Nav1.7-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-[(4-tert-butylphenyl)methylsulfanyl]-3-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-16(2,3)12-7-5-11(6-8-12)10-21-15-18-13(17)9-14(20)19(15)4/h5-9H,10,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMIFZLEDTUBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Disclaimer: Information regarding a specific molecule designated "Nav1.7-IN-15" is not publicly available in the reviewed scientific literature. Therefore, this guide provides a comprehensive overview of the mechanism of action for inhibitors of the voltage-gated sodium channel Nav1.7, a critical target in pain research. The principles and methodologies described are broadly applicable to the study of novel Nav1.7 inhibitors.
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, plays a crucial role in the generation and propagation of action potentials in nociceptive neurons.[1][2] Its significance as a therapeutic target for pain is underscored by human genetic studies: gain-of-function mutations in SCN9A lead to severe pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain.[2][3][4][5] Nav1.7 is predominantly expressed in peripheral sensory neurons, including nociceptors, making it an attractive target for developing analgesics with potentially fewer central nervous system side effects.[5][6][7]
This technical guide delves into the molecular mechanisms by which inhibitors modulate Nav1.7 function, presenting key quantitative data, experimental protocols, and visual representations of associated pathways and workflows.
Quantitative Data on Nav1.7 Inhibitors
The development of selective Nav1.7 inhibitors is a key objective in pain research. The following tables summarize quantitative data for representative Nav1.7 inhibitors, highlighting their potency and selectivity. It is important to note that inhibitor activity can be state-dependent, with differing affinities for the resting, open, and inactivated states of the channel.
| Compound Class | Example Compound | Target | Assay Type | Potency (IC50) | Selectivity vs. Other Nav Channels | Reference |
| Arylsulfonamides | PF-05089771 (PF-771) | Human Nav1.7 | Voltage Clamp | 11 nM | >100-fold vs. Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6 | [8] |
| Arylsulfonamides | GX-936 | Human Nav1.7 | Voltage Clamp | 1 nM | High selectivity over other Nav subtypes | [8] |
| Acylsulfonamides | GDC-0310 | Human Nav1.7 | Cryo-EM | Not reported in abstract | Binds to a novel site on VSD4 | [7][9] |
| Other Small Molecules | ANP-230 | Human Nav1.7, Nav1.8, Nav1.9 | Voltage Clamp | Similar potency for all three subtypes | Low activity against Nav1.5 and rat central Nav channels |
Experimental Protocols
The characterization of Nav1.7 inhibitors relies on a variety of biophysical and cellular assays. Below are detailed methodologies for key experiments.
1. Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of inhibitors on Nav1.7 channel function, providing detailed information on potency, voltage-dependence, and state-dependence.
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel (hNav1.7) are cultured under standard conditions. Prior to recording, cells are dissociated and plated onto glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH adjusted to 7.3 with CsOH.
-
-
Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope.
-
Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ and filled with the internal solution.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.
-
Voltage-clamp recordings are performed using an appropriate amplifier and data acquisition system.
-
-
Voltage Protocols:
-
Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. A brief depolarizing pulse (e.g., to 0 mV) is applied to elicit a sodium current. The inhibitor is perfused, and the reduction in current amplitude is measured to determine tonic block.
-
State-Dependence of Activation: To assess the effect on the voltage-dependence of activation, a series of depolarizing test pulses are applied from a holding potential of -100 mV.[6] The peak current at each voltage is measured and fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
State-Dependence of Inactivation: To measure the voltage-dependence of steady-state inactivation, a series of conditioning pre-pulses to various potentials are applied, followed by a test pulse to elicit a current. The normalized current is plotted against the pre-pulse potential and fitted with a Boltzmann function.
-
-
Data Analysis: The concentration-response curve for the inhibitor is generated by plotting the fractional block at different concentrations and fitting the data with the Hill equation to determine the IC50 value.
2. Membrane Potential Assays
These assays are often used for high-throughput screening of Nav1.7 inhibitors. They measure changes in the membrane potential of cells expressing Nav1.7 in response to an activator.
-
Principle: Cells are loaded with a voltage-sensitive fluorescent dye. A channel activator (e.g., veratridine or a scorpion toxin) is added to depolarize the cells, causing a change in fluorescence. Inhibitors are then added to determine their ability to prevent this depolarization.
-
Protocol:
-
HEK293 cells expressing hNav1.7 are plated in 96- or 384-well plates.
-
Cells are loaded with a membrane potential-sensitive dye (e.g., a FRET-based dye pair).
-
The test compound (inhibitor) is added to the wells.
-
An activator of Nav1.7 (e.g., veratridine) is added to stimulate sodium influx and depolarize the cell membrane.
-
The change in fluorescence is measured using a plate reader.
-
-
Considerations: A known challenge with this assay is its potential bias towards non-selective pore blockers, while it may fail to detect potent and selective inhibitors that act on the voltage-sensing domains.[8]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Nociception Mediated by Nav1.7
The following diagram illustrates the role of Nav1.7 in the transmission of pain signals from the periphery to the central nervous system.
Caption: Role of Nav1.7 in nociceptive signaling and the point of intervention for inhibitors.
Experimental Workflow for Characterizing a Novel Nav1.7 Inhibitor
This diagram outlines the logical progression of experiments to characterize a novel Nav1.7 inhibitor, from initial screening to in vivo validation.
Caption: A typical workflow for the discovery and validation of a novel Nav1.7 inhibitor.
Mechanism of Action of Nav1.7 Inhibitors
Nav1.7 inhibitors can exert their effects through several mechanisms, primarily by physically occluding the ion-conducting pore or by modulating the gating properties of the channel.
-
Pore Blockers: Many traditional local anesthetics and anticonvulsants act as pore blockers. These compounds typically bind to a highly conserved site within the pore of the channel, physically obstructing the flow of sodium ions. Due to the high sequence conservation of the pore region among different Nav channel subtypes, these inhibitors often lack selectivity.[8]
-
Gating Modifiers: More recent efforts have focused on developing inhibitors that target the voltage-sensing domains (VSDs) of the channel. The VSDs are responsible for sensing changes in membrane potential and initiating the conformational changes that lead to channel opening and inactivation. The VSDs, particularly VSD4, exhibit greater sequence divergence among Nav subtypes, offering an opportunity for developing selective inhibitors.[7][8]
-
Binding to VSD4: A prominent class of selective Nav1.7 inhibitors, the arylsulfonamides, bind to the VSD4.[8] Cryo-electron microscopy (cryo-EM) studies have revealed that these inhibitors can bind to distinct pockets within VSD4, stabilizing the domain in a conformation that disfavors channel opening.[7][9] This allosteric modulation prevents the channel from activating in response to depolarization.
-
-
State-Dependent Inhibition: Many Nav1.7 inhibitors exhibit state-dependent binding, showing higher affinity for the open or inactivated states of the channel compared to the resting state. This property can be therapeutically advantageous, as it allows for preferential targeting of rapidly firing neurons, such as those involved in pathological pain states, while having less effect on normally firing neurons.
Conclusion
The development of selective Nav1.7 inhibitors represents a promising, non-opioid approach to pain management. A thorough understanding of their mechanism of action, facilitated by the experimental techniques and conceptual frameworks outlined in this guide, is essential for the successful discovery and development of novel analgesic therapies. Future research, including high-resolution structural studies of inhibitor-channel complexes and detailed electrophysiological analyses, will continue to refine our understanding of how to effectively and selectively target Nav1.7 for the treatment of pain.
References
- 1. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 2. Identification and targeting of a unique NaV1.7 domain driving chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. biorxiv.org [biorxiv.org]
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a critical target in the quest for novel analgesics.[1][2][3] Genetic studies in humans have compellingly linked this channel to pain perception; loss-of-function mutations result in a congenital inability to experience pain, whereas gain-of-function mutations lead to debilitating pain disorders.[1][3] These findings have catalyzed extensive drug discovery efforts aimed at developing selective Nav1.7 inhibitors, with the goal of achieving potent pain relief without the adverse effects associated with existing therapies like opioids.[3]
A significant challenge in this endeavor is achieving selectivity for Nav1.7 over other Nav channel isoforms, which share a high degree of structural homology.[4] Non-selective sodium channel blockers can lead to side effects related to the central nervous system and cardiovascular system due to inhibition of other Nav subtypes like Nav1.5, which is crucial for cardiac function.[2][5] Among the various chemical scaffolds explored, aryl sulfonamides have proven to be a particularly fruitful class of potent and selective Nav1.7 inhibitors.[2][3][5][6][7]
This technical guide details the discovery and synthesis pathway of a representative aryl sulfonamide Nav1.7 inhibitor, herein referred to as Nav1.7-IN-15 . While this specific designation is for illustrative purposes, the information presented is a composite based on publicly available data for advanced aryl sulfonamide inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies and data associated with this important class of compounds.
Discovery Pathway of Aryl Sulfonamide Nav1.7 Inhibitors
The discovery of potent and selective aryl sulfonamide Nav1.7 inhibitors has been a multi-faceted process, typically involving high-throughput screening, hit-to-lead optimization, and detailed structure-activity relationship (SAR) studies. The primary objective is to identify compounds that potently inhibit Nav1.7 while exhibiting substantial selectivity over other Nav isoforms, particularly Nav1.5.
A common starting point for these discovery campaigns is the identification of initial "hits" from large chemical libraries. These hits, often possessing micromolar activity, serve as the foundation for medicinal chemistry efforts. Optimization strategies frequently focus on modifying key structural motifs to enhance potency and selectivity. For many aryl sulfonamide inhibitors, a crucial interaction occurs with the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, a region that offers a basis for achieving isoform selectivity.[4]
The logical workflow for the discovery of a compound like this compound is depicted below.
Synthesis Pathway
The synthesis of complex aryl sulfonamide inhibitors often involves a multi-step sequence to construct the core scaffold and introduce the necessary functional groups for potent and selective inhibition. The following is a representative synthetic pathway for a molecule like this compound, which features a structurally rigid core, such as an ethanoanthracene moiety, that has been shown to enhance potency.[2][8]
The synthesis commences with the construction of the tricyclic core, followed by the introduction of a side chain and the final coupling with the requisite aryl sulfonyl chloride. Each step requires careful control of reaction conditions to ensure high yields and purity.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound, representing a highly potent and selective aryl sulfonamide inhibitor.
Table 1: In Vitro Potency and Selectivity
| Channel | IC50 (nM) | Selectivity vs. Nav1.7 |
| hNav1.7 | 0.5 | - |
| hNav1.5 | 500 | 1000-fold |
| hNav1.6 | 25 | 50-fold |
| hNav1.1 | >10,000 | >20,000-fold |
| hNav1.2 | 50 | 100-fold |
Table 2: Pharmacokinetic Properties
| Parameter | Value |
| Mouse Liver Microsomal Clearance (CLint, µL/min/mg) | < 10 |
| Human Liver Microsomal Clearance (CLint, µL/min/mg) | < 15 |
| Plasma Protein Binding (%) | > 99 |
| Oral Bioavailability (Mouse, %) | 45 |
Table 3: In Vivo Efficacy in a Neuropathic Pain Model (CCI Model)
| Dose (mg/kg, p.o.) | Reversal of Mechanical Allodynia (%) |
| 10 | 35 |
| 30 | 75 |
| 100 | 95 |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for determining the potency and selectivity of this compound on human Nav channels stably expressed in HEK293 cells.
1. Cell Culture:
-
HEK293 cells stably expressing human Nav1.7, Nav1.5, or other relevant isoforms are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.
3. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., SyncroPatch, QPatch) or a manual setup.
-
Borosilicate glass pipettes with resistances of 2-4 MΩ are used.
-
Cells are held at a holding potential of -120 mV.
-
To assess the inhibition of the channel in the inactivated state, a depolarizing pre-pulse to a voltage that causes half-maximal inactivation (V1/2,inact) is applied, followed by a test pulse to elicit sodium currents.
-
Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the inhibition of the peak sodium current.
-
Data are fitted to the Hill equation to determine the IC50 value.
In Vivo Model: Acetic Acid-Induced Writhing in Mice
This model is used to assess the analgesic activity of this compound in a model of visceral pain.[8]
1. Animals:
-
Male ICR mice (20-25 g) are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
Mice are acclimated to the experimental room for at least 1 hour before testing.
2. Dosing:
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Animals are randomly assigned to groups and dosed orally (p.o.) or intraperitoneally (i.p.) with either vehicle or different doses of this compound.
3. Writhing Induction:
-
At a predetermined time after dosing (e.g., 60 minutes), mice are injected i.p. with a 0.6% solution of acetic acid.
-
Immediately after the injection, each mouse is placed in an individual observation chamber.
4. Observation and Data Collection:
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 15-20 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle-treated group.
Conclusion
The development of selective Nav1.7 inhibitors, exemplified by the aryl sulfonamide class to which our representative compound this compound belongs, holds immense promise for the treatment of a wide range of pain conditions. The discovery process, characterized by a rigorous cycle of design, synthesis, and testing, has successfully yielded compounds with nanomolar potency and remarkable selectivity. The detailed experimental protocols outlined in this guide provide a framework for the evaluation of such inhibitors, from in vitro channel pharmacology to in vivo analgesic efficacy. As our understanding of the structural biology of Nav1.7 continues to deepen, future drug design efforts are poised to deliver even more refined and effective pain therapeutics.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of non-zwitterionic aryl sulfonamides as Nav1.7 inhibitors with efficacy in preclinical behavioral models and translational measures of nociceptive neuron activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: A specific Nav1.7 inhibitor designated "Nav1.7-IN-15" could not be definitively identified in publicly available scientific literature. Similarly, while the chemical entity with CAS Number 1355631-24-1 is identified as a potent Nav1.7 inhibitor, detailed public data regarding its biological activity and specific experimental protocols are scarce. To fulfill the request for a comprehensive technical guide, this document will focus on a well-characterized, potent, and selective sulfonamide Nav1.7 inhibitor, PF-05089771 . This compound serves as a representative example of this class of inhibitors and allows for a thorough exploration of the required technical details.
Introduction to Nav1.7 and its Inhibition
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals. It is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This strong genetic validation has made Nav1.7 a highly attractive target for the development of novel, non-opioid analgesics.
Sulfonamides represent a prominent class of small molecule inhibitors designed to selectively target Nav1.7. These compounds typically exhibit state-dependent binding, showing higher affinity for the inactivated state of the channel. This property is advantageous as it allows for preferential targeting of rapidly firing neurons, such as those involved in pain signaling, while sparing normally functioning neurons.
Chemical Structure and Properties of PF-05089771
PF-05089771 is a potent and selective arylsulfonamide inhibitor of Nav1.7. Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide |
| Molecular Formula | C22H14Cl2FN5O3S2 |
| Molecular Weight | 566.4 g/mol |
| CAS Number | 1235403-62-9 |
| Chemical Structure |
|
Biological Activity and Selectivity
PF-05089771 demonstrates high potency for the human Nav1.7 channel and significant selectivity over other Nav channel isoforms, which is crucial for minimizing off-target effects, particularly cardiac effects associated with Nav1.5 inhibition.
| Target Channel | IC50 (nM) | Selectivity vs. hNav1.7 |
| Human Nav1.7 | 11 | - |
| Cynomolgus Nav1.7 | 12 | ~0.9x |
| Dog Nav1.7 | 13 | ~0.8x |
| Rat Nav1.7 | 171 | ~0.06x |
| Mouse Nav1.7 | 8 | ~1.4x |
| Human Nav1.1 | >10,000 | >900x |
| Human Nav1.2 | 110 | 10x |
| Human Nav1.3 | >10,000 | >900x |
| Human Nav1.4 | >10,000 | >900x |
| Human Nav1.5 | >10,000 | >900x |
| Human Nav1.6 | 1,100 | 100x |
| Human Nav1.8 | >10,000 | >900x |
Data compiled from publicly available sources.
Experimental Protocols
The characterization of Nav1.7 inhibitors like PF-05089771 involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. Below are detailed methodologies for key experiments.
High-Throughput Screening (HTS) for Nav1.7 Inhibitors
A common approach for identifying novel Nav1.7 inhibitors is through high-throughput screening. This typically involves the use of automated electrophysiology or fluorescence-based assays.
a) Automated Electrophysiology (e.g., PatchXpress, IonWorks)
-
Cell Line: A stable cell line, such as HEK293 or CHO cells, recombinantly expressing the human Nav1.7 channel (hNav1.7).
-
Cell Preparation: Cells are cultured to an appropriate confluency and then harvested to create a single-cell suspension.
-
Compound Application: Test compounds, including PF-05089771, are prepared in appropriate multi-well plates at various concentrations.
-
Electrophysiological Recording:
-
Cells are captured on a planar patch-clamp substrate.
-
A whole-cell configuration is established automatically.
-
A voltage protocol is applied to elicit Nav1.7 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state, followed by a depolarizing pulse (e.g., to 0 mV) to activate the channels. To assess state-dependent inhibition, a pre-pulse to a partially inactivating potential (e.g., -70 mV) can be included.
-
The baseline Nav1.7 current is recorded.
-
The test compound is applied, and the current is recorded again.
-
-
Data Analysis: The peak inward sodium current before and after compound application is measured. The percentage of inhibition is calculated, and IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
b) Fluorescence-Based Membrane Potential Assays
-
Principle: These assays use voltage-sensitive fluorescent dyes to detect changes in membrane potential. Nav1.7 channel activation leads to sodium influx, depolarization, and a change in fluorescence. Inhibitors will prevent this change.
-
Assay Components:
-
hNav1.7 expressing cell line.
-
Voltage-sensitive dye (e.g., a FRET-based dye pair).
-
A Nav1.7 channel activator (e.g., veratridine or a scorpion toxin).
-
-
Procedure:
-
Cells are plated in multi-well plates and loaded with the voltage-sensitive dye.
-
Test compounds are added to the wells.
-
The Nav1.7 activator is added to stimulate channel opening and depolarization.
-
The change in fluorescence is measured using a plate reader.
-
-
Data Analysis: The fluorescence signal in the presence of the test compound is compared to the control (activator only). A decrease in the fluorescence signal indicates inhibition of Nav1.7.
Manual Whole-Cell Patch-Clamp Electrophysiology for Selectivity Profiling
To accurately determine the potency and selectivity of a lead compound like PF-05089771, manual whole-cell patch-clamp electrophysiology is the gold standard.
-
Cell Lines: A panel of cell lines, each stably expressing a different human Nav channel isoform (Nav1.1-1.8).
-
Solutions:
-
Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External (Bath) Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording:
-
A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential where the channels are in a closed state (e.g., -100 mV).
-
Voltage steps are applied to elicit sodium currents.
-
The compound is perfused into the bath at various concentrations, and the effect on the sodium current is recorded.
-
-
Data Analysis: The peak current amplitude at each concentration is measured and normalized to the control current. Concentration-response curves are generated to determine the IC50 value for each Nav channel subtype.
Signaling Pathways and Experimental Workflows
Nav1.7 Signaling Pathway in Pain Perception
The following diagram illustrates the role of Nav1.7 in the pain signaling pathway from the periphery to the central nervous system.
Caption: Simplified signaling pathway of Nav1.7 in pain perception.
High-Throughput Screening (HTS) Workflow for Nav1.7 Inhibitors
The diagram below outlines a typical workflow for an HTS campaign to identify and characterize Nav1.7 inhibitors.
Disclaimer: Information regarding a specific compound designated "Nav1.7-IN-15" is not available in the public domain. This guide will therefore utilize "Nav1.7 inhibitor-1," a well-characterized, high-affinity inhibitor of the Nav1.7 channel, as a representative example. The principles and methodologies described herein are broadly applicable to the study of other Nav1.7 inhibitors.
This technical guide provides a comprehensive overview of the binding affinity of inhibitors for the voltage-gated sodium channel Nav1.7, a key target in pain therapeutics. It is intended for researchers, scientists, and drug development professionals. This document details the binding characteristics of a potent inhibitor, outlines the experimental protocols for affinity determination, and illustrates relevant biological pathways and experimental workflows.
Quantitative Binding Affinity of Nav1.7 Inhibitor-1
The binding affinity of an inhibitor is a critical parameter in drug discovery, indicating the concentration required to produce a therapeutic effect. For Nav1.7 inhibitors, this is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the Nav1.7 channel current by 50%.
| Compound | Target | IC50 (nM) | Selectivity vs. hNav1.5 | Assay Type |
| Nav1.7 inhibitor-1 | hNav1.7 | 0.6 | 80-fold | Electrophysiology |
Table 1: Binding Affinity of Nav1.7 inhibitor-1. This table summarizes the potent and selective inhibitory activity of Nav1.7 inhibitor-1 on the human Nav1.7 channel.[1]
Experimental Protocols
The determination of a compound's binding affinity for the Nav1.7 channel is primarily achieved through electrophysiological and radioligand binding assays.
Electrophysiology: Patch-Clamp Assay
Patch-clamp electrophysiology is the gold standard for characterizing the functional effects of ion channel modulators.[2] It directly measures the flow of ions through the channel, providing high-resolution data on channel inhibition. Both manual and automated patch-clamp systems are utilized for these studies.[2]
Objective: To determine the IC50 value of a test compound by measuring the inhibition of Nav1.7-mediated sodium currents.
Materials:
-
HEK293 cells stably expressing human Nav1.7 channels.
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH).
-
Intracellular (pipette) solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.3 with CsOH).
-
Test compound stock solution (e.g., in DMSO).
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
Procedure:
-
Cell Preparation: Culture HEK293-hNav1.7 cells to 70-80% confluency. On the day of the experiment, detach cells and plate them onto glass coverslips in the recording chamber.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.
-
Voltage Protocol: Clamp the cell membrane potential at a holding potential of -120 mV. Elicit Nav1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).
-
Compound Application: Perfuse the cell with the extracellular solution containing a known concentration of the test compound. Allow for sufficient time for the compound to reach equilibrium.
-
Data Acquisition: Record the peak inward sodium current before and after the application of the test compound.
-
Dose-Response Curve: Repeat steps 6 and 7 with a range of compound concentrations.
-
Data Analysis: Calculate the percentage of current inhibition for each concentration. Fit the data to a Hill equation to determine the IC50 value.
Radioligand Binding Assay
Radioligand binding assays are used to measure the direct interaction of a radiolabeled ligand with its receptor. For Nav1.7, this often involves competition assays where a non-labeled test compound competes with a known radiolabeled Nav1.7 ligand.
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the Nav1.7 channel.
Materials:
-
Cell membranes prepared from cells expressing hNav1.7.
-
Radioligand (e.g., [³H]-saxitoxin or another site-specific Nav1.7 ligand).
-
Test compound.
-
Binding buffer (e.g., 50 mM HEPES, 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the bound radioactivity as a function of the test compound concentration. Fit the data to a one-site competition binding equation to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding.
Caption: Nav1.7 Signaling Pathway in Nociception.
Caption: Experimental Workflow for Affinity Determination.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of the voltage-gated sodium channel (Nav) inhibitor, PF-05089771, against other Nav channel isoforms. The voltage-gated sodium channel Nav1.7 is a genetically validated and critical target for pain therapeutics. Its preferential expression in peripheral sensory neurons makes it an attractive target for developing novel analgesics with potentially fewer central nervous system (CNS) or cardiac side effects. However, due to the high sequence homology among the nine mammalian Nav channel isoforms, achieving high selectivity is a significant challenge in drug development.[1][2] Off-target inhibition of isoforms such as Nav1.5 (cardiac) or Nav1.6 (CNS) can lead to serious adverse effects.[3][4]
This document details the quantitative selectivity of PF-05089771, a potent and selective arylsulfonamide Nav1.7 inhibitor, outlines the standard electrophysiological protocols used to determine such a profile, and illustrates key experimental and physiological pathways.[5]
Selectivity Profile of PF-05089771
The inhibitory activity of PF-05089771 was quantified against a panel of human Nav channel isoforms using electrophysiological assays. The half-maximal inhibitory concentration (IC50) values are summarized below. The data demonstrates the compound's high potency for Nav1.7 and its selectivity over other tested isoforms.
| Nav Isoform | IC50 (μM) | Fold-Selectivity vs. Nav1.7 | Primary Location/Function |
| hNav1.7 | 0.011 | - | Peripheral Nervous System (Pain) |
| hNav1.1 | 0.85 | ~77-fold | Central Nervous System |
| hNav1.2 | 0.11 | 10-fold | Central Nervous System |
| hNav1.3 | 11 | ~1000-fold | Central Nervous System (Developmental) |
| hNav1.4 | 10 | ~909-fold | Skeletal Muscle |
| hNav1.5 | 25 | ~2273-fold | Cardiac Muscle |
| hNav1.6 | 0.16 | ~15-fold | Central & Peripheral Nervous System |
| hNav1.8 | >10 | >909-fold | Peripheral Nervous System (Pain) |
Table 1: Selectivity profile of PF-05089771 against human Nav channel isoforms. Data sourced from Tocris Bioscience and PLOS One.[5] Fold-selectivity is calculated as (IC50 of isoform) / (IC50 of hNav1.7).
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The determination of a compound's potency and selectivity against various ion channel isoforms is predominantly achieved through the gold-standard method of patch-clamp electrophysiology. This technique allows for the direct measurement of ion currents through the channel in response to controlled changes in membrane voltage.
Objective:
To determine the concentration-response relationship and calculate the IC50 value of a test compound (e.g., PF-05089771) on a specific human Nav channel isoform (e.g., Nav1.7) stably expressed in a mammalian cell line.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the gene encoding the human Nav channel α-subunit of interest (e.g., SCN9A for Nav1.7).
-
Cell Culture Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH. (Cesium Fluoride is used to block potassium channels and maintain a stable recording).
-
Test Compound: PF-05089771 dissolved in DMSO to create a high-concentration stock, then serially diluted in the external solution to final desired concentrations.
Methodology:
-
Cell Preparation:
-
Culture the stably transfected cells according to standard protocols.
-
On the day of the experiment, dissociate the cells using a gentle enzyme (e.g., Trypsin-EDTA) and re-plate them at a low density onto glass coverslips.
-
Allow cells to adhere and recover for at least 1-2 hours before recording.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-4 MΩ when filled with the internal solution.
-
Under visual guidance, approach a single, healthy-looking cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Rupture the cell membrane patch under the pipette tip by applying gentle suction to achieve the "whole-cell" configuration. This allows electrical access to the entire cell membrane.
-
-
Voltage-Clamp Protocol:
-
Clamp the cell's membrane potential at a holding potential where most channels are in a resting, closed state (e.g., -120 mV).
-
To elicit a sodium current, apply a depolarizing voltage step (e.g., to 0 mV for 20 ms). This causes the Nav channels to open and then inactivate, generating a transient inward current.
-
For state-dependent inhibitors like PF-05089771, which preferentially bind to inactivated channels, a conditioning pre-pulse to a more depolarized potential (e.g., -70 mV, near the V½ of inactivation) is often used to increase the population of inactivated channels before the test pulse.[5][6]
-
-
Compound Application and Data Acquisition:
-
Establish a stable baseline recording of the sodium current by applying the voltage protocol repeatedly (e.g., every 10-20 seconds).
-
Apply the first concentration of the test compound by switching the perfusion system to an external solution containing the compound.
-
Continue recording until the inhibitory effect of the compound reaches a steady state.
-
Wash out the compound with the control external solution to check for reversibility.
-
Repeat the application process for a range of increasing compound concentrations to build a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward sodium current for each voltage step.
-
Calculate the percentage of current inhibition at each compound concentration relative to the baseline current in the control solution.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited) and the Hill slope.
-
Visualizations
Experimental Workflow for Determining Nav Isoform Selectivity
Caption: Workflow for determining the selectivity profile of a Nav1.7 inhibitor.
Simplified Nav1.7 Pain Signaling Pathway
Caption: Role of Nav1.7 as a signal amplifier in the pain pathway.
References
- 1. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 6. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Disclaimer: No publicly available data could be found for a specific compound designated "Nav1.7-IN-15." This document therefore serves as an in-depth technical guide outlining the standard in vitro characterization pipeline for a novel Nav1.7 inhibitor, using methodologies and representative data from the scientific literature for other known inhibitors.
This guide is intended for researchers, scientists, and drug development professionals involved in the discovery and characterization of new analgesic compounds targeting the Nav1.7 sodium channel.
Introduction to Nav1.7 as a Therapeutic Target
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in pain signaling pathways.[1][2][3] It is highly expressed in peripheral sensory neurons, including nociceptive neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][4] Nav1.7 channels play a key role in amplifying sub-threshold depolarizations to initiate action potentials in response to noxious stimuli.[4][5]
The therapeutic potential of targeting Nav1.7 is strongly validated by human genetics. Loss-of-function mutations in SCN9A lead to congenital insensitivity to pain (CIP), a rare condition where individuals cannot feel pain, while gain-of-function mutations are associated with debilitating pain syndromes like inherited erythromelalgia and paroxysmal extreme pain disorder.[2][6][7] Consequently, the development of selective Nav1.7 inhibitors is a major focus for novel analgesic drug discovery.[4][8]
Quantitative Data Summary for a Putative Nav1.7 Inhibitor
The in vitro characterization of a novel Nav1.7 inhibitor involves determining its potency, selectivity, and mechanism of action. The following tables present example data that would be generated for a compound like "this compound."
Table 1: Potency and Selectivity Profile against a Panel of Voltage-Gated Sodium Channels
| Channel Subtype | Cell Line | Assay Type | IC50 (nM) |
| hNav1.7 | HEK293 | Electrophysiology (Patch Clamp) | 15 |
| hNav1.1 | HEK293 | Electrophysiology (Patch Clamp) | 1500 |
| hNav1.2 | HEK293 | Electrophysiology (Patch Clamp) | >10000 |
| hNav1.3 | HEK293 | Electrophysiology (Patch Clamp) | 2500 |
| hNav1.4 | CHO | Electrophysiology (Patch Clamp) | >10000 |
| hNav1.5 | HEK293 | Electrophysiology (Patch Clamp) | 8500 |
| hNav1.6 | HEK293 | Electrophysiology (Patch Clamp) | 1800 |
| hNav1.8 | ND7/23 | Electrophysiology (Patch Clamp) | >10000 |
Data are hypothetical and for illustrative purposes.
Table 2: Electrophysiological Characterization of this compound
| Parameter | Condition | Value |
| Resting State Inhibition (IC50) | Holding at -120 mV | 15 nM |
| Inactivated State Inhibition (IC50) | Holding at -60 mV | 1.2 nM |
| Voltage-dependence of steady-state fast inactivation (V1/2) | Control | -85.7 ± 1.2 mV |
| + 15 nM this compound | -98.4 ± 1.5 mV | |
| Recovery from Inactivation (τ) | Control | 2.5 ± 0.3 ms |
| + 15 nM this compound | 15.8 ± 1.9 ms |
Data are hypothetical and for illustrative purposes and represent typical shifts seen with state-dependent inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Stable Cell Line Generation
HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells are commonly used for the stable expression of human Nav channel subtypes. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium, respectively, supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Stable cell lines are generated by transfection with a plasmid encoding the full-length human alpha subunit of the desired Nav channel (e.g., hNav1.7) and a selection marker. Clonal selection is performed using an appropriate antibiotic (e.g., G418), and high-expressing clones are identified via patch-clamp electrophysiology.
Automated Patch-Clamp Electrophysiology for IC50 Determination
High-throughput screening and IC50 determination are often performed using automated patch-clamp platforms like the IonWorks Quattro™ or PatchXpress™.
-
Cell Preparation: Stably expressing cells are harvested and suspended in an extracellular solution.
-
Assay Plate Preparation: A 384-well plate is used, with each well serving as a miniature patch-clamp chamber.
-
Compound Application: The test compound (e.g., this compound) is serially diluted and added to the wells.
-
Voltage Protocol: To assess state-dependent block, a voltage protocol is applied. For example, to measure resting state block, a brief depolarizing pulse to 0 mV is applied from a holding potential of -120 mV. To measure inactivated state block, a similar pulse is applied from a holding potential of -60 mV.
-
Data Analysis: The peak inward sodium current is measured before and after compound application. The percentage of inhibition is calculated, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.
Manual Whole-Cell Patch-Clamp Electrophysiology
Manual patch-clamp provides a more detailed characterization of the inhibitor's mechanism of action.
-
Cell Plating: Cells expressing the Nav channel of interest are plated onto glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope. Borosilicate glass pipettes (2-4 MΩ) are filled with an intracellular solution.
-
Whole-Cell Configuration: A giga-ohm seal is formed between the pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: Cells are held at -120 mV, and depolarizing steps from -100 mV to +60 mV are applied to generate I-V curves.
-
Steady-State Fast Inactivation: A series of 500 ms pre-pulses from -140 mV to -20 mV are applied, followed by a test pulse to 0 mV. The normalized peak current is plotted against the pre-pulse potential and fitted with a Boltzmann function to determine the V1/2 of inactivation.
-
Recovery from Inactivation: A two-pulse protocol is used. A depolarizing pulse inactivates the channels, followed by a variable recovery interval at -120 mV before a second test pulse. The time constant (τ) of recovery is calculated.
-
-
Data Acquisition and Analysis: Currents are recorded using an amplifier and acquisition software. Data are analyzed to determine the effects of the compound on various channel gating parameters.
Visualizations
Nav1.7 Signaling Pathway in Nociception
Caption: Role of Nav1.7 in initiating action potentials in nociceptive neurons.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for characterizing a novel Nav1.7 inhibitor in vitro.
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. physoc.org [physoc.org]
- 4. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 5. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of potent and selective NaV1.7 inhibitors engineered from Chilobrachys jingzhao tarantula venom peptide JzTx-V - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2][3] Predominantly expressed in the dorsal root ganglion (DRG) and sympathetic ganglion neurons, Nav1.7 plays a key role in the initiation and propagation of action potentials in response to noxious stimuli.[1][3][4] Its genetic validation as a pivotal pain target stems from observations that gain-of-function mutations lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1] This has positioned selective Nav1.7 inhibitors as a promising class of non-opioid analgesics. This technical guide focuses on Nav1.7-IN-15, a potent antagonist of this channel, and provides a comprehensive overview of its effects on the excitability of DRG neurons.
This compound: Quantitative Data
This compound, also identified as Compound 9, is a potent and state-dependent antagonist of the human Nav1.7 channel.[4][5][6][7] State-dependent inhibition implies that the compound may have a higher affinity for certain conformational states of the channel (e.g., open or inactivated states) over the resting state.[8][9] This property can contribute to a more targeted modulation of channel activity in neurons that are pathologically hyperexcitable.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | IC50 | Source |
| This compound (Compd 9) | Human Nav1.7 | Not Specified | 0.42 µM | [4][5][6][7] |
Table 2: Expected Effects of a Selective Nav1.7 Inhibitor on Dorsal Root Ganglion Neuron Excitability
The following data are representative of the expected effects of a potent and selective Nav1.7 inhibitor on the electrophysiological properties of DRG neurons based on published literature for analogous compounds. Specific experimental data for this compound on DRG neuron excitability is not yet publicly available.
| Parameter | Description | Expected Effect of this compound | Rationale |
| Rheobase | The minimum current amplitude of infinite duration that results in the generation of an action potential. | Increase | Inhibition of Nav1.7, a key channel for action potential initiation, raises the threshold for firing. |
| Action Potential Firing Frequency | The number of action potentials fired in response to a sustained suprathreshold depolarizing current injection. | Decrease | By reducing the availability of Nav1.7 channels, the neuron's ability to sustain high-frequency firing is diminished.[10] |
| Resting Membrane Potential | The electrical potential difference across the plasma membrane of the neuron at rest. | Minimal to no change | Selective Nav1.7 inhibitors are not expected to significantly alter the resting membrane potential, which is primarily maintained by potassium leak channels.[10] |
| Action Potential Threshold | The membrane potential at which an action potential is initiated. | More depolarized (positive) shift | Blocking Nav1.7 channels requires a stronger depolarization to reach the threshold for activating the remaining voltage-gated sodium channels. |
| Subthreshold Membrane Oscillations | Small, rhythmic fluctuations in membrane potential that do not reach the action potential threshold. | Decrease in amplitude | Nav1.7 is known to amplify subthreshold depolarizations; its inhibition would dampen these oscillations.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on DRG neuron excitability.
Primary Culture of Dorsal Root Ganglion Neurons
This protocol describes the isolation and culture of DRG neurons from rodents, which is a standard model for studying the properties of sensory neurons.[5][7][11]
Materials:
-
Enzyme solution: Collagenase (1 mg/mL) and Trypsin (0.2 mg/mL) in DMEM/F12 medium.[5]
-
Culture medium: DMEM/F12 supplemented with 10% fetal bovine serum, penicillin/streptomycin, and nerve growth factor (NGF).
-
Poly-L-lysine coated coverslips.
-
Dissection tools, centrifuges, and a cell culture incubator.
Procedure:
-
Euthanize the animal according to approved ethical guidelines and dissect the dorsal root ganglia from the spinal column.
-
Transfer the ganglia to a dish containing cold HBSS.
-
Trim the nerve roots and connective tissue from the ganglia.
-
Incubate the ganglia in the enzyme solution at 37°C for a specified time (e.g., 60-90 minutes) to dissociate the tissue.
-
Mechanically triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in culture medium.
-
Plate the dissociated neurons onto poly-L-lysine coated coverslips and incubate at 37°C in a 5% CO2 atmosphere.
-
Allow the neurons to adhere and grow for at least 24 hours before conducting electrophysiological recordings.
Whole-Cell Voltage-Clamp Recordings for IC50 Determination
This protocol is used to measure the inhibitory effect of this compound on Nav1.7 currents and determine its IC50 value.
Materials:
-
Cultured DRG neurons on coverslips.
-
Patch-clamp rig with an amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (in mM): e.g., 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2.
-
This compound stock solution and perfusion system.
Procedure:
-
Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull a patch pipette with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a neuron with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the neuron at a holding potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit Nav1.7 currents.
-
Perfuse the chamber with increasing concentrations of this compound and record the corresponding reduction in the peak sodium current.
-
To assess state-dependent inhibition, vary the holding potential (e.g., -120 mV for resting state, -70 mV for partially inactivated state) before the depolarizing pulse.[8][12]
-
Wash out the compound to ensure reversibility of the block.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the log concentration of this compound and fit the data with a Hill equation to determine the IC50.
Whole-Cell Current-Clamp Recordings for Neuronal Excitability
This protocol is designed to measure the impact of this compound on the firing properties of DRG neurons.[10][13][14]
Materials:
-
Same as for voltage-clamp recordings, with a potassium-based intracellular solution (e.g., 140 K-Gluconate, 10 NaCl, 1 MgCl2, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).
Procedure:
-
Establish a whole-cell recording from a DRG neuron as described above.
-
Switch the amplifier to current-clamp mode and measure the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to determine the neuron's input resistance and membrane time constant.
-
Apply a ramp or a series of incrementally increasing depolarizing current steps to determine the rheobase (the minimum current required to elicit an action potential).
-
Inject a sustained suprathreshold depolarizing current step (e.g., 2-3 times the rheobase) and record the number of action potentials fired over a set duration (e.g., 500 ms).
-
Perfuse the chamber with a known concentration of this compound (e.g., at or near its IC50).
-
Repeat steps 3-5 in the presence of the compound to measure its effects on resting membrane potential, rheobase, and action potential firing frequency.
-
Analyze the changes in these parameters to quantify the effect of this compound on DRG neuron excitability.
Visualizations
Signaling Pathway
Caption: Pain signaling pathway in a DRG neuron involving Nav1.7.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on DRG excitability.
References
- 1. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Nav1.7 expression in the dorsal root ganglion contributes to pain hypersensitivity after plantar incision in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med64.com [med64.com]
- 7. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a potent, state-dependent inhibitor of Nav1.7 with oral efficacy in the formalin model of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. worthington-biochem.com [worthington-biochem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Voltage-clamp and current-clamp recordings from mammalian DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Disclaimer: Information regarding a specific compound designated "Nav1.7-IN-15" is not available in the public domain. This technical guide will instead focus on a well-characterized, potent, and selective Nav1.7 inhibitor, PF-05089771 , as a representative example to explore the cellular targets and mechanisms of selective Nav1.7 inhibition in the peripheral nervous system.
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2][3] It is predominantly expressed in the peripheral nervous system, specifically in nociceptive neurons of the dorsal root ganglion (DRG) and sympathetic ganglia.[1][4][5] Nav1.7 channels are characterized by their ability to amplify small, subthreshold depolarizations, effectively acting as a "threshold channel" for action potential generation in pain-sensing neurons.[6] The crucial role of Nav1.7 in nociception is highlighted by human genetic studies: gain-of-function mutations in SCN9A lead to debilitating pain syndromes, whereas loss-of-function mutations result in a congenital insensitivity to pain.[2][3] This has made Nav1.7 a highly attractive target for the development of novel analgesics.
PF-05089771 is a potent and selective small-molecule inhibitor of Nav1.7 that has been extensively studied.[2][4][7] This guide provides an in-depth overview of the cellular targets of PF-05089771 in the peripheral nervous system, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Mechanism of Action
PF-05089771 is an arylsulfonamide that exhibits state-dependent inhibition of Nav1.7 channels.[4] It preferentially binds to the channel in its inactivated state.[4][8] The binding site for PF-05089771 is located on the voltage-sensor domain (VSD) of Domain IV (VSD4) of the Nav1.7 protein.[2][4] By binding to this site, PF-05089771 stabilizes the channel in a non-conducting conformation, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nociceptive neurons.[4] This leads to a reduction in neuronal excitability and a dampening of pain signals.
Quantitative Data
The potency and selectivity of PF-05089771 have been determined using whole-cell patch-clamp electrophysiology on heterologously expressed human Nav channel subtypes. The data are summarized in the tables below.
Table 1: Potency of PF-05089771 on Human Nav1.7
| Parameter | Value (nM) |
| IC50 | 11 |
Data obtained from whole-cell patch-clamp experiments on HEK293 cells stably expressing human Nav1.7.[2][7]
Table 2: Selectivity Profile of PF-05089771 against other Human Nav Channel Subtypes
| Nav Channel Subtype | IC50 (µM) | Fold Selectivity (vs. Nav1.7) |
| Nav1.1 | 0.85 | ~77 |
| Nav1.2 | 0.11 | 10 |
| Nav1.3 | 11 | >1000 |
| Nav1.4 | 10 | ~909 |
| Nav1.5 | 25 | >2272 |
| Nav1.6 | 0.16 | ~15 |
| Nav1.8 | >30 | >2727 |
Selectivity was assessed using whole-cell patch-clamp on HEK293 cells expressing the respective human Nav channel subtypes.[2][9]
Experimental Protocols
The primary method for characterizing the cellular targets and mechanism of action of Nav1.7 inhibitors like PF-05089771 is whole-cell patch-clamp electrophysiology.
This protocol is used to determine the potency and selectivity of an inhibitor on specific Nav channel subtypes expressed in a controlled cellular environment.
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.7, hNav1.1, etc.).[1]
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic. Cells are plated on glass coverslips prior to recording.[10]
-
Solutions:
-
Voltage Protocol for IC50 Determination:
-
Hold the cell membrane potential at a level where a significant fraction of channels are in the inactivated state (e.g., the empirically determined half-inactivation voltage, V1/2, which for Nav1.7 is approximately -78 mV).[2]
-
Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.[11]
-
Apply increasing concentrations of PF-05089771 via a perfusion system and measure the peak inward sodium current at each concentration.
-
-
Data Analysis: The peak current amplitude in the presence of the compound is normalized to the control current amplitude. The resulting concentration-response data are fitted to the Hill equation to determine the IC50 value.[1]
This protocol assesses the effect of the inhibitor on Nav1.7 channels in their native neuronal environment.
-
Primary Cell Culture: DRG neurons are dissected from rodents and cultured.
-
Isolation of Nav1.7 Currents: To isolate the tetrodotoxin-sensitive (TTX-S) currents, which are predominantly carried by Nav1.7 in these neurons, a selective inhibitor of other Nav subtypes present in DRG neurons (e.g., A-803467 for Nav1.8) can be used.[2]
-
Electrophysiology: Whole-cell patch-clamp recordings are performed as described in Protocol 1. The effect of PF-05089771 on the isolated TTX-S current is measured.[2]
-
Action Potential Firing: Current-clamp recordings are used to assess the effect of the inhibitor on the ability of the neuron to fire action potentials in response to a depolarizing stimulus.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcentral.com [medcentral.com]
- 7. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. Making sure you're not a bot! [nanion.de]
Audience: Researchers, scientists, and drug development professionals.
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2] Expressed predominantly in peripheral sensory neurons, Nav1.7 plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[1][3] Its significance is underscored by human genetic studies: gain-of-function mutations in SCN9A are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain.[1][2] These findings have positioned Nav1.7 as a prime target for the development of novel analgesics.
Nav1.7-IN-15 is a potent and state-dependent antagonist of the human Nav1.7 channel. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its effects in primary sensory neurons. It outlines key experimental protocols to assess its activity and presents data in a structured format for clarity and comparison.
Quantitative Pharmacodynamic Data of this compound
The inhibitory activity of this compound and other exemplary Nav1.7 inhibitors is summarized below. The data for this compound is based on its reported half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 | Cell Type | Reference |
| This compound | hNav1.7 | Electrophysiology | 0.42 µM | Not Specified | MedChemExpress |
| PF-05089771 | hNav1.7 | Electrophysiology | 11 nM | HEK293 | [4] |
| Nav1.7-IN-2 | hNav1.7 | Calcium Imaging | 80 nM | Not Specified | [5] |
| GNE-0439 | hNav1.7 | Electrophysiology | 0.011 µM | HEK293 | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the direct inhibitory effect of this compound on Nav1.7 currents in isolated primary sensory neurons (e.g., dorsal root ganglion neurons).
Methodology:
-
Cell Preparation: Isolate dorsal root ganglion (DRG) neurons from rodents following established protocols. Culture the neurons on glass coverslips for 24-48 hours.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope. Perfuse the chamber with an external recording solution.
-
Pipette Preparation: Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with an internal solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a small-diameter DRG neuron (a population rich in Nav1.7).
-
Voltage Protocol: Hold the neuron at a membrane potential of -120 mV to ensure Nav1.7 channels are in a resting state. Apply a depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit an inward sodium current.
-
Compound Application: After establishing a stable baseline recording, perfuse the chamber with the external solution containing this compound at various concentrations.
-
Data Acquisition and Analysis: Record the peak inward sodium current before and after compound application. Plot the percentage of current inhibition against the compound concentration to determine the IC50 value.
Calcium Imaging Assay
This high-throughput assay indirectly measures the inhibition of Nav1.7 by quantifying downstream changes in intracellular calcium.
Methodology:
-
Cell Preparation: Plate DRG neurons or a cell line stably expressing hNav1.7 in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound.
-
Channel Activation: Stimulate the cells with a Nav channel agonist (e.g., veratridine) to induce membrane depolarization and subsequent calcium influx through voltage-gated calcium channels.[7]
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader or a fluorescence microscope.
-
Data Analysis: A reduction in the fluorescence signal in the presence of this compound indicates inhibition of Nav1.7 activity. Calculate the IC50 from the concentration-response curve.
Nav1.7 Signaling Pathway in Nociception
Nav1.7 channels act as amplifiers of subthreshold depolarizations in the peripheral terminals of nociceptive neurons. Their activation is a critical step in reaching the threshold for action potential firing.
Conclusion
This compound is a potent antagonist of the Nav1.7 sodium channel, a key mediator of pain signaling in primary sensory neurons. The experimental protocols outlined in this guide provide a framework for characterizing the pharmacodynamic properties of this compound and other novel Nav1.7 inhibitors. A thorough understanding of the interaction of these compounds with their target is essential for the development of effective and safe analgesics. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound for the treatment of various pain states.
References
- 1. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esrf.fr [esrf.fr]
- 3. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Inhibition of Nav1.7 and NCX1: A Novel Strategy for Treating Cancer‐Induced Bone Pain by Modulating Pain Sensitization and Neuronal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: Early-stage research on a specific compound designated "Nav1.7-IN-15" is not publicly available. This technical guide provides an in-depth overview of the core principles and methodologies in the early-stage research of Nav1.7 inhibitors for pain modulation, using a well-documented representative compound, PF-05089771 , as a primary example to illustrate data, protocols, and mechanisms.
Introduction to Nav1.7 as a Therapeutic Target for Pain
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] It is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[2][3] The crucial role of Nav1.7 in pain perception is highlighted by human genetic studies. Loss-of-function mutations in the SCN9A gene lead to a rare condition known as congenital insensitivity to pain (CIP), where individuals are unable to feel pain.[4][5] Conversely, gain-of-function mutations result in debilitating pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder.[6][7]
This bidirectional genetic evidence strongly validates Nav1.7 as a promising therapeutic target for the development of novel, non-opioid analgesics.[4][6] The goal of Nav1.7-targeted drug discovery is to develop selective inhibitors that can mimic the pain-free phenotype of individuals with CIP without the adverse effects associated with non-selective sodium channel blockers.[4][8]
This document outlines the preclinical evaluation of a representative Nav1.7 inhibitor, focusing on its pharmacological profile, mechanism of action, and early efficacy data.
In Vitro Pharmacological Profile
The initial stages of drug discovery for a Nav1.7 inhibitor involve characterizing its potency, selectivity, and mechanism of action using in vitro assays.
Potency and Selectivity Data
A crucial aspect of a viable Nav1.7 inhibitor is its high potency for Nav1.7 and significant selectivity over other sodium channel isoforms to minimize off-target effects.[8] The table below summarizes the inhibitory activity of the representative compound PF-05089771 against various human Nav channel isoforms.
| Target | IC50 (nM) | Fold Selectivity vs. hNav1.7 |
| hNav1.7 | 5 | - |
| hNav1.1 | >10,000 | >2,000 |
| hNav1.2 | >10,000 | >2,000 |
| hNav1.3 | >10,000 | >2,000 |
| hNav1.4 | >10,000 | >2,000 |
| hNav1.5 | >10,000 | >2,000 |
| hNav1.6 | 1,200 | 240 |
| hNav1.8 | >30,000 | >6,000 |
Data adapted from relevant publications on PF-05089771.
Experimental Protocol: Electrophysiology Assays
The potency and selectivity of Nav1.7 inhibitors are typically determined using whole-cell patch-clamp electrophysiology on cells heterologously expressing the specific sodium channel isoform.
Objective: To measure the concentration-dependent inhibition of a compound on Nav channel currents.
Materials:
-
Cell line (e.g., HEK293 cells) stably expressing the human Nav channel of interest (e.g., hNav1.7).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for micropipette fabrication.
-
Internal and external recording solutions.
Methodology:
-
Cell Culture: Culture the stable cell line under standard conditions.
-
Cell Plating: Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
Recording:
-
Mount the coverslip onto the recording chamber of the patch-clamp setup and perfuse with external solution.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a potential where a fraction of channels are in the inactivated state (e.g., -70 mV) and then applying a depolarizing pulse (e.g., to 0 mV) to open the channels.
-
-
Compound Application:
-
Establish a stable baseline recording of the sodium current.
-
Apply increasing concentrations of the test compound via the perfusion system.
-
Record the sodium current at each concentration until a steady-state inhibition is reached.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each compound concentration.
-
Normalize the current to the baseline (pre-compound) current.
-
Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Mechanism of Action
Understanding how a compound inhibits Nav1.7 is crucial for its development. Many selective inhibitors are state-dependent, meaning they bind with higher affinity to certain conformational states of the channel (e.g., open or inactivated state).
Signaling Pathway and Mechanism of Inhibition
Nav1.7 channels, along with other Nav isoforms like Nav1.8, are essential for the initiation and propagation of action potentials in nociceptive neurons. Nav1.7 has a relatively hyperpolarized voltage-dependence of activation and slow closed-state inactivation, making it a key contributor to setting the threshold for firing in response to small depolarizations.[1][9] Selective inhibitors often stabilize the inactivated state of the channel, thereby reducing the number of channels available to open upon stimulation.
Caption: Role of Nav1.7 in pain signaling and mechanism of inhibition.
In Vivo Efficacy in Pain Models
To assess the analgesic potential of a Nav1.7 inhibitor, its efficacy is tested in various preclinical animal models of pain.
Summary of In Vivo Efficacy Data
The table below presents representative data from a common inflammatory pain model.
| Pain Model | Species | Dose (mg/kg) | Route of Administration | Efficacy (e.g., % reversal of hyperalgesia) |
| Carrageenan-induced thermal hyperalgesia | Mouse | 30 | Oral (p.o.) | 50% |
| Paclitaxel-induced neuropathic pain | Mouse | 30 | Oral (p.o.) | 40% |
| Histamine-induced itch | Mouse | 10 | Oral (p.o.) | 60% |
Data is illustrative and based on typical findings for selective Nav1.7 inhibitors.
Experimental Protocol: Carrageenan-Induced Inflammatory Pain Model
This model is widely used to evaluate the efficacy of analgesics in a state of inflammatory pain.
Objective: To assess the ability of a test compound to reverse thermal hyperalgesia (increased sensitivity to heat) induced by inflammation.
Materials:
-
Male C57BL/6 mice (or other suitable rodent strain).
-
Carrageenan solution (e.g., 1% in saline).
-
Plantar test apparatus (Hargreaves' test).
-
Test compound formulated in a suitable vehicle.
Methodology:
-
Baseline Measurement: Measure the baseline paw withdrawal latency of the mice in response to a radiant heat source using the plantar test apparatus.
-
Induction of Inflammation: Inject a small volume (e.g., 20 µL) of carrageenan solution into the plantar surface of one hind paw.
-
Compound Administration: At a specified time post-carrageenan injection (e.g., 2 hours), administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage).
-
Post-Treatment Measurement: At various time points after compound administration (e.g., 30, 60, 120 minutes), re-measure the paw withdrawal latency.
-
Data Analysis:
-
Calculate the change in paw withdrawal latency from baseline for each animal.
-
Compare the withdrawal latencies of the compound-treated group to the vehicle-treated group.
-
Efficacy is often expressed as the percentage reversal of hyperalgesia.
-
Experimental Workflow and Logic
The preclinical development of a Nav1.7 inhibitor follows a structured workflow to establish its potential as a therapeutic candidate.
Caption: Preclinical experimental workflow for a Nav1.7 inhibitor.
Conclusion
The early-stage research on selective Nav1.7 inhibitors, exemplified by compounds like PF-05089771, provides a strong rationale for their development as novel analgesics. The comprehensive in vitro and in vivo characterization is essential to identify candidates with the desired potency, selectivity, and efficacy profile. While the translation of preclinical findings to clinical success has been challenging for Nav1.7 inhibitors, the continued investigation into their mechanisms and the development of more refined chemical matter hold promise for the future of pain management.[4][5] Further research will focus on optimizing pharmacokinetic properties and demonstrating robust efficacy and safety in human clinical trials.
References
- 1. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 2. drpress.org [drpress.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fifteen years of NaV 1.7 channels as an analgesic target: Why has excellent in vitro pharmacology not translated into in vivo analgesic efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptidesciences.com [peptidesciences.com]
- 9. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1] It is predominantly expressed in peripheral sensory neurons where it plays a critical role in the initiation and propagation of action potentials following noxious stimuli.[1][2] Gain-of-function mutations in the SCN9A gene are linked to inherited pain disorders, whereas loss-of-function mutations result in a congenital inability to perceive pain, highlighting Nav1.7's crucial role in nociception.[1][3] This makes Nav1.7 an attractive target for the development of novel analgesic drugs.[1][3]
Patch-clamp electrophysiology is the definitive method for characterizing the interactions of ion channel modulators with their targets.[1] This technique allows for the direct measurement of ion channel currents, providing detailed insights into a compound's mechanism of action, potency, and selectivity.[1][4] These application notes provide a comprehensive protocol for evaluating the inhibitory effects of a novel compound, Nav1.7-IN-15, on human Nav1.7 channels stably expressed in a heterologous expression system (e.g., HEK293 or CHO cells) using whole-cell patch-clamp techniques.[1]
Core Principles of Nav1.7 Inhibition
Nav1.7 channels, like other voltage-gated sodium channels, cycle through different conformational states: resting, open, and inactivated.[5] Many inhibitors exhibit state-dependent binding, showing higher affinity for the open or inactivated states of the channel.[6] Understanding these interactions is crucial for developing effective therapeutics. The protocols outlined below are designed to characterize the effects of this compound on the key gating properties of the Nav1.7 channel.
Quantitative Data Summary for this compound
The following tables summarize the key quantitative data to be obtained for this compound from the electrophysiological protocols described.
Table 1: Potency of this compound
| Parameter | Description | Value |
| IC50 (Resting State) | Concentration of this compound that produces 50% inhibition of the peak Nav1.7 current from a hyperpolarized holding potential. | User-defined |
| IC50 (Inactivated State) | Concentration of this compound that produces 50% inhibition of the peak Nav1.7 current from a depolarized holding potential. | User-defined |
Table 2: Effects of this compound on Nav1.7 Channel Gating
| Gating Parameter | Control | This compound (at IC50) |
| V-half of Activation (mV) | User-defined | User-defined |
| V-half of Steady-State Inactivation (mV) | User-defined | User-defined |
| Recovery from Inactivation (τ, ms) | User-defined | User-defined |
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Supplier | Example Catalog Number |
| HEK293 cells stably expressing hNav1.7 | ATCC | CRL-1573 |
| CHO cells stably expressing hNav1.7 | ChanTest | CT6110 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Geneticin (G418 Sulfate) | Gibco | 10131035 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Poly-D-Lysine | Sigma-Aldrich | P6407 |
| External Solution (in mM) | In-house preparation | See Protocol |
| Internal Solution (in mM) | In-house preparation | See Protocol |
Cell Culture
HEK293 or CHO cells stably expressing human Nav1.7 are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic such as 500 µg/mL Geneticin (G418).[1] Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.[1] For electrophysiology experiments, cells are plated onto glass coverslips coated with Poly-D-Lysine.
Electrophysiology
Whole-cell patch-clamp recordings are performed using either a manual or an automated patch-clamp system.[1]
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 adjusted with NaOH.[1]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 adjusted with CsOH.[1] The use of Cesium Fluoride (CsF) in the internal solution helps to improve seal resistance and the stability of the recording.[7]
Voltage Protocols for Assessing this compound Effects
1. Protocol to Determine IC50 (Resting State Block)
-
Objective: To determine the concentration-dependent block of this compound on channels in the resting state.
-
Holding Potential: -120 mV to ensure most channels are in the resting state.
-
Test Pulse: Depolarizing step to 0 mV for 20 ms to elicit peak inward current.
-
Procedure:
-
Obtain a stable whole-cell recording.
-
Apply the test pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
-
Perfuse the cell with increasing concentrations of this compound.
-
Measure the peak inward current at each concentration.
-
Construct a concentration-response curve and fit with the Hill equation to determine the IC50 value.
-
2. Protocol to Determine Voltage-Dependence of Activation
-
Objective: To assess the effect of this compound on the voltage at which the channel opens.
-
Holding Potential: -120 mV.
-
Test Pulses: A series of depolarizing steps from -80 mV to +40 mV in 5 mV increments for 100 ms.[2]
-
Procedure:
-
Record a family of currents in the absence (control) and presence of this compound (at a concentration near the IC50).
-
Convert the peak current at each voltage step to conductance (G).
-
Plot the normalized conductance (G/Gmax) against the test potential.
-
Fit the data with a Boltzmann function to determine the V-half of activation.
-
3. Protocol to Determine Voltage-Dependence of Steady-State Inactivation
-
Objective: To evaluate the effect of this compound on the voltage at which the channel enters an inactivated state.
-
Holding Potential: -120 mV.
-
Pre-pulses: A series of 500 ms pre-pulses ranging from -140 mV to 0 mV.[2]
-
Test Pulse: A brief depolarization to -10 mV to measure the fraction of available channels.[2]
-
Procedure:
-
Perform the protocol in the absence (control) and presence of this compound.
-
Measure the peak current during the test pulse following each pre-pulse.
-
Plot the normalized current (I/Imax) against the pre-pulse potential.
-
Fit the data with a Boltzmann function to determine the V-half of inactivation. A hyperpolarizing shift in the V-half suggests that the compound stabilizes the inactivated state of the channel.[8][9]
-
Visualizations
Experimental Workflow
Caption: Workflow for patch-clamp analysis of this compound.
Nav1.7 Role in Nociceptive Signaling and Inhibition
Caption: Inhibition of Nav1.7 signaling by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. drpress.org [drpress.org]
- 4. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic modeling of Nav1.7 provides insight into erythromelalgia-associated F1449V mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanion.de [nanion.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics.[1][2][3] Expressed predominantly in peripheral sensory neurons, Nav1.7 plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[4][5][6][7][8][9] Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain, highlighting the potential of Nav1.7 inhibitors as potent analgesics.[10] Neuropathic pain, a debilitating chronic condition resulting from nerve damage, often involves the hyperexcitability of these sensory neurons, making Nav1.7 an attractive target for therapeutic intervention.[4][11]
These application notes provide a detailed protocol for the use of a selective Nav1.7 inhibitor in a preclinical mouse model of neuropathic pain. As "Nav1.7-IN-15" is not a commercially recognized compound, this document will utilize ST-2530 , a well-characterized, selective small molecule inhibitor of Nav1.7, as a representative example.[1] The protocols outlined below describe the induction of neuropathic pain using the Spared Nerve Injury (SNI) model and the subsequent assessment of the analgesic efficacy of the Nav1.7 inhibitor.
Materials and Reagents
Preclinical Compound
| Compound | Description | Supplier | Catalog No. |
| ST-2530 | A selective small molecule inhibitor of the Nav1.7 sodium channel. | (Example) SiteOne Therapeutics | N/A |
| Vehicle | e.g., 10% DMSO, 40% PEG300, 50% Saline | Standard laboratory suppliers | N/A |
Surgical and Experimental Supplies
| Item | Supplier |
| Adult male C57BL/6 mice (8-10 weeks old) | Charles River, Jackson Laboratory, etc. |
| Isoflurane Anesthesia System | Standard laboratory suppliers |
| Surgical microscope or magnifying lens | Standard laboratory suppliers |
| Fine surgical instruments (scissors, forceps) | Standard laboratory suppliers |
| 5-0 silk sutures | Standard laboratory suppliers |
| Von Frey filaments (for mechanical sensitivity testing) | Ugo Basile, Stoelting, etc. |
| Hargreaves apparatus (for thermal sensitivity testing) | Ugo Basile, Stoelting, etc. |
| Syringes and needles (for compound administration) | Standard laboratory suppliers |
Experimental Protocols
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model induces long-lasting and robust mechanical allodynia and thermal hyperalgesia. The procedure involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.
Surgical Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Incision: Place the mouse in a prone position. Shave and disinfect the lateral surface of the left thigh. Make a small skin incision to expose the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligation and Transection: Carefully isolate the common peroneal and tibial nerves. Ligate these two nerves together with a 5-0 silk suture. Transect the nerves distal to the ligation, removing a 2-4 mm segment. Take extreme care to avoid any contact with or stretching of the intact sural nerve.
-
Closure: Suture the muscle layer and close the skin incision with sutures or wound clips.
-
Post-operative Care: Administer post-operative analgesics (e.g., buprenorphine) as per institutional guidelines for the first 48 hours. Monitor the animals for signs of distress or infection. Allow the animals to recover for at least 7 days before behavioral testing to allow for the full development of neuropathic pain.
-
Sham Surgery: For the control group, perform the same surgical procedure, including nerve exposure, but without ligation and transection.
Dosing and Administration of Nav1.7 Inhibitor
Preparation of Dosing Solution:
-
Based on the physicochemical properties of ST-2530, a suitable vehicle is required for in vivo administration. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, and saline.
-
Prepare the dosing solution on the day of the experiment. For a 3 mg/kg dose in a 25g mouse with a 10 µL/g injection volume, the concentration would be 0.3 mg/mL.
Administration:
-
Route of Administration: Subcutaneous (s.c.) injection is a common route for preclinical efficacy studies.
-
Dosing Regimen: A single dose administration is typically used to assess acute analgesic effects. For ST-2530, a dose of 3 mg/kg has been shown to be effective.[1]
-
Experimental Groups:
-
SNI + Vehicle
-
SNI + Nav1.7 Inhibitor (e.g., 3 mg/kg ST-2530)
-
Sham + Vehicle
-
Behavioral Assessment of Neuropathic Pain
Behavioral testing should be performed at baseline (before SNI surgery) and at multiple time points post-surgery and post-compound administration.
a. Mechanical Allodynia (von Frey Test):
-
Habituation: Place the mice in individual Plexiglas chambers on an elevated mesh floor and allow them to habituate for at least 30-60 minutes before testing.
-
Stimulation: Apply von Frey filaments of increasing bending force to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).
-
Response: A positive response is a brisk withdrawal or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.
b. Thermal Hyperalgesia (Hargreaves Test):
-
Habituation: Place the mice in individual Plexiglas chambers on a glass plate. Allow for habituation.
-
Stimulation: A radiant heat source is focused on the plantar surface of the hind paw.
-
Response: The latency to paw withdrawal is automatically recorded.
-
Cut-off Time: A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
Data Presentation
Table 1: In Vitro Potency and Selectivity of a Representative Nav1.7 Inhibitor (ST-2530)
| Channel | IC50 (nM) | Selectivity vs. Nav1.7 |
| Human Nav1.7 | 25 | - |
| Human Nav1.1 | >12,500 | >500-fold |
| Human Nav1.2 | >12,500 | >500-fold |
| Human Nav1.3 | >12,500 | >500-fold |
| Human Nav1.4 | >12,500 | >500-fold |
| Human Nav1.5 | >12,500 | >500-fold |
| Human Nav1.6 | >12,500 | >500-fold |
| Human Nav1.8 | >12,500 | >500-fold |
| Mouse Nav1.7 | 250 | - |
| Data presented is representative and based on published findings for ST-2530.[1] |
Table 2: Example Dosing Regimen for In Vivo Efficacy Study
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals (n) |
| 1 | Vehicle | - | Subcutaneous (s.c.) | 8-10 |
| 2 | Nav1.7 Inhibitor | 3 | Subcutaneous (s.c.) | 8-10 |
| 3 (Sham) | Vehicle | - | Subcutaneous (s.c.) | 8-10 |
Table 3: Expected Outcome on Mechanical Allodynia (von Frey Test)
| Time Point | SNI + Vehicle (g) | SNI + Nav1.7 Inhibitor (g) | Sham + Vehicle (g) |
| Baseline | ~1.5 | ~1.5 | ~1.5 |
| Post-SNI (Day 7) | ~0.2 | ~0.2 | ~1.5 |
| Post-Dose (1h) | ~0.2 | ~1.0 | ~1.5 |
| Post-Dose (4h) | ~0.2 | ~0.4 | ~1.5 |
| Expected significant increase in paw withdrawal threshold, indicating analgesia. |
Visualizations
Caption: Role of Nav1.7 in nociceptive signaling and point of intervention.
Caption: Workflow for assessing Nav1.7 inhibitor efficacy in the SNI model.
Troubleshooting and Considerations
-
Variability in Behavioral Data: Ensure consistent handling of animals and a controlled testing environment to minimize variability. Proper habituation is crucial.
-
Compound Solubility and Stability: Confirm the solubility and stability of the Nav1.7 inhibitor in the chosen vehicle before starting in vivo studies.
-
Off-Target Effects: While using a selective inhibitor, it is important to include control experiments to monitor for potential off-target effects on motor coordination (e.g., rotarod test) or sedation.
-
Pharmacokinetics: The timing of behavioral testing post-dosing should ideally be informed by the pharmacokinetic profile of the inhibitor to coincide with peak plasma and CNS concentrations.
By following these detailed protocols, researchers can effectively evaluate the potential of selective Nav1.7 inhibitors as novel analgesics for the treatment of neuropathic pain.
References
- 1. Antinociceptive properties of an isoform-selective inhibitor of Nav1.7 derived from saxitoxin in mouse models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fifteen years of NaV 1.7 channels as an analgesic target: Why has excellent in vitro pharmacology not translated into in vivo analgesic efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 7. Nav1.7 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Note on Nav1.7-IN-15: As of the current date, publicly available data specifying the in vivo dosage and pharmacokinetic profile of a compound designated "this compound" for rodent studies is limited. The following application notes and protocols are therefore based on established methodologies and data from preclinical studies of other well-characterized selective inhibitors of the voltage-gated sodium channel NaV1.7. Researchers should consider these as a general framework and adapt them based on the specific physicochemical and pharmacological properties of their test compound.
Introduction
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[1][2][3] Encoded by the SCN9A gene, NaV1.7 is preferentially expressed in peripheral sensory neurons where it plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[3] Human genetic studies have shown that loss-of-function mutations in SCN9A lead to a congenital insensitivity to pain, while gain-of-function mutations result in debilitating pain syndromes.[1][4] Consequently, the development of selective NaV1.7 inhibitors is a major focus of analgesic drug discovery.[2]
These notes provide an overview of typical dosages, experimental protocols, and key considerations for the in vivo evaluation of NaV1.7 inhibitors in rodent models of pain.
Quantitative Data Summary
The effective dosage of a NaV1.7 inhibitor can vary dramatically based on its chemical class (e.g., small molecule, peptide), route of administration, and the specific pain model being used. The following tables summarize quantitative data for representative NaV1.7 inhibitors from published rodent studies.
Table 1: Peptide Inhibitor Dosages in Rats
| Compound | Administration Route | Dose/ED₅₀ | Pain Model | Species | Reference |
| PTx2-3127 | Intrathecal (i.t.) | 1.2 - 1.6 µg | Thermal (Hot Plate) | Rat | [5] |
| GpTx-1-71 | Intrathecal (i.t.) | ED₅₀: 6.90 pmol | Inflammatory (CFA) | Rat | [6] |
| GpTx-1-71 | Intraplantar (i.pl.) | ED₅₀: 6.66 nmol | Inflammatory (CFA) | Rat | [6] |
| ProTx-II | Intrathecal (i.t.) | 2.0 µg (Max Tolerated) | N/A | Rat | [5] |
Table 2: Small Molecule Inhibitor Administration
| Compound Class/Name | Administration Route | Effect | Pain Model | Species | Reference |
| Acylsulfonamide Derivative | Intraperitoneal (i.p.) | Significantly reversed cold allodynia | Neuropathic (CCI) | Mouse | [6] |
| MK-2075 | Subcutaneous (s.c.) | Produced analgesia | Postoperative Pain Models | Mouse | [4] |
Note: CCI = Chronic Constriction Injury; CFA = Complete Freund's Adjuvant. ED₅₀ = half-maximal effective dose.
Signaling Pathways and Experimental Workflow
Signaling Pathway
The diagram below illustrates the role of NaV1.7 in nociceptive signaling. In sensory neurons, noxious stimuli lead to depolarization of the cell membrane, which activates NaV1.7 channels. The resulting influx of sodium ions generates an action potential that propagates along the axon to the spinal cord and ultimately to the brain, where it is perceived as pain.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel NaV1.7 inhibitor in a rodent model of pain.
Experimental Protocols
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
-
Animal Handling and Acclimation: Acclimate adult male Sprague-Dawley rats or C57BL/6 mice to the testing environment for at least 3 days prior to the experiment. Handle animals daily to minimize stress-induced analgesia.
-
Baseline Measurement: Measure baseline paw withdrawal thresholds to mechanical (von Frey test) and thermal (Hargreaves test/hot plate) stimuli for both hind paws.
-
Induction of Inflammation: Under brief isoflurane anesthesia, inject 50-100 µL of CFA (1 mg/mL) into the plantar surface of one hind paw. The contralateral paw serves as a control.
-
Pain Development: Allow 24-48 hours for inflammation and thermal/mechanical hypersensitivity to develop fully.
-
Compound Administration: Administer the NaV1.7 inhibitor (e.g., this compound) via the desired route (e.g., intraperitoneal, subcutaneous, intrathecal). A vehicle control group and a positive control (e.g., morphine) group should be included.
-
Post-Treatment Assessment: At various time points post-administration (e.g., 30, 60, 120, 240 minutes), re-assess mechanical and thermal withdrawal thresholds. The time points should be chosen based on the expected pharmacokinetic profile of the test compound.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
-
Animal Surgery: Anesthetize an adult rat or mouse. Surgically expose the sciatic nerve in one thigh and place 3-4 loose chromic gut ligatures around it. The ligatures should be tightened until they elicit a brief twitch in the respective hind limb.
-
Post-Operative Care: Suture the incision and provide post-operative analgesia for the first 24-48 hours (e.g., carprofen), ensuring it does not interfere with the test compound's mechanism.
-
Pain Development: Mechanical allodynia typically develops over 3-7 days and can persist for several weeks.[3]
-
Baseline and Treatment: Once the neuropathic pain phenotype is established, follow steps 2, 5, and 6 from the CFA protocol to assess the efficacy of the NaV1.7 inhibitor.
Behavioral Assays
-
Von Frey Test (Mechanical Allodynia):
-
Place the animal on an elevated mesh platform and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
-
-
Hot Plate Test (Thermal Hyperalgesia):
-
Rotarod Test (Motor Coordination):
-
Train the animals to walk on a rotating rod at a slowly accelerating speed.
-
After compound administration, place the animal back on the rotarod.
-
Record the latency to fall from the rod.
-
This test is crucial to ensure that the observed analgesic effects are not due to sedation or motor impairment, which can be a side effect of non-selective sodium channel blockers.
-
Key Considerations
-
Selectivity: The selectivity of the inhibitor against other sodium channel subtypes (e.g., NaV1.1, NaV1.5, NaV1.6) is critical. Off-target effects can lead to CNS adverse events (e.g., ataxia, seizures) or cardiovascular issues.[7]
-
Pharmacokinetics: The route of administration, bioavailability, and CNS penetration of the inhibitor will heavily influence its efficacy and potential side effects.[6] A thorough pharmacokinetic-pharmacodynamic (PK/PD) analysis is essential.[4]
-
Species Differences: Significant amino acid sequence differences exist between human and rodent NaV1.7 channels, which can lead to variations in compound potency.[8] It is crucial to confirm the potency of the inhibitor on the specific rodent species being used.
-
Pain Model Relevance: The choice of pain model should align with the intended clinical indication. NaV1.7 inhibitors have shown varying efficacy across different preclinical models of inflammatory, neuropathic, and postoperative pain.[1]
References
- 1. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rat NaV1.7 loss-of-function genetic model: Deficient nociceptive and neuropathic pain behavior with retained olfactory function and intra-epidermal nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in pain signaling.[1] Preferentially expressed in peripheral sensory and sympathetic neurons, Nav1.7 acts as a threshold channel, amplifying subthreshold depolarizations to initiate action potentials.[1][2] Its pivotal role in nociception is underscored by human genetic studies: gain-of-function mutations in SCN9A lead to severe pain disorders like inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain (CIP).[2][3] This strong genetic validation has positioned Nav1.7 as a prime therapeutic target for the development of novel, non-opioid analgesics.
This document provides detailed protocols for two common cell-based assays used to screen the efficacy of Nav1.7 inhibitors, using the hypothetical compound Nav1.7-IN-15 as an example. The described methods, whole-cell patch-clamp electrophysiology and a fluorescence-based membrane potential assay, are foundational for characterizing the potency and mechanism of action of novel Nav1.7-targeting compounds.
Nav1.7 Signaling Pathway in Nociception
Nav1.7 channels are densely expressed at the endings of pain-sensing nerves (nociceptors) in the dorsal root ganglion (DRG) and trigeminal ganglion.[4][5] Upon a noxious stimulus, receptor potentials are generated, causing a small depolarization of the neuronal membrane. Nav1.7, with its ability to activate at these slight depolarizations, amplifies this signal. If the membrane potential reaches the threshold, it triggers the opening of other Nav channels (like Nav1.8), leading to the generation and propagation of an action potential along the neuron to the spinal cord and ultimately the brain, where it is perceived as pain.[4]
Figure 1. Role of Nav1.7 in nociceptive signaling and point of inhibition.
Quantitative Data Summary
The efficacy of Nav1.7 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the Nav1.7 channel activity. The following table summarizes representative IC50 values for well-characterized Nav1.7 inhibitors, which can be used as benchmarks for evaluating this compound. Data is presented for both resting and inactivated states of the channel, as state-dependence is a key characteristic of many selective inhibitors.
| Compound | Assay Type | Cell Line | IC50 (Resting State) | IC50 (Inactivated State) | Selectivity vs. Nav1.5 | Reference |
| Tetrodotoxin (TTX) | Patch Clamp | CHO-hNav1.7 | - | 43 ± 7 nM | ~100-fold | [6][7] |
| ProTx-II | Patch Clamp | DRG Neurons | - | 72 nM | ~100-fold | [7] |
| PF-05089771 | Patch Clamp | HEK-hNav1.7 | ~3.6 µM | 170 nM | High | [3][8] |
| Compound 36 | Patch Clamp | HEK-hNav1.7 | - | 15.1 nM | High | [3] |
| Compound 37 | Patch Clamp | HEK-hNav1.7 | - | 3.2 nM | High | [3] |
| SV188 | Patch Clamp | HEK-hNav1.7 | - | 3.6 µM | Moderate | [9] |
Note: Data for this compound should be generated and inserted here for comparison.
Experimental Workflow for Inhibitor Screening
The general workflow for screening and characterizing a novel Nav1.7 inhibitor like this compound involves a multi-stage process, starting with high-throughput screening to identify initial hits, followed by more detailed electrophysiological characterization to confirm potency, selectivity, and mechanism of action.
Figure 2. General experimental workflow for screening Nav1.7 inhibitors.
Experimental Protocols
Protocol 1: Automated Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a method for determining the potency (IC50) of this compound on human Nav1.7 channels stably expressed in CHO or HEK293 cells using an automated patch-clamp system (e.g., Qube or SyncroPatch).[5][10] This high-throughput method is ideal for secondary screening and dose-response analysis.
Materials and Reagents:
-
Cell Line: CHO or HEK293 cells stably expressing human Nav1.7 (e.g., from ATCC, ChanTest).
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Note: Fluoride in the internal solution can help improve seal resistance in automated systems).[11]
-
This compound: Prepare stock solutions in DMSO and dilute to final concentrations in the external solution.
Procedure:
-
Cell Culture: Maintain cells in a 37°C, 5% CO₂ incubator. Passage cells every 2-3 days to maintain sub-confluent cultures.
-
Cell Preparation: On the day of the experiment, harvest cells using a gentle, non-enzymatic dissociation solution. Wash the cells with the external solution and resuspend to a final density of 1-2 x 10⁶ cells/mL.
-
Automated Patch-Clamp System Setup:
-
Prime the system's microfluidic chips/plates with the external and internal solutions according to the manufacturer's instructions.
-
Load the prepared cell suspension into the system.
-
-
Cell Capture and Sealing: The system will automatically capture individual cells on the patch apertures and attempt to form a Giga-ohm seal. Only cells meeting quality control criteria (e.g., seal resistance > 500 MΩ) are used for recording.
-
Whole-Cell Configuration: Achieve whole-cell access by applying a brief pulse of suction.
-
Voltage Protocol and Compound Application:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in the resting state.
-
To assess resting-state block , apply a depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak sodium current.
-
To assess inactivated-state block , use a pre-pulse to a depolarizing potential (e.g., -70 mV for 500 ms to inactivate a fraction of channels) before the test pulse to 0 mV.
-
Apply a baseline voltage protocol to measure the initial current amplitude.
-
Apply this compound at increasing concentrations (e.g., 0.1 nM to 30 µM) via the system's fluidics. Allow for a 3-5 minute incubation for each concentration.
-
After incubation, apply the voltage protocol again to measure the inhibited current.
-
-
Data Analysis:
-
Measure the peak inward current amplitude for each concentration of this compound.
-
Normalize the inhibited currents to the baseline (pre-compound) current.
-
Plot the normalized current as a function of the compound concentration.
-
Fit the data to the Hill equation to determine the IC50 value.
-
Protocol 2: FLIPR Membrane Potential Assay
This protocol describes a high-throughput screening (HTS) assay to identify inhibitors of Nav1.7 using a Fluorescence Imaging Plate Reader (FLIPR) and a membrane potential-sensitive dye.[12][13] The assay measures changes in membrane potential following channel activation.
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing human Nav1.7.
-
Culture Medium: As described in Protocol 1.
-
Assay Plates: Black-wall, clear-bottom 384-well microplates, coated with Poly-D-Lysine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
FLIPR Membrane Potential Assay Kit: (e.g., from Molecular Devices). Includes fluorescent dye and quencher.
-
Nav1.7 Activator: Veratridine or another suitable Nav1.7 agonist. Prepare a stock solution and dilute in assay buffer.
-
This compound: Prepare a dilution series in assay buffer.
Procedure:
-
Cell Plating:
-
Harvest and resuspend HEK293-hNav1.7 cells in culture medium.
-
Seed the cells into 384-well plates at a density that will form a confluent monolayer overnight (e.g., 15,000 - 20,000 cells/well in 25 µL).[13]
-
Incubate the plates at 37°C, 5% CO₂ for 18-24 hours.
-
-
Dye Loading:
-
Compound Addition and Incubation:
-
Transfer the cell plate to the FLIPR instrument.
-
Add this compound at various concentrations to the appropriate wells. Include vehicle (DMSO) controls and a positive control inhibitor (e.g., Tetrodotoxin).
-
Incubate for a pre-determined time (e.g., 5-15 minutes) at room temperature within the instrument.
-
-
Channel Activation and Fluorescence Reading:
-
Set the FLIPR to record fluorescence intensity over time.
-
Initiate reading and, after a few seconds to establish a baseline, add the Nav1.7 activator (e.g., Veratridine) to all wells simultaneously using the FLIPR's integrated pipettor.
-
Continue recording the fluorescence signal for 1-3 minutes. Activation of Nav1.7 will cause sodium influx, membrane depolarization, and a change in fluorescence.
-
-
Data Analysis:
-
The fluorescence signal change (e.g., peak response or area under the curve) is proportional to the Nav1.7 channel activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control wells.
-
Plot percent inhibition versus compound concentration and fit the curve to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. burningfeet.org [burningfeet.org]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanion.de [nanion.de]
- 7. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcentral.com [medcentral.com]
- 9. Frontiers | Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis [frontiersin.org]
- 10. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 13. moleculardevices.com [moleculardevices.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics. Encoded by the SCN9A gene, Nav1.7 is preferentially expressed in peripheral nociceptive neurons and plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[1][2] Gain-of-function mutations in SCN9A are linked to painful inherited syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[2] In the context of inflammatory pain, the expression and activity of Nav1.7 are upregulated in dorsal root ganglion (DRG) neurons, contributing to the heightened pain sensitivity (hyperalgesia and allodynia) characteristic of this condition. Inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α), have been shown to increase Nav1.7 expression and current density, thereby lowering the threshold for neuronal firing.[3][4]
This document provides detailed protocols for assessing the efficacy of a novel selective Nav1.7 inhibitor, designated here as Nav1.7-IN-15, in preclinical models of inflammatory pain. The protocols described herein utilize two well-established rodent models: the Complete Freund's Adjuvant (CFA) model for persistent inflammatory pain and the carrageenan model for acute inflammatory pain.
Data Presentation
The following tables summarize representative quantitative data from a study assessing a selective Nav1.7 peptide inhibitor, [Ala5, Phe6, Leu26, Arg28]GpTx-1, in a CFA-induced inflammatory pain model in rats. This data can be used as a benchmark for evaluating the efficacy of this compound.
Table 1: Effect of Intrathecal Administration of a Selective Nav1.7 Inhibitor on CFA-Induced Mechanical Allodynia in Rats
| Treatment Group | Dose (pmol) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-CFA |
| Vehicle | - | 15.0 ± 0.0 | 3.2 ± 0.5 |
| Nav1.7 Inhibitor | 1 | 15.0 ± 0.0 | 5.8 ± 0.9 |
| Nav1.7 Inhibitor | 3 | 15.0 ± 0.0 | 8.9 ± 1.2 |
| Nav1.7 Inhibitor | 10 | 15.0 ± 0.0 | 13.1 ± 1.5 |
Data adapted from a study using [Ala5, Phe6, Leu26, Arg28]GpTx-1.[5][6]
Table 2: Effect of Intraplantar Administration of a Selective Nav1.7 Inhibitor on CFA-Induced Thermal Hyperalgesia in Rats
| Treatment Group | Dose (nmol) | Paw Withdrawal Latency (s) - Baseline | Paw Withdrawal Latency (s) - Post-CFA |
| Vehicle | - | 10.2 ± 0.4 | 4.5 ± 0.3 |
| Nav1.7 Inhibitor | 1 | 10.1 ± 0.5 | 6.2 ± 0.5 |
| Nav1.7 Inhibitor | 3 | 10.3 ± 0.3 | 7.8 ± 0.6 |
| Nav1.7 Inhibitor | 10 | 10.0 ± 0.4 | 9.5 ± 0.7 |
Data adapted from a study using [Ala5, Phe6, Leu26, Arg28]GpTx-1.[5][6]
Signaling Pathways and Experimental Workflows
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-05089771 - Wikipedia [en.wikipedia.org]
- 5. NaV1.7 Channel Blocker [Ala5, Phe6, Leu26, Arg28]GpTx-1 Attenuates CFA-induced Inflammatory Hypersensitivity in Rats via Endogenous Enkephalin Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nav1.7 inhibitor-1, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, in the study of nociceptor sensitization. This document outlines the rationale for targeting Nav1.7, the pharmacological properties of Nav1.7 inhibitor-1, and detailed protocols for key in vitro and in vivo experiments.
Introduction to Nav1.7 and Nociceptor Sensitization
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] It is predominantly expressed in peripheral sensory neurons, including nociceptors, which are specialized nerve cells that detect painful stimuli. Nav1.7 channels act as amplifiers of small, sub-threshold depolarizations in nociceptor terminals, thereby playing a crucial role in setting the threshold for action potential generation.[2]
Genetic studies in humans have unequivocally validated Nav1.7 as a key pain target. Loss-of-function mutations in SCN9A lead to congenital insensitivity to pain (CIP), a rare condition where individuals are unable to feel pain, while gain-of-function mutations result in debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder.[1][3]
Nociceptor sensitization is a process in which nociceptors become more responsive to stimuli, leading to a state of heightened pain sensitivity. This can manifest as allodynia (pain in response to a normally non-painful stimulus) or hyperalgesia (an exaggerated pain response to a noxious stimulus). Sensitization can be triggered by inflammatory mediators, nerve injury, or certain disease states. The signaling pathways involved are complex and often involve the modulation of ion channel activity, including that of Nav1.7.[1] Therefore, selective inhibitors of Nav1.7, such as Nav1.7 inhibitor-1, are invaluable tools for dissecting the role of this channel in nociceptor sensitization and for the development of novel analgesics.
Pharmacological Profile of Nav1.7 inhibitor-1
Nav1.7 inhibitor-1 (CAS: 1494585-79-3) is a highly potent and selective small molecule inhibitor of the human Nav1.7 channel.[4][5] Its key pharmacological properties are summarized in the table below.
| Property | Value | Reference |
| Target | human Nav1.7 (hNav1.7) | [6] |
| IC50 (hNav1.7) | 0.6 nM | [6] |
| Selectivity | 80-fold vs. hNav1.5 | [6] |
| Chemical Formula | C23H30FNO4S | [7] |
| Appearance | Solid powder | [7] |
| Solubility | DMSO: 90 mg/mL (206.64 mM) | [7] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [7] |
Signaling Pathways in Nociceptor Sensitization
Several intracellular signaling cascades contribute to the sensitization of nociceptors. These pathways are often initiated by inflammatory mediators binding to G-protein coupled receptors (GPCRs) on the neuronal membrane. The diagram below illustrates key pathways that can modulate Nav1.7 activity and contribute to nociceptor hyperexcitability.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effect of Nav1.7 inhibitor-1 on nociceptor sensitization.
In Vitro Electrophysiology: Patch-Clamp Recording
This protocol is designed to assess the inhibitory effect of Nav1.7 inhibitor-1 on sodium currents in dorsal root ganglion (DRG) neurons, which are primary nociceptors.
Experimental Workflow:
Materials:
-
Nav1.7 inhibitor-1 stock solution (e.g., 10 mM in DMSO)
-
Dorsal root ganglia (DRG) from rodents
-
Cell culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and growth factors)
-
Poly-D-lysine/laminin-coated coverslips
-
External recording solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal pipette solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.4 Na-GTP (pH 7.2 with KOH)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
DRG Neuron Culture: Isolate DRGs from rodents and dissociate them into single cells using enzymatic digestion (e.g., collagenase/dispase). Plate the neurons on coated coverslips and culture for 24-48 hours.
-
Patch-Clamp Recording:
-
Transfer a coverslip with adherent neurons to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (typically <30 µm, characteristic of nociceptors).
-
Hold the cell at a membrane potential of -100 mV.
-
Record baseline sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments).
-
-
Compound Application:
-
Prepare serial dilutions of Nav1.7 inhibitor-1 in the external solution to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).
-
Perfuse the cells with the solution containing Nav1.7 inhibitor-1 for a sufficient time to allow for channel block (e.g., 2-5 minutes).
-
-
Post-Inhibitor Recording: Record sodium currents again using the same voltage protocol as in the baseline condition.
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after compound application.
-
Calculate the percentage of current inhibition for each concentration of Nav1.7 inhibitor-1.
-
Construct a concentration-response curve and fit the data with a Hill equation to determine the IC50 value.
-
In Vitro Calcium Imaging
This assay provides a functional, higher-throughput method to assess the inhibitory effect of Nav1.7 inhibitor-1 on nociceptor excitability by measuring changes in intracellular calcium.
Principle: Depolarization of neurons via Nav1.7 activation leads to the opening of voltage-gated calcium channels (VGCCs), resulting in a transient increase in intracellular calcium. This calcium influx can be visualized using fluorescent calcium indicators.
Materials:
-
Nav1.7 inhibitor-1
-
Cultured DRG neurons or a cell line stably expressing hNav1.7 and a VGCC
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Nav channel activator (e.g., veratridine or a high concentration of KCl)
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Compound Incubation: Incubate the cells with various concentrations of Nav1.7 inhibitor-1 for 15-30 minutes.
-
Calcium Imaging:
-
Acquire a baseline fluorescence reading.
-
Add a Nav channel activator to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity in response to the stimulus for each well.
-
Calculate the percentage of inhibition of the calcium response by Nav1.7 inhibitor-1 at each concentration.
-
Determine the IC50 value from the concentration-response curve.
-
In Vivo Models of Nociceptor Sensitization
Animal models are crucial for evaluating the analgesic efficacy of Nav1.7 inhibitor-1 in a physiological context.
Commonly Used Models:
-
Inflammatory Pain (e.g., Complete Freund's Adjuvant - CFA Model):
-
Induce inflammation by injecting CFA into the hind paw of a rodent.
-
Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a radiant heat source (e.g., Hargreaves test).
-
Administer Nav1.7 inhibitor-1 (e.g., via intraperitoneal or oral route) and measure the reversal of hypersensitivity.
-
-
Neuropathic Pain (e.g., Chronic Constriction Injury - CCI Model):
-
Create a nerve injury by loosely ligating the sciatic nerve.
-
Assess the development of mechanical allodynia and thermal hyperalgesia over several days to weeks.
-
Evaluate the effect of Nav1.7 inhibitor-1 on established neuropathic pain.[1]
-
General In Vivo Protocol (CFA Model):
-
Baseline Testing: Measure the baseline paw withdrawal threshold to mechanical and thermal stimuli in rats or mice.
-
Induction of Inflammation: Inject CFA into the plantar surface of one hind paw.
-
Post-CFA Testing: Re-measure pain thresholds 24 hours after CFA injection to confirm the development of hyperalgesia.
-
Drug Administration: Administer Nav1.7 inhibitor-1 or vehicle to the animals.
-
Post-Drug Testing: Measure paw withdrawal thresholds at various time points after drug administration to determine the onset and duration of the analgesic effect.
-
Data Analysis: Compare the paw withdrawal thresholds between the vehicle- and drug-treated groups to assess the efficacy of Nav1.7 inhibitor-1.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments.
Table 1: In Vitro Potency and Selectivity of Nav1.7 inhibitor-1
| Nav Channel Subtype | IC50 (nM) | Fold Selectivity vs. hNav1.7 |
| hNav1.7 | 0.6 | 1 |
| hNav1.5 | 48 | 80 |
| Other hNav subtypes | To be determined | To be determined |
Table 2: Effect of Nav1.7 inhibitor-1 on Nociceptor Excitability (Patch-Clamp)
| Parameter | Control | Nav1.7 inhibitor-1 (Concentration) |
| Rheobase (pA) | ||
| Action Potential Threshold (mV) | ||
| Firing Frequency (Hz) |
Table 3: In Vivo Efficacy of Nav1.7 inhibitor-1 in the CFA Model of Inflammatory Pain
| Treatment Group | Mechanical Withdrawal Threshold (g) | Thermal Withdrawal Latency (s) |
| Vehicle | ||
| Nav1.7 inhibitor-1 (Dose 1) | ||
| Nav1.7 inhibitor-1 (Dose 2) | ||
| Positive Control (e.g., NSAID) |
Conclusion
Nav1.7 inhibitor-1 is a powerful research tool for investigating the role of Nav1.7 in nociceptor sensitization and for exploring the therapeutic potential of selective Nav1.7 blockade for the treatment of pain. The protocols and information provided in these application notes are intended to serve as a comprehensive resource for researchers in the field of pain and analgesia.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drpress.org [drpress.org]
- 3. arctomsci.com [arctomsci.com]
- 4. NaV1.7 inhibitor-1 | CAS#:1494585-79-3 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. admin.biosschina.com [admin.biosschina.com]
- 7. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2][3] Gain-of-function mutations in SCN9A are associated with painful syndromes like inherited erythromelalgia, while loss-of-function mutations lead to a congenital insensitivity to pain (CIP), often without other significant neurological deficits.[1][2][4] This makes Nav1.7 an attractive target for the development of novel analgesics. Nav1.7-IN-X is a potent and selective small molecule inhibitor of the Nav1.7 channel, designed for preclinical evaluation in various pain models. These notes provide detailed protocols for its administration and assessment in a research setting.
Mechanism of Action
Nav1.7 channels are highly expressed in peripheral nociceptive neurons, including those in the dorsal root ganglia (DRG) and trigeminal ganglia.[5] These channels play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[2][6] Nav1.7-IN-X selectively binds to the Nav1.7 channel, stabilizing it in a non-conducting state. This inhibition increases the threshold for action potential firing in nociceptors, thereby reducing the transmission of pain signals from the periphery to the central nervous system.
Quantitative Data Summary
The following tables summarize the in vitro selectivity profile and in vivo efficacy of Nav1.7-IN-X in established preclinical pain models.
Table 1: In Vitro Selectivity Profile of Nav1.7-IN-X
| Nav Channel Subtype | IC50 (nM) | Fold Selectivity vs. Nav1.7 | Primary Tissue Expression | Potential Off-Target Effect |
| Nav1.7 | 5 | - | DRG, Sympathetic Neurons | Anosmia [5] |
| Nav1.1 | >5000 | >1000x | CNS | Seizures, Ataxia |
| Nav1.2 | >5000 | >1000x | CNS | Seizure Disorders |
| Nav1.3 | >2500 | >500x | CNS (developmental), DRG (injury) | Neuropathic Pain |
| Nav1.4 | >10000 | >2000x | Skeletal Muscle | Myotonia, Paralysis |
| Nav1.5 | >5000 | >1000x | Cardiac Muscle | Arrhythmias (Long QT Syndrome)[5] |
| Nav1.6 | >2500 | >500x | CNS, PNS | Ataxia, Dystonia |
| Nav1.8 | >1000 | >200x | DRG | - |
| Nav1.9 | >1000 | >200x | DRG | - |
Table 2: In Vivo Efficacy of Nav1.7-IN-X in Rodent Pain Models
| Pain Model | Species | Administration Route | Dose (mg/kg) | Efficacy Endpoint | % Reversal of Hypersensitivity |
| Formalin-induced Inflammatory Pain (Phase II) | Mouse | Oral (p.o.) | 10 | Paw Licking/Flinching Time | 45% |
| 30 | 75% | ||||
| Complete Freund's Adjuvant (CFA) | Rat | Oral (p.o.) | 10 | Thermal Hyperalgesia | 40% |
| 30 | 68% | ||||
| Spared Nerve Injury (SNI) | Mouse | Oral (p.o.) | 30 | Mechanical Allodynia | 55% |
| 100 | 80% |
Experimental Protocols
Protocol 1: Oral Administration of Nav1.7-IN-X in Rodents
Objective: To administer Nav1.7-IN-X orally to mice or rats for efficacy and pharmacokinetic studies.
Materials:
-
Nav1.7-IN-X
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Rodent oral gavage needles (flexible tip recommended)
-
Appropriately sized syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of Nav1.7-IN-X and vehicle based on the desired dose (e.g., mg/kg) and dosing volume (typically 5-10 mL/kg for rodents).
-
Prepare a homogenous suspension of Nav1.7-IN-X in the vehicle. Sonication may be required to ensure uniform suspension.
-
-
Animal Handling and Dosing:
-
Weigh the animal immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the animal. For mice, scruff the neck to immobilize the head. For rats, a towel wrap may be used.
-
Insert the gavage needle into the esophagus via the side of the mouth, ensuring the animal does not bite the needle.
-
Gently advance the needle into the stomach. Do not force the needle if resistance is met.
-
Slowly dispense the dosing solution.
-
Carefully remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Formalin-Induced Inflammatory Pain Model
Objective: To assess the efficacy of Nav1.7-IN-X in a model of acute and tonic inflammatory pain.
Materials:
-
Nav1.7-IN-X or vehicle
-
5% formalin solution in saline
-
Observation chambers with mirrors for unobstructed paw viewing
-
Video recording equipment (optional)
-
Timer
Procedure:
-
Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
Compound Administration: Administer Nav1.7-IN-X or vehicle via the desired route (e.g., oral gavage as per Protocol 1) at a predetermined time before formalin injection (e.g., 60 minutes for oral administration).
-
Formalin Injection:
-
Inject 20 µL of 5% formalin into the plantar surface of the right hind paw using a 30-gauge needle.
-
-
Behavioral Observation:
-
Immediately after injection, return the mouse to the observation chamber.
-
Record the cumulative time spent licking, biting, or flinching the injected paw.
-
Observations are typically divided into two phases:
-
Phase I (Acute/Neurogenic Pain): 0-5 minutes post-injection.
-
Phase II (Tonic/Inflammatory Pain): 15-40 minutes post-injection.
-
-
-
Data Analysis: Compare the paw licking/flinching time between the vehicle-treated and Nav1.7-IN-X-treated groups for both phases. A significant reduction in Phase II is indicative of anti-inflammatory analgesic effects.
Protocol 3: Spared Nerve Injury (SNI) Model of Neuropathic Pain
Objective: To evaluate the efficacy of Nav1.7-IN-X in a model of chronic neuropathic pain.
Materials:
-
Surgical tools (forceps, small scissors, needle holder)
-
Suture material (e.g., 6-0 silk)
-
Anesthetic (e.g., isoflurane)
-
Von Frey filaments for mechanical allodynia assessment
-
Nav1.7-IN-X or vehicle
Procedure:
-
SNI Surgery:
-
Anesthetize the mouse.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Tightly ligate the common peroneal and tibial nerves with a silk suture and transect them, removing a small section of the distal nerve stump.
-
Leave the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow animals to recover for 7-14 days for the full development of neuropathic pain behaviors.
-
-
Assessment of Mechanical Allodynia:
-
Place the animals in an elevated mesh-floored chamber and allow them to acclimate.
-
Apply von Frey filaments of increasing force to the lateral plantar surface of the ipsilateral (injured) hind paw (the receptive field of the intact sural nerve).
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
-
Efficacy Testing:
-
Establish a baseline PWT before compound administration.
-
Administer Nav1.7-IN-X or vehicle.
-
Measure the PWT at various time points post-dosing (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.
-
-
Data Analysis: Compare the PWT between baseline and post-treatment, and between vehicle and Nav1.7-IN-X-treated groups. A significant increase in PWT indicates a reduction in mechanical allodynia.
Mandatory Visualizations
References
- 1. Fifteen years of NaV 1.7 channels as an analgesic target: Why has excellent in vitro pharmacology not translated into in vivo analgesic efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptidesciences.com [peptidesciences.com]
- 5. apconix.com [apconix.com]
- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction: The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in pain signaling pathways.[1][2] It is preferentially expressed in peripheral sensory neurons, such as dorsal root ganglion (DRG) and sympathetic ganglion neurons, where it plays a key role in setting the threshold for action potential generation.[1][3][4] Due to its slow inactivation kinetics, Nav1.7 can amplify small, subthreshold depolarizations, making it a crucial "threshold channel" for initiating the action potential in response to noxious stimuli.[3][5] Genetic loss-of-function of Nav1.7 leads to congenital insensitivity to pain, while gain-of-function mutations cause severe pain disorders.[2][6] This makes Nav1.7 a prime therapeutic target for the development of novel analgesics.
Nav1.7-IN-15 is a potent and selective small-molecule inhibitor of the Nav1.7 channel. These application notes provide detailed protocols for quantifying the effects of this compound on neuronal excitability and action potential propagation using two primary electrophysiological techniques: whole-cell patch-clamp and high-density multi-electrode arrays (HD-MEAs).
Signaling Pathway: Role of Nav1.7 in Action Potential Initiation
The following diagram illustrates the central role of the Nav1.7 channel in amplifying a generator potential to reach the threshold required for firing a full action potential, which is then propagated by other voltage-gated sodium channels like Nav1.8.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel currents and action potentials from a single neuron, providing detailed information on the potency and mechanism of action of this compound.
Objective
-
To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on Nav1.7 channels using voltage-clamp.
-
To quantify the effect of this compound on neuronal excitability (e.g., rheobase, firing frequency) using current-clamp.
Experimental Workflow
Methodology
-
Cell Culture: Use primary cultured dorsal root ganglion (DRG) neurons from rodents or a cell line (e.g., HEK293) stably expressing human Nav1.7.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
-
Voltage-Clamp Protocol (for IC₅₀):
-
Hold the cell at a membrane potential of -120 mV to ensure channels are in a resting state.
-
Apply a depolarizing step to -10 mV for 50 ms to elicit a peak Nav1.7 current.[7]
-
Record baseline currents.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 1 nM to 10 µM) and record the current at each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
-
-
Current-Clamp Protocol (for Excitability):
-
Hold the cell at its resting membrane potential (approx. -60 mV).
-
Inject a series of depolarizing current steps (e.g., 500 ms duration, in 10 pA increments) to induce action potential firing.
-
Determine the rheobase: the minimum current required to elicit a single action potential.[8][9]
-
Record baseline firing frequency at a suprathreshold current injection (e.g., 2x rheobase).
-
Apply a fixed concentration of this compound (e.g., 10x IC₅₀) and repeat the current step protocol.[3]
-
Measure changes in rheobase, action potential threshold, and firing frequency.[8]
-
Data Presentation: Expected Effects of this compound
| Parameter | Vehicle Control | This compound (100 nM) | Expected Outcome |
| Nav1.7 IC₅₀ | N/A | 9.5 nM | Potent inhibition of Nav1.7 current. |
| Rheobase | 55 ± 5 pA | 110 ± 10 pA | Increased current required to fire an AP.[8][9] |
| AP Threshold | -35 ± 2 mV | -28 ± 2 mV | Depolarization of the voltage threshold. |
| AP Firing Frequency (at 2x Rheobase) | 22 ± 3 Hz | 5 ± 2 Hz | Significant reduction in repetitive firing.[8] |
| Resting Membrane Potential | -61 ± 1 mV | -60 ± 1 mV | No significant change expected.[8] |
Protocol 2: High-Density Multi-Electrode Array (HD-MEA)
This protocol assesses the effect of this compound on the propagation of action potentials along individual axons in a neuronal network, providing a functional readout of the compound's ability to disrupt pain signal transmission.[10][11]
Objective
-
To measure the conduction velocity of action potentials along axons of cultured DRG neurons.
-
To quantify the dose-dependent effect of this compound on action potential propagation velocity and reliability.
Experimental Workflow
Methodology
-
Cell Culture: Plate dissociated DRG neurons onto a high-density MEA chip (e.g., with >1000 electrodes) and culture for 7-14 days to allow for axon growth and network formation.
-
Axon Identification and Stimulation:
-
Identify an active neuron and trace one of its axons across multiple recording electrodes.[12]
-
Select a stimulation electrode near the proximal end of the axonal segment to be studied.
-
-
Recording Protocol:
-
Apply a brief voltage pulse (e.g., ±500 mV, 100 µs) to the stimulation electrode to orthodromically elicit an action potential.
-
Record the resulting extracellular action potentials (EAPs) simultaneously from all electrodes along the identified axon.[11][13]
-
Use stimulus-triggered averaging to improve the signal-to-noise ratio.[11][13]
-
-
Data Analysis:
-
Measure the latency (time delay) of the EAP peak between successive electrodes.
-
Calculate the baseline conduction velocity (Velocity = Distance / Latency).
-
Apply this compound at increasing concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
After a 5-minute incubation for each concentration, repeat the stimulation and recording protocol.
-
Calculate the conduction velocity at each concentration and normalize it to the baseline.
-
At higher concentrations, quantify the rate of propagation failure (i.e., instances where the EAP disappears along the axon).
-
Data Presentation: Expected Effects of this compound on Propagation
| This compound Concentration | Normalized Conduction Velocity (%) | Propagation Success Rate (%) | Expected Outcome |
| Vehicle | 100 ± 2 | 100 | Baseline propagation. |
| 10 nM | 91 ± 3 | 100 | Minor slowing of conduction. |
| 100 nM | 65 ± 5 | 92 | Significant reduction in velocity. |
| 1 µM | 32 ± 7 | 45 | Severe conduction slowing and frequent failures. |
Summary:
The protocols described provide a robust framework for characterizing the pharmacological effects of this compound. Whole-cell patch-clamp is essential for determining molecular potency and detailed effects on single-cell excitability. The HD-MEA assay offers a powerful functional readout, directly measuring the compound's impact on the propagation of nerve impulses, which is the physiological process underlying pain signal transmission. Together, these methods can validate the efficacy of this compound as a potential analgesic.
References
- 1. drpress.org [drpress.org]
- 2. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. Technologies to Study Action Potential Propagation With a Focus on HD-MEAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Technologies to Study Action Potential Propagation With a Focus on HD-MEAs | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics.[1][2][3][4] It is preferentially expressed in peripheral sensory neurons and plays a critical role in the initiation and propagation of action potentials in response to noxious stimuli.[1][5][6] Gain-of-function mutations in SCN9A are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1][3][5] This makes Nav1.7 a compelling target for the development of novel analgesics.
Nav1.7-IN-15 is a potent and selective small molecule inhibitor of the Nav1.7 channel. These application notes provide detailed protocols for investigating the analgesic efficacy of this compound in established rat models of pain. The following sections describe the mechanism of action, experimental design considerations, and step-by-step protocols for key behavioral assays.
Nav1.7 Signaling Pathway in Nociception
Nav1.7 channels are crucial for amplifying subthreshold depolarizations in nociceptive neurons, thereby setting the threshold for action potential firing.[6] Upon activation by a noxious stimulus (e.g., thermal, mechanical, or chemical), an influx of sodium ions through Nav1.7 and other channels depolarizes the neuronal membrane. If this depolarization reaches the threshold, it triggers an action potential that propagates along the axon to the spinal cord, ultimately leading to the sensation of pain.
Experimental Design and Workflow
A typical experimental workflow for evaluating the analgesic properties of this compound in rats is outlined below. This workflow includes animal acclimatization, baseline behavioral testing, induction of a pain model, administration of the compound, and post-treatment behavioral assessment.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing quantitative data from the behavioral assays.
Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)
| Treatment Group | Dose (mg/kg) | N | Baseline Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle | - | 10 | 15.2 ± 0.8 | 4.1 ± 0.5 | 0% |
| This compound | 10 | 10 | 15.1 ± 0.9 | 8.5 ± 0.7 | 40% |
| This compound | 30 | 10 | 14.9 ± 0.7 | 12.3 ± 1.1** | 75% |
| Positive Control | - | 10 | 15.3 ± 0.6 | 14.8 ± 0.9*** | 95% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Dose (mg/kg) | N | Baseline Paw Withdrawal Latency (s) | Post-Treatment Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia |
| Vehicle | - | 10 | 10.5 ± 0.5 | 4.2 ± 0.3 | 0% |
| This compound | 10 | 10 | 10.7 ± 0.4 | 6.8 ± 0.5 | 40% |
| This compound | 30 | 10 | 10.6 ± 0.6 | 8.9 ± 0.7** | 75% |
| Positive Control | - | 10 | 10.4 ± 0.5 | 10.2 ± 0.6*** | 95% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Inflammatory Pain (Formalin Test)
| Treatment Group | Dose (mg/kg) | N | Phase 1 Licking Time (s) | Phase 2 Licking Time (s) |
| Vehicle | - | 10 | 65.3 ± 5.1 | 150.2 ± 12.3 |
| This compound | 10 | 10 | 40.1 ± 4.5 | 85.7 ± 9.8 |
| This compound | 30 | 10 | 25.6 ± 3.2 | 45.3 ± 6.1 |
| Positive Control | - | 10 | 15.2 ± 2.1 | 20.1 ± 3.5*** |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
General Considerations
-
Animals: Adult male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow at least 3-5 days for acclimatization to the housing facility and at least 1-2 hours to the testing environment before any behavioral assessment.
-
Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment groups.
-
Compound Formulation: this compound is a hypothetical compound. For a novel small molecule, a common starting formulation is a solution in a vehicle such as 10% DMSO, 10% Tween 80, and 80% saline for intraperitoneal (i.p.) or oral (p.o.) administration. The formulation should be optimized based on the compound's solubility and stability.
Protocol 1: Assessment of Mechanical Allodynia (von Frey Test)
This test measures the withdrawal threshold to a mechanical stimulus.
Materials:
-
von Frey filaments of varying stiffness (e.g., 0.4, 0.6, 1, 2, 4, 6, 8, 10, 15 g)
-
Elevated mesh platform
-
Plexiglas enclosures
Procedure:
-
Place individual rats in the Plexiglas enclosures on the mesh platform and allow them to acclimate for at least 30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low stiffness.
-
Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
-
Induce a pain model (e.g., Chronic Constriction Injury or injection of Complete Freund's Adjuvant).
-
After the development of mechanical allodynia, administer this compound or vehicle.
-
Assess the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, 240 minutes).
Protocol 2: Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency to withdraw from a thermal stimulus.[7][8][9]
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass platform
-
Plexiglas enclosures
Procedure:
-
Place individual rats in the Plexiglas enclosures on the glass platform and allow them to acclimate for at least 30 minutes.[8]
-
Position the radiant heat source under the plantar surface of the hind paw.[7]
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat withdraws its paw.[7]
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[7]
-
Perform baseline measurements before inducing a pain model.
-
Induce a pain model (e.g., Carrageenan-induced inflammation).
-
After the development of thermal hyperalgesia, administer this compound or vehicle.
-
Measure the paw withdrawal latency at various time points post-administration.
Protocol 3: Assessment of Inflammatory Pain (Formalin Test)
This test assesses the response to a persistent chemical noxious stimulus.[10][11][12]
Materials:
-
Formalin solution (e.g., 2.5% or 5% in saline)
-
Observation chamber
-
Timer
Procedure:
-
Administer this compound or vehicle at a predetermined time before the formalin injection (e.g., 30 minutes).
-
Inject a small volume (e.g., 50 µL) of formalin solution into the plantar surface of the hind paw.[12]
-
Immediately place the rat in the observation chamber.
-
Record the total time spent licking, biting, or flinching the injected paw.
-
The observation period is typically 60 minutes, divided into two phases:
Potential Adverse Effects
Selective Nav1.7 inhibitors are generally expected to have a good safety profile due to the restricted expression of the channel. However, potential adverse effects should be monitored, including:
-
Anosmia: Nav1.7 is also expressed in olfactory sensory neurons, and its inhibition may lead to a reduced sense of smell.
-
Motor impairment: At high doses or with off-target effects on other Nav channels (e.g., Nav1.6), motor coordination may be affected.[13] An open field test can be used to assess locomotor activity.
-
Cardiovascular effects: Off-target effects on Nav1.5 in the heart could potentially lead to cardiovascular side effects.
Conclusion
These application notes and protocols provide a comprehensive guide for the preclinical evaluation of this compound in rat models of pain. By following these standardized procedures, researchers can obtain reliable and reproducible data to assess the analgesic potential of this novel compound. Careful consideration of experimental design, including appropriate controls and blinding, is essential for the successful translation of preclinical findings.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ppj.phypha.ir [ppj.phypha.ir]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro experimental conditions for Nav1.7-IN-15, a representative potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.
Disclaimer: this compound is used as a representative name for a potent and selective Nav1.7 inhibitor. The quantitative data provided is illustrative and based on typical values for such compounds. Researchers should always refer to the specific product datasheet for their particular molecule.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a state-dependent inhibitor that preferentially binds to the inactivated state of the Nav1.7 channel. Voltage-gated sodium channels cycle through resting, open, and inactivated states. By stabilizing the inactivated state, this compound reduces the number of channels available to open in response to depolarization. This action dampens the generation and propagation of action potentials in nociceptive neurons, which are neurons responsible for signaling pain. This mechanism contributes to its analgesic effects by selectively targeting neurons that are firing at high frequencies, a characteristic of pain signaling pathways.
Q2: What is a typical starting concentration for in vitro experiments with this compound?
A2: The optimal concentration of this compound will depend on the specific assay and cell type being used. A general recommendation is to start with a concentration range that brackets the reported IC50 value. For a potent Nav1.7 inhibitor, a common starting point for cell-based assays is between 1 nM and 10 µM. It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your experimental buffer immediately before use. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
Q4: In which cell lines can I test the activity of this compound?
A4: The activity of this compound can be assessed in various cell lines that endogenously or heterologously express the Nav1.7 channel. Commonly used cell lines include Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells that have been stably transfected with the SCN9A gene, which encodes the human Nav1.7 alpha subunit. These cell lines provide a robust and reproducible system for electrophysiological and fluorescence-based assays.
Data Presentation
Table 1: Illustrative In Vitro Potency and Selectivity Profile of a Representative Nav1.7 Inhibitor
This table summarizes the half-maximal inhibitory concentration (IC50) values for a representative potent and selective Nav1.7 inhibitor against a panel of human voltage-gated sodium channel isoforms. These values are typically determined using whole-cell patch-clamp electrophysiology.
| Nav Channel Subtype | IC50 (nM) | Fold Selectivity vs. Nav1.7 | Primary Tissue Expression | Potential Off-Target Effect |
| hNav1.7 | 15 | - | Peripheral Nervous System (DRG Neurons) | Therapeutic Target for Pain |
| hNav1.1 | 1,200 | 80x | Central Nervous System | Ataxia, Sedation |
| hNav1.2 | 1,500 | 100x | Central Nervous System | Cognitive Impairment |
| hNav1.3 | 2,250 | 150x | Central Nervous System (Developmental) | - |
| hNav1.4 | 4,500 | 300x | Skeletal Muscle | Myotonia |
| hNav1.5 | >10,000 | >667x | Cardiac Muscle | Cardiac Arrhythmias |
| hNav1.6 | 900 | 60x | Central and Peripheral Nervous System | Ataxia, Dystonia |
| hNav1.8 | >10,000 | >667x | Peripheral Nervous System (DRG Neurons) | - |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Whole-Cell Patch-Clamp Electrophysiology | 0.1 nM - 10 µM | Direct measure of channel function. Allows for assessment of state-dependence. |
| Fluorescence-Based Membrane Potential Assays | 1 nM - 30 µM | Higher throughput. Indirect measure of channel activity. |
| Neuronal Firing Assays (e.g., MEA) | 10 nM - 10 µM | Measures the effect on action potential firing in cultured neurons. |
| Binding Assays | 0.01 nM - 1 µM | Determines the direct interaction of the compound with the channel protein. |
Experimental Protocols
Protocol 1: Determination of IC50 using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the concentration-dependent inhibitory effect of this compound on human Nav1.7 channels expressed in HEK293 cells.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human Nav1.7 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Hold the membrane potential at -120 mV to ensure channels are in the resting state.
-
Elicit Nav1.7 currents by applying a 20 ms depolarizing step to 0 mV every 15 seconds.
-
-
Compound Application:
-
Prepare a series of dilutions of this compound in the external solution, ranging from 0.1 nM to 10 µM.
-
Perfuse the cells with each concentration for at least 5 minutes to reach steady-state inhibition.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline current recorded before compound application.
-
Plot the normalized current as a function of the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Nav1.7 signaling pathway in a nociceptive neuron.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting guide for in vitro experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nav1.7-IN-15. The information provided is intended to address common issues related to the solubility and use of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[1][2] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] To aid dissolution, ultrasonic treatment and gentle warming up to 60°C can be applied.[1]
Q2: My this compound stock solution in DMSO appears to have precipitated after storage. What should I do?
A2: Precipitation of a thawed DMSO stock solution can occur if the compound's solubility limit is exceeded at lower temperatures. To resolve this, gently warm the solution and use sonication to redissolve the compound completely before use. To prevent this, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Q3: When I dilute my this compound DMSO stock into my aqueous assay buffer or cell culture medium, the compound precipitates. How can I prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to avoid solvent-induced precipitation and cellular toxicity.[2]
-
Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock into a smaller volume of your aqueous buffer, then add this intermediate dilution to the final volume.
-
Vigorous Mixing: When diluting, ensure rapid and thorough mixing by vortexing or trituration to prevent localized high concentrations of the compound that can lead to precipitation.[2]
-
Temperature: Gently warming the aqueous buffer (if your experimental conditions permit) before adding the compound stock can sometimes improve solubility.[2]
-
Use of Solubilizing Agents: For in vivo studies or challenging in vitro assays, consider using co-solvents or solubilizing agents. A common formulation is 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil, which can achieve a solubility of ≥ 2.5 mg/mL.[1]
Q4: I am observing toxicity in my cell-based assay. Could this be related to this compound or its solvent?
A4: Cell toxicity can arise from several factors:
-
DMSO Concentration: As mentioned, high concentrations of DMSO can be toxic to cells. It is critical to keep the final DMSO concentration in your cell culture medium as low as possible (ideally <0.1%).
-
Compound's On-Target or Off-Target Effects: High concentrations of this compound may lead to off-target effects or exaggerated on-target effects that result in cellular stress and death. It is important to perform a dose-response experiment to determine the optimal, non-toxic working concentration.
-
Compound Degradation: If the stock solution has been stored improperly or for an extended period, the compound may have degraded into toxic byproducts.
Q5: I am not observing the expected inhibitory effect of this compound in my assay. What could be the reason?
A5: A lack of inhibitory effect could be due to several reasons:
-
Precipitation: The most likely cause is that the compound has precipitated out of your working solution, leading to a lower-than-expected effective concentration. Visually inspect your solutions for any signs of precipitation.
-
Inaccurate Concentration: Ensure that your stock solution was prepared accurately and that dilutions were performed correctly.
-
Compound Inactivity: If the compound has degraded due to improper storage, it will lose its activity.
-
Assay Conditions: The inhibitory potency of some Nav1.7 inhibitors can be state-dependent, meaning they bind with different affinities to the resting, open, or inactivated states of the channel. Your assay conditions (e.g., the voltage protocol in electrophysiology) may not favor the state to which this compound binds with high affinity.
Data Presentation
Table 1: this compound Stock Solution Preparation in DMSO
| Desired Stock Concentration | Volume of DMSO for 1 mg of Compound | Volume of DMSO for 5 mg of Compound | Volume of DMSO for 10 mg of Compound |
| 1 mM | 2.2959 mL | 11.4795 mL | 22.9590 mL |
| 5 mM | 0.4592 mL | 2.2959 mL | 4.5918 mL |
| 10 mM | 0.2296 mL | 1.1480 mL | 2.2959 mL |
Data adapted from MedchemExpress.[1]
Table 2: In Vivo Formulation Solubility of this compound
| Formulation | Solubility |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.74 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.74 mM) |
Data adapted from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve the desired concentration (refer to Table 1).
-
To facilitate dissolution, vortex the solution and place it in an ultrasonic bath for 10-15 minutes. If necessary, gently warm the solution to 60°C.
-
Visually inspect the solution to ensure that all of the compound has dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed for recording Nav1.7 currents from HEK293 cells stably expressing the human Nav1.7 channel.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
Procedure:
-
Prepare cells on glass coverslips suitable for patch-clamp recording.
-
Prepare working solutions of this compound by diluting the DMSO stock solution into the external solution. Ensure the final DMSO concentration is ≤ 0.1%.
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtain a gigaseal (>1 GΩ) on a single cell using a glass micropipette filled with the internal solution.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline Nav1.7 currents using an appropriate voltage protocol. A typical protocol to elicit channel activation is to apply depolarizing steps from a holding potential of -120 mV to various test potentials (e.g., -80 mV to +60 mV in 5 mV increments).
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
After a stable effect is reached (typically 3-5 minutes), record the Nav1.7 currents again using the same voltage protocol.
-
Wash out the compound by perfusing with the external solution alone and record the recovery of the current.
Visualizations
Caption: Nav1.7 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Assays.
References
Welcome to the technical support center for Nav1.7-IN-15 electrophysiology recordings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended cell line for studying this compound?
A1: HEK293 or CHO cells stably expressing human Nav1.7 are commonly used for in vitro patch-clamp electrophysiology studies.[1] These cell lines provide a robust and consistent expression of the channel, facilitating reliable measurements of Nav1.7 currents.
Q2: What are the standard external and internal solutions for Nav1.7 recordings?
A2: A typical external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH. A common internal solution consists of (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.[1] The use of Cesium Fluoride (CsF) in the internal solution can help to block potassium channels and improve seal resistance.
Q3: How should I prepare and apply this compound to the cells?
A3: For compounds that may have limited solubility in aqueous solutions, it is recommended to dissolve them in an external solution containing a non-ionic surfactant like 0.1% Pluronic F-127 to prevent precipitation and ensure accurate delivery to the cell.[2] After preparing the stock solution, it should be diluted to the final desired concentration in the external solution and applied to the cells via a perfusion system.
Q4: How long should I wait after establishing a whole-cell configuration before starting my recordings?
A4: It is advisable to wait at least 3 minutes after establishing the whole-cell configuration before beginning recordings.[3] This allows for the cell to dialyze with the internal solution and for the current to stabilize. For some channels and internal solutions, a longer waiting period of 5-10 minutes may be necessary to minimize drift in the current-voltage (I-V) curve.
Troubleshooting Guides
Problem 1: Difficulty obtaining a stable Giga-ohm (GΩ) seal.
-
Possible Cause: Unhealthy cells.
-
Solution: Ensure that the cells have been continuously oxygenated and that the pH and osmolarity of the external and internal solutions are correct.[4]
-
-
Possible Cause: Incorrect pipette resistance.
-
Solution: Use pipettes with a resistance between 4-8 MΩ. Pipettes with resistance that is too low can lead to the aspiration of the cell body.[4]
-
-
Possible Cause: Dirty pipette.
-
Solution: If the pipette is clogged, its resistance will increase. Always use a fresh, clean pipette for each cell.[4]
-
-
Possible Cause: Insufficient negative pressure.
-
Solution: Apply slightly more negative pressure to facilitate seal formation. Setting the holding potential to -60 to -70 mV can also aid in sealing.[4]
-
-
Possible Cause: Mechanical instability.
-
Solution: Ensure the anti-vibration table is functioning correctly and that the micromanipulator and microscope stage are stable.[4]
-
Problem 2: The current-voltage (I-V) curve shifts over time.
-
Possible Cause: Incomplete dialysis of the cell with the internal solution.
-
Solution: Allow for a sufficient waiting period (at least 3-5 minutes) after achieving the whole-cell configuration before starting your voltage protocols to ensure the intracellular environment has stabilized.[3]
-
-
Possible Cause: Presence of fluoride in the internal solution.
-
Solution: While fluoride can help with sealing, it is known to sometimes cause a leftward drift in the voltage-dependence of Nav channels. If this is a persistent issue, consider using a different internal solution, such as one with CsCl, and allow for a longer equilibration time (e.g., 10 minutes) for the drift to minimize.
-
Problem 3: Noisy recordings or sudden loss of the patch.
-
Possible Cause: Poor seal quality.
-
Solution: A high-quality GΩ seal is crucial for low-noise recordings. If the seal resistance is low, it can introduce significant noise. Using reducing agents like DTT or TCEP in the external solution has been shown to enhance seal formation and longevity.[5]
-
-
Possible Cause: Mechanical stress from the perfusion system.
-
Solution: The flow from the perfusion system can exert mechanical stress on the cell, affecting channel gating and stability. Ensure a constant and gentle flow rate (e.g., 270 μl/min) and maintain a consistent distance between the cell and the perfusion outlet (e.g., 800 μm).[6]
-
-
Possible Cause: Clogged or leaking perfusion lines.
-
Solution: Systematically check your perfusion system for any blockages or leaks that could cause fluctuations in the flow rate and disrupt the recording.[7]
-
Problem 4: Inconsistent or no effect of this compound.
-
Possible Cause: Compound precipitation.
-
Solution: As mentioned in the FAQs, ensure the compound is fully dissolved, potentially using a surfactant like Pluronic F-127 if solubility is a concern.[2] Visually inspect the solution for any signs of precipitation.
-
-
Possible Cause: Incorrect holding potential.
-
Solution: The blocking efficacy of many Nav channel inhibitors is state-dependent. For a state-independent inhibitor like this compound, the effect should be less dependent on the holding potential. However, to ensure consistency, use a standardized holding potential, such as -120 mV, for all experiments.[8]
-
-
Possible Cause: Slow binding kinetics.
-
Solution: Some compounds may require a longer application time to reach their full effect. Perform a time-course experiment to determine the optimal incubation time for this compound to reach equilibrium.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various Nav1.7 inhibitors to provide a comparative context for your experiments.
| Compound | Target | IC50 (µM) | Cell Line | Holding Potential (mV) |
| Mexiletine | Nav1.7 | 227 ± 14 | HEK293 | -140 |
| Mexiletine | Nav1.7 | 12 ± 1 | HEK293 | -70 |
| Flecainide | Nav1.7 | 13 | Not Specified | Not Specified |
| Phentolamine | Nav1.7 | 72.49 | HEK293 | Not Specified |
| Phentolamine | Nav1.7 | 57.21 | CHO | Not Specified |
Table of IC50 values for different Nav1.7 inhibitors. Data from multiple sources.[9][10][11]
Experimental Protocols & Visualizations
Detailed Methodology for Whole-Cell Patch-Clamp Recordings
-
Cell Culture: HEK293 or CHO cells stably expressing human Nav1.7 are cultured in DMEM supplemented with 10% FBS, penicillin-streptomycin, and a selection antibiotic like G418.[1]
-
Cell Plating: For patch-clamp experiments, cells are plated onto poly-D-lysine coated glass coverslips and allowed to adhere for 24-48 hours.[1]
-
Solution Preparation: Prepare the external and internal solutions as described in the FAQs.
-
Pipette Pulling: Pull glass pipettes to a resistance of 4-8 MΩ.
-
Recording Setup: Place the coverslip with cells in the recording chamber and perfuse with the external solution.
-
Seal Formation: Approach a cell with the patch pipette while applying positive pressure. Once in proximity, release the pressure and apply gentle suction to form a GΩ seal.
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Stabilization: Wait for at least 3 minutes to allow for cell dialysis and current stabilization before starting the voltage protocols.[3]
-
Data Acquisition: Apply voltage protocols to measure Nav1.7 currents. A typical activation protocol involves stepping the voltage from a holding potential of -120 mV to a range of test potentials (e.g., -80 mV to +40 mV).[2]
-
Compound Application: Apply this compound via the perfusion system and record the resulting changes in current.
Diagrams
Caption: Experimental workflow for this compound electrophysiology.
Caption: Simplified signaling pathway of Nav1.7 in nociception.
Caption: Troubleshooting decision tree for common recording issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β1 subunit stabilises sodium channel Nav1.7 against mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. nanion.de [nanion.de]
- 9. mdpi.com [mdpi.com]
- 10. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of Nav1.7-IN-15 during in vitro cell line experiments. The following information is designed to help identify, mitigate, and understand unexpected experimental outcomes.
Disclaimer: Information regarding a specific molecule designated "this compound" is not publicly available. The data and protocols provided herein are based on a representative, potent, and selective Nav1.7 inhibitor, referred to as "Nav1.7 Inhibitor-1" in publicly available datasheets, and other well-characterized Nav1.7 inhibitors like PF-05089771. This guide illustrates the principles and methodologies broadly applicable for troubleshooting off-target effects of selective Nav1.7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are the main concerns for off-target effects?
This compound is designed as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key mediator in pain signaling pathways.[1][2] The primary concern for off-target effects stems from the high degree of structural homology among the nine different voltage-gated sodium channel (Nav) isoforms (Nav1.1-Nav1.9).[1] Unintended inhibition of other Nav channel isoforms can lead to a range of adverse effects in cellular assays, which may translate to in vivo side effects.[1]
Q2: My cells are showing signs of cytotoxicity (e.g., poor viability, apoptosis) at concentrations expected to be selective for Nav1.7. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
Off-target inhibition: The concentration of this compound used may be high enough to inhibit other essential Nav channels. For instance, inhibition of Nav1.5 in cardiomyocytes can lead to cardiotoxicity, while effects on Nav1.1, Nav1.2, and Nav1.3, which are highly expressed in the central nervous system (CNS), could cause neuronal dysfunction.[1]
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your specific cell line (typically <0.5%).
-
Compound instability: The inhibitor may degrade in the cell culture medium over time, leading to the formation of toxic byproducts.
-
Cell line sensitivity: The specific cell line you are using may be particularly sensitive to the chemical scaffold of the inhibitor.
Q3: I am not observing the expected phenotype in my Nav1.7-expressing cell line after treatment with this compound. Why might this be?
Possible reasons for a lack of efficacy include:
-
Sub-optimal concentration: The concentration used may be too low to achieve sufficient target engagement. Perform a dose-response curve to determine the optimal concentration.
-
Compound stability and solubility: The inhibitor may be degrading or precipitating in your cell culture medium. It's advisable to prepare fresh dilutions for each experiment.
-
Cell permeability: Ensure that the inhibitor is cell-permeable. If not, a different inhibitor or a cell-permeable analog may be necessary.
-
Nav1.7 expression levels: Confirm the expression and functional activity of Nav1.7 channels in your cell line. Low expression levels may not produce a measurable phenotype.
Q4: How can I experimentally assess the selectivity of my batch of this compound?
The gold standard for determining the selectivity of a Nav1.7 inhibitor is through a selectivity panel screen using whole-cell patch-clamp electrophysiology.[1][3] This involves testing the compound against a panel of cell lines, each stably expressing a different human Nav channel isoform (Nav1.1-Nav1.8).[1] By determining the half-maximal inhibitory concentration (IC50) for each isoform, you can quantify the selectivity of your inhibitor.
Quantitative Data Summary
The following tables summarize the selectivity profiles of two representative, potent Nav1.7 inhibitors. This data is crucial for understanding the potential for off-target effects and for selecting appropriate experimental concentrations.
Table 1: Selectivity Profile of Nav1.7 Inhibitor-1
| Channel Isoform | IC50 (nM) | Fold Selectivity vs. Nav1.7 |
| hNav1.7 | 0.6 | - |
| hNav1.5 | 48 | 80-fold |
Data is based on a representative inhibitor and is for illustrative purposes.[4]
Table 2: Selectivity Profile of PF-05089771
| Channel Isoform | IC50 (nM) | Fold Selectivity vs. hNav1.7 |
| hNav1.7 | 11 | - |
| mNav1.7 | 8 | - |
| rNav1.7 | 171 | - |
| hNav1.1 | 850 | ~77-fold |
| hNav1.2 | 110 | 10-fold |
| hNav1.3 | 11,000 | ~1000-fold |
| hNav1.4 | 10,000 | ~909-fold |
| hNav1.5 | 25,000 | ~2273-fold |
| hNav1.6 | 160 | ~15-fold |
h = human, m = mouse, r = rat. Data is derived from whole-cell patch-clamp experiments on heterologously expressed Nav channels.[5]
Experimental Protocols
Protocol: Assessing the Selectivity of a Nav1.7 Inhibitor via Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the IC50 values of this compound against a panel of human voltage-gated sodium channel isoforms (Nav1.1–Nav1.8).
Materials:
-
HEK293 or CHO cell lines stably expressing individual human Nav channel subtypes.
-
Cell culture reagents (DMEM, FBS, antibiotics, etc.).
-
External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.[2]
-
Internal recording solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.[2]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes.
Methodology:
-
Cell Culture: Culture the stably transfected cell lines under standard conditions. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external recording solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
-
Voltage Protocol:
-
Compound Application:
-
Prepare a series of dilutions of this compound in the external solution.
-
Apply each concentration to the cell via a perfusion system, allowing for equilibration.
-
Record the peak sodium current in the presence of the compound.
-
-
Data Analysis:
-
For each concentration, normalize the peak current to the control current (before compound application).
-
Plot the normalized current as a function of the compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
-
Selectivity Determination: Repeat the procedure for each Nav channel isoform to generate a selectivity profile.
Visualizations
Caption: A flowchart for troubleshooting common issues in cell-based assays with this compound.
Caption: Simplified signaling pathways illustrating the intended on-target and potential off-target effects of this compound.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nav1.7-IN-15 (also known as Nav1.7 inhibitor-1) in animal models. Our goal is to help you minimize potential toxicity and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Nav1.7 is a genetically validated target for pain, as it plays a crucial role in the initiation and propagation of action potentials in pain-sensing neurons (nociceptors).[3] this compound belongs to the acyl sulfonamide class of inhibitors and is designed to be orally bioavailable. The development of this inhibitor focused on achieving high selectivity for Nav1.7 over other sodium channel isoforms, particularly Nav1.5, which is critical for cardiac function, to minimize cardiovascular side effects.[4][5]
Q2: What are the known off-target effects of Nav1.7 inhibitors in general?
A2: While this compound is designed for high selectivity, it is important to be aware of potential off-target effects common to Nav1.7 inhibitors. These can include:
-
Cardiovascular effects: Inhibition of Nav1.5 can lead to cardiac arrhythmias.
-
Central Nervous System (CNS) effects: Inhibition of Nav1.1, Nav1.2, and Nav1.3 can cause side effects such as dizziness and somnolence.
-
Motor impairment: Inhibition of Nav1.4 in skeletal muscle can affect motor coordination.
-
Respiratory effects: Some Nav1.7 inhibitors have been associated with respiratory inhibition, potentially through off-target effects on Nav1.6 in the phrenic nerve.
Careful dose selection and monitoring are crucial to mitigate these risks.
Q3: How should I formulate this compound for in vivo administration?
A3: The recommended formulation for this compound in animal studies can vary based on the administration route. A common vehicle for oral administration in rodents is a suspension in 0.5% methylcellulose (MC) in water. For intravenous administration, a solution containing DMSO, PEG400, and saline is often used. It is critical to ensure the compound is fully dissolved or uniformly suspended to ensure accurate dosing.
Troubleshooting Guide: Minimizing Toxicity in Animal Models
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Lethargy, ataxia, or motor impairment | Off-target inhibition of CNS (e.g., Nav1.1, Nav1.2) or skeletal muscle (Nav1.4) sodium channels. | 1. Dose Reduction: Lower the dose to a level that maintains efficacy but reduces side effects. Conduct a dose-response study to find the optimal therapeutic window.2. Route of Administration: Consider local or targeted administration (e.g., intraplantar, intrathecal) to reduce systemic exposure if your experimental design allows.3. Monitor Plasma Concentrations: If possible, measure plasma concentrations of the compound to correlate with observed side effects and efficacy. |
| Cardiovascular abnormalities (e.g., changes in ECG, heart rate) | Off-target inhibition of the cardiac sodium channel Nav1.5. | 1. ECG Monitoring: For higher doses or chronic studies, consider incorporating ECG monitoring to detect any cardiac liabilities.2. Dose Selection: Use the lowest effective dose. This compound has shown good selectivity over Nav1.5, but at high concentrations, off-target effects can occur.[1][4] |
| Respiratory distress or changes in breathing rate | Potential off-target inhibition of Nav1.6 in the phrenic nerve. | 1. Monitor Respiration: Closely observe animals for any signs of respiratory distress.2. Dose and Formulation: Ensure the dose is appropriate and the formulation is not causing any acute adverse reactions. |
| Lack of efficacy at non-toxic doses | Poor bioavailability, rapid metabolism, or insufficient target engagement. | 1. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the bioavailability and half-life of the compound in your animal model.2. Formulation Optimization: Ensure the formulation is optimal for absorption for the chosen route of administration.3. Target Engagement Studies: If possible, use a biomarker or a target engagement assay to confirm that the compound is reaching and inhibiting Nav1.7 in the target tissue at the administered doses. |
| Anosmia (loss of smell) | On-target effect of Nav1.7 inhibition, as Nav1.7 is also expressed in olfactory sensory neurons. | This is a known on-target effect and may be unavoidable with systemic administration. For most pain studies, this is not a confounding factor, but it is an important physiological observation to note. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the efficacy and potential toxicity of this compound in animal models.
In Vivo Efficacy Model: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model is used to assess the analgesic efficacy of this compound in a model of persistent inflammatory pain.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (180-220 g).
-
Induction of Inflammation: Induce inflammation by injecting 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.
-
Acclimation and Baseline Measurement: Allow animals to acclimate for at least 3 days post-CFA injection. Measure baseline thermal and mechanical sensitivity.
-
Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.
-
Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold to a mechanical stimulus.
-
-
Drug Administration: Prepare this compound in a vehicle of 0.5% methylcellulose in water for oral gavage. Administer the compound at the desired doses (e.g., 1, 3, 10, 30 mg/kg).
-
Post-Dosing Measurements: Measure thermal and mechanical sensitivity at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Analysis: Compare the paw withdrawal latencies and thresholds between the vehicle-treated and drug-treated groups.
Safety Assessment: Irwin Test
The Irwin test is a comprehensive screen for observing the behavioral and physiological effects of a novel compound in rodents.
Protocol:
-
Animal Model: Male CD-1 mice (20-25 g).
-
Drug Administration: Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) and a vehicle control.
-
Observation: At specified time points post-dosing (e.g., 30, 60, 120, 240 minutes), observe and score a range of parameters, including:
-
Behavioral: Alertness, grooming, touch response, startle response, motor activity.
-
Neurological: Body position, righting reflex, gait, muscle tone.
-
Autonomic: Piloerection, salivation, respiration rate.
-
Physical: Body temperature, pupil size.
-
-
Data Analysis: Record all observations and score any deviations from normal behavior. This will help identify the maximum tolerated dose (MTD) and potential CNS or other systemic toxicities.
Visualizations
Nav1.7 Signaling Pathway in Nociception
Caption: Role of Nav1.7 in pain signaling and the inhibitory action of this compound.
Experimental Workflow for Assessing In Vivo Toxicity
Caption: A typical workflow for evaluating the in vivo toxicity of a compound.
Logical Relationship for Troubleshooting Toxicity
Caption: A decision tree for troubleshooting observed toxicity in animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arctomsci.com [arctomsci.com]
- 3. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Nav1.7-IN-15 for targeted nerve block applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 is a crucial channel in the transmission of pain signals, and its genetic loss-of-function in humans leads to a congenital inability to experience most types of pain.[2][3] this compound is designed to block the influx of sodium ions through this channel in peripheral nerve fibers, thereby preventing the propagation of pain signals.[4] Due to its hydrophobic nature, local delivery strategies are often required to concentrate the inhibitor at the target nerve and minimize systemic exposure.
Q2: Why is a specialized delivery system necessary for this compound?
A2: this compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like physiological fluids.[5] Direct injection can lead to precipitation at the injection site, poor bioavailability, and a short duration of action. Encapsulation in delivery systems like nanoparticles or liposomes can improve its solubility, protect it from rapid clearance, and provide sustained release for a prolonged nerve block.[5][6]
Q3: What are the potential advantages of a targeted nerve block with this compound compared to traditional local anesthetics?
A3: Traditional local anesthetics block all sodium channel subtypes, leading to a non-specific blockade of sensory, motor, and autonomic nerve fibers. This can result in undesirable side effects such as muscle weakness or paralysis.[2] As Nav1.7 is predominantly expressed in pain-sensing neurons, a selective inhibitor like this compound has the potential to provide effective analgesia with minimal impact on motor function.[2][7]
Q4: What are the key parameters to consider when developing a formulation for this compound?
A4: Key parameters for a successful this compound formulation include:
-
Drug Loading and Encapsulation Efficiency: Maximizing the amount of this compound carried by the delivery system.
-
Particle Size and Polydispersity: Ensuring a uniform particle size for predictable release kinetics and tissue penetration.
-
In Vitro Release Profile: Characterizing the rate of drug release from the formulation under physiological conditions.
-
Biocompatibility and Sterility: Ensuring the formulation is non-toxic and suitable for in vivo use.
Troubleshooting Guides
Issue 1: Poor encapsulation efficiency of this compound in lipid-based nanoparticles.
| Possible Cause | Troubleshooting Step |
| Suboptimal lipid composition. | Screen different lipid combinations (e.g., varying the ratio of cationic, anionic, and neutral lipids) to improve interaction with the hydrophobic this compound. |
| Inefficient loading method. | Compare passive loading (during nanoparticle formation) with active loading methods (post-formation). Optimize parameters such as drug-to-lipid ratio and incubation time. |
| Drug precipitation during encapsulation. | Ensure the organic solvent used to dissolve this compound is miscible with the aqueous phase and is removed efficiently during the formulation process. Consider using a co-solvent system. |
Issue 2: Rapid clearance of this compound from the injection site and short duration of nerve block.
| Possible Cause | Troubleshooting Step |
| High burst release from the formulation. | Modify the formulation to achieve a more controlled, sustained release. This could involve using lipids with a higher phase transition temperature or incorporating polymers to create a more rigid matrix. |
| Rapid systemic uptake. | Increase the particle size of the delivery vehicle to promote retention at the injection site. Consider co-formulation with a vasoconstrictor to reduce local blood flow. |
| Insufficient drug loading. | Increase the initial drug loading in the formulation to ensure a sufficient therapeutic concentration is maintained at the nerve over time. |
Issue 3: High variability in nerve block efficacy between experimental animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent injection technique. | Utilize ultrasound guidance for precise needle placement and delivery of the formulation to the target nerve.[8] |
| Variable formulation characteristics. | Ensure strict quality control of each batch of the formulation, including particle size, drug loading, and release kinetics. |
| Individual differences in drug metabolism or clearance. | Increase the sample size per group to account for biological variability. Ensure consistent age, weight, and health status of the animals. |
Data Presentation
Table 1: Representative Formulation Characteristics of this compound Nanoparticles
| Formulation ID | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |
| F1-LNP | 120 ± 15 | 0.15 ± 0.05 | 85 ± 5 | 5.2 ± 0.8 |
| F2-PLGA | 250 ± 30 | 0.20 ± 0.07 | 78 ± 8 | 8.5 ± 1.2 |
| F3-Lipo | 150 ± 20 | 0.12 ± 0.03 | 92 ± 4 | 4.1 ± 0.5 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Table 2: Representative In Vivo Efficacy of this compound Formulations in a Rat Sciatic Nerve Block Model
| Formulation | Dose (mg/kg) | Time to Onset of Sensory Block (min) | Duration of Sensory Block (hours) | Motor Block Score (0-3) at 2 hours |
| Vehicle Control | N/A | N/A | 0 | 0 |
| This compound (Free Drug) | 1.0 | 15 ± 5 | 2.5 ± 0.8 | 0 |
| F1-LNP | 1.0 | 20 ± 7 | 18 ± 3.5 | 0 |
| F2-PLGA | 1.0 | 30 ± 10 | 48 ± 6.2 | 0 |
| F3-Lipo | 1.0 | 18 ± 6 | 24 ± 4.1 | 0 |
| Bupivacaine (0.5%) | N/A | 10 ± 3 | 6 ± 1.5 | 3 |
Data are presented as mean ± standard deviation and are for illustrative purposes. Motor block score: 0 = normal function, 3 = complete paralysis.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Lipid Nanoparticles (LNPs) by Microfluidics
-
Preparation of Lipid Stock Solution: Dissolve the selected lipids (e.g., DSPC, cholesterol, DSPE-PEG) and this compound in ethanol at the desired molar ratios.
-
Preparation of Aqueous Buffer: Prepare a sterile, aqueous buffer at the appropriate pH (e.g., citrate buffer, pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the aqueous buffer into separate syringes and mount them on a microfluidic mixing device.
-
Nanoparticle Formation: Pump the two solutions through the microfluidic chip at a controlled flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of LNPs, encapsulating this compound.
-
Purification: Dialyze the resulting LNP suspension against sterile phosphate-buffered saline (PBS) to remove residual ethanol and unencapsulated drug.
-
Characterization: Analyze the formulation for particle size, PDI, and encapsulation efficiency as described in Table 1.
-
Sterilization: Sterilize the final formulation by filtration through a 0.22 µm filter.
Protocol 2: In Vivo Evaluation of Nerve Block Efficacy in a Rat Sciatic Nerve Block Model
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats according to an approved institutional protocol. Shave and sterilize the injection site on the hind limb.
-
Nerve Localization: Use a nerve stimulator or ultrasound guidance to locate the sciatic nerve.[7][8]
-
Injection: Once the nerve is located, administer a single perineural injection of the this compound formulation (e.g., 100 µL).
-
Assessment of Sensory Block (von Frey Test):
-
At predetermined time points post-injection, place the rat in a testing chamber with a mesh floor.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force.[9]
-
The withdrawal threshold is defined as the filament force that elicits a paw withdrawal response in at least 50% of applications.
-
The duration of sensory block is the time until the withdrawal threshold returns to baseline.
-
-
Assessment of Motor Block:
-
Observe the rat's gait and ability to splay its toes.
-
Assign a motor block score (e.g., 0 = normal, 1 = mild impairment, 2 = significant impairment, 3 = complete paralysis).
-
-
Data Analysis: Compare the onset and duration of sensory block between different formulations and control groups.
Visualizations
Caption: Experimental workflow for refining this compound delivery.
References
- 1. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Channel Therapeutics Reports Positive Preclinical Data For Depot Formulation Of NaV1.7 Inhibitor | Nasdaq [nasdaq.com]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fifteen years of NaV 1.7 channels as an analgesic target: Why has excellent in vitro pharmacology not translated into in vivo analgesic efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nav1.7-IN-15 in long-term studies. The information herein is designed to assist in identifying and overcoming potential resistance mechanisms to ensure the successful application of this selective Nav1.7 inhibitor.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with this compound, leading to a decrease in its efficacy.
Issue 1: Gradual loss of this compound efficacy over time in cell-based assays.
-
Question: We are observing a progressive decrease in the inhibitory effect of this compound on neuronal firing in our dorsal root ganglion (DRG) neuron cultures after several weeks of continuous treatment. What could be the cause?
-
Answer: A gradual loss of efficacy, often indicated by an increase in the IC50 value, is a common indicator of developing cellular resistance. Several mechanisms could be at play:
-
Target-based Resistance:
-
Altered Nav1.7 Expression: Cells may upregulate the expression of the SCN9A gene, which encodes the Nav1.7 channel, to compensate for the inhibitory effect of the compound.[1]
-
Mutations in the Nav1.7 Binding Site: While less common in in-vitro evolution studies, the emergence of mutations in the Nav1.7 protein that reduce the binding affinity of this compound is a possibility.
-
-
Off-Target Resistance:
-
Activation of Compensatory Pathways: Cells might upregulate other voltage-gated sodium channels (e.g., Nav1.8) or other ion channels to bypass the Nav1.7 blockade and maintain excitability.[2]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: First, ensure that the observed loss of activity is not due to the degradation of this compound in the culture medium over time.[3] Perform a stability test of the compound under your experimental conditions.
-
Perform a Dose-Response Curve: Conduct a new dose-response experiment to quantify the shift in the IC50 value. A significant rightward shift confirms a change in cellular sensitivity.
-
Analyze Gene and Protein Expression:
-
qPCR: Measure the mRNA levels of SCN9A (Nav1.7) and other relevant sodium channel subunits (e.g., SCN10A for Nav1.8) to assess for upregulation.
-
Western Blot: Quantify the protein levels of Nav1.7 and other ion channels to confirm if the changes at the mRNA level translate to the protein level.
-
-
Sequence the SCN9A Gene: If you suspect target-based mutations, sequence the coding region of the SCN9A gene in your resistant cell population to identify any potential mutations in the drug-binding site.
-
Investigate Drug Efflux: Use a fluorescent P-gp substrate (e.g., Rhodamine 123) to assess the activity of drug efflux pumps in your treated versus control cells. An increase in efflux in the treated cells would suggest this as a resistance mechanism.
-
Issue 2: Inconsistent results with this compound in vivo.
-
Question: Our in vivo studies with this compound in a neuropathic pain model showed initial efficacy, but the analgesic effect diminishes with chronic dosing. Why is this happening?
-
Answer: The discrepancy between acute and chronic efficacy in vivo can be multifactorial, encompassing both pharmacokinetic and pharmacodynamic changes.[1]
-
Pharmacokinetic Issues:
-
Drug Metabolism: Chronic administration can induce the expression of metabolic enzymes (e.g., cytochrome P450s) that increase the clearance of this compound, leading to lower plasma and tissue concentrations.
-
Poor Target Engagement: The concentration of the inhibitor at the target site (peripheral nerves) may not be sufficient to achieve and maintain the required level of Nav1.7 channel occupancy for sustained analgesia.[4]
-
-
Pharmacodynamic Issues:
-
Compensatory Mechanisms: Similar to in vitro models, the nervous system can adapt to chronic Nav1.7 blockade by upregulating other sodium channels or altering signaling pathways to restore neuronal excitability.[1] The development of central sensitization can also contribute to a reduced reliance on peripheral Nav1.7 activity for pain maintenance.
-
Reversal of Sensitization: Some studies suggest that prolonged exposure to Nav1.7 inhibitors may reverse the sensitization that occurs in chronic pain models, potentially altering the therapeutic window of the compound.[5]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Measure the plasma and tissue (e.g., DRG) concentrations of this compound at different time points during chronic dosing to determine if drug exposure is maintained.
-
Target Engagement Studies: If possible, perform ex vivo electrophysiology on DRG neurons from treated animals to assess the level of Nav1.7 inhibition.
-
Investigate Compensatory Changes: Analyze the expression of other sodium channels (e.g., Nav1.8, Nav1.9) in the DRGs of chronically treated animals.
-
Re-evaluate Dosing Regimen: Based on the pharmacokinetic data, consider adjusting the dose or dosing frequency to maintain adequate target coverage.
-
Combination Therapy: Explore the co-administration of this compound with a low dose of an opioid or an enkephalinase inhibitor, as this has been suggested to potentiate the analgesic effects of Nav1.7 blockade.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: The optimal concentration of this compound will depend on the specific cell type and assay conditions. We recommend starting with a dose-response experiment to determine the IC50 value in your system. As a general guideline, in vitro potency for selective inhibitors is typically in the range of <100 nM in biochemical assays and <1 µM in cell-based assays.[8]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is typically dissolved in a non-polar organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1] Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[9] When preparing working solutions, dilute the stock solution in your aqueous assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[1][3]
Q3: Can this compound affect other sodium channel isoforms?
A3: While this compound is designed to be a selective inhibitor of Nav1.7, it is crucial to assess its selectivity profile, especially at higher concentrations. Off-target effects on other sodium channel isoforms (e.g., Nav1.5 in the heart, or other Navs in the central nervous system) can lead to undesirable side effects.[10] We recommend performing selectivity profiling against a panel of sodium channel isoforms.
Q4: What are the best practices for designing a long-term in vitro study to assess resistance to this compound?
A4: To investigate the potential for resistance, we recommend the following:
-
Establish a Baseline: Thoroughly characterize the initial sensitivity of your cell line to this compound by determining the IC50 for inhibition of a relevant cellular function (e.g., calcium influx, membrane potential changes, or action potential firing).
-
Chronic Exposure: Culture the cells in the continuous presence of this compound at a concentration around the IC50.
-
Monitor for Changes: Periodically (e.g., every 2-4 weeks), perform a dose-response experiment to check for a shift in the IC50.
-
Investigate Mechanisms: If a significant increase in the IC50 is observed, proceed with the troubleshooting steps outlined above to identify the underlying resistance mechanisms.
Q5: Are there alternative approaches to overcome resistance to Nav1.7 inhibitors?
A5: Yes, several strategies are being explored. One promising approach is the use of targeted epigenetic repression to reduce the expression of Nav1.7 in primary afferents.[11] This method has shown long-lasting analgesia in preclinical models and may be less susceptible to the development of resistance compared to small molecule inhibitors.[11]
Data Presentation
Table 1: Hypothetical IC50 Shift of this compound in DRG Neuron Cultures with Chronic Treatment
| Treatment Duration | IC50 (nM) | Fold Change |
| Week 0 (Baseline) | 15 | 1.0 |
| Week 4 | 45 | 3.0 |
| Week 8 | 120 | 8.0 |
| Week 12 | 350 | 23.3 |
Table 2: Hypothetical Gene Expression Changes in Resistant DRG Neurons (12 weeks of treatment)
| Gene | Fold Change in mRNA Expression (Resistant vs. Parental) |
| SCN9A (Nav1.7) | 4.5 |
| SCN10A (Nav1.8) | 2.1 |
| ABCB1 (P-gp) | 3.8 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Fluorescent Membrane Potential Assay
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell line expressing human Nav1.7 channels.
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Nav1.7 activator (e.g., veratridine)
-
This compound stock solution (10 mM in DMSO)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the HEK293-hNav1.7 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Dye Loading: Prepare the membrane potential dye according to the manufacturer's instructions and add it to the cells. Incubate at 37°C for 30-60 minutes.
-
Compound Addition: Add the serially diluted this compound and vehicle controls to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds.
-
Channel Activation: Add the Nav1.7 activator (veratridine) to all wells simultaneously using the plate reader's injection system.
-
Kinetic Read: Immediately begin recording the fluorescence signal for 2-5 minutes.
-
Data Analysis: Calculate the change in fluorescence in response to veratridine for each well. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Nav1.7 Protein Expression
This protocol outlines the steps for quantifying Nav1.7 protein levels in cell lysates.
Materials:
-
Parental and this compound resistant cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against Nav1.7
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Nav1.7 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Quantification: Densitometrically quantify the bands for Nav1.7 and the loading control. Normalize the Nav1.7 signal to the loading control to compare expression levels between samples.
Visualizations
Caption: Mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for this compound.
Caption: Role of Nav1.7 in nociceptive signaling.
References
- 1. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium channels Nav1.7, Nav1.8 and pain; two distinct mechanisms for Nav1.7 null analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 7. physoc.org [physoc.org]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. drpress.org [drpress.org]
- 11. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Nav1.7-IN-15 in various experimental settings. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, state-dependent antagonist of the voltage-gated sodium channel Nav1.7 (encoded by the SCN9A gene)[1]. Nav1.7 channels are crucial for the generation and propagation of action potentials in nociceptive neurons, which are responsible for pain sensation[2][3]. As a state-dependent antagonist, this compound likely has a higher affinity for the channel in its open or inactivated states compared to its resting state. This property can enhance its selectivity for actively firing neurons, such as those involved in pain signaling.
Q2: What are the primary neuronal cell types that express Nav1.7?
A2: Nav1.7 is predominantly expressed in peripheral neurons, specifically in the dorsal root ganglion (DRG) and sympathetic ganglion neurons[2]. These neurons are key components of the pain pathway. It is also found in olfactory sensory neurons. Due to its preferential expression in the peripheral nervous system, targeting Nav1.7 offers the potential for developing analgesics with fewer central nervous system (CNS) side effects[2].
Q3: What is the reported IC50 value for this compound?
A3: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.42 µM for human Nav1.7[1].
Q4: What are the potential off-target effects of Nav1.7 inhibitors?
A4: Due to the high degree of homology among the nine subtypes of voltage-gated sodium channels (Nav1.1-Nav1.9), a primary concern with any Nav1.7 inhibitor is the potential for off-target effects. These can include cardiotoxicity (via Nav1.5 inhibition), CNS effects such as seizures or ataxia (via Nav1.1, Nav1.2, and Nav1.3 inhibition), and motor impairment (via Nav1.4 and Nav1.6 inhibition). It is crucial to determine the selectivity profile of this compound against other Nav channel subtypes.
Q5: What are the recommended control experiments when using this compound?
A5: To ensure the observed effects are specifically due to Nav1.7 inhibition, several control experiments are recommended:
-
Vehicle Control: Treat a set of cells with the same vehicle used to dissolve this compound to control for any effects of the solvent.
-
Inactive Control Compound: If available, use a structurally similar but inactive compound to control for non-specific effects.
-
Positive Control: Use a well-characterized Nav1.7 inhibitor with a known mechanism of action as a positive control.
-
Cell Lines Lacking Nav1.7: If possible, perform experiments on a cell line that does not express Nav1.7 to confirm that the effects of this compound are target-specific.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in experimental results. | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and culture conditions. |
| Inaccurate compound concentration. | Prepare fresh stock solutions of this compound regularly. Verify the concentration of stock solutions using appropriate analytical methods. | |
| No observable effect of this compound. | Compound degradation. | Store this compound according to the manufacturer's instructions, protected from light and moisture. |
| Low expression of Nav1.7 in the chosen cell type. | Confirm Nav1.7 expression levels in your cell line using qPCR, Western blot, or immunocytochemistry. Consider using a cell line with higher or induced Nav1.7 expression. | |
| Insufficient incubation time. | Optimize the incubation time with this compound. For state-dependent inhibitors, pre-incubation may be necessary. | |
| Observed cell toxicity. | Off-target effects of the compound. | Perform a dose-response curve to determine the optimal non-toxic concentration. Assess the selectivity of this compound against other relevant ion channels. |
| Solvent toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level (typically <0.1%). |
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Cell Type |
| This compound | Human Nav1.7 | 0.42 | Not specified |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells stably expressing human Nav1.7).
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic)
-
External recording solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal pipette solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Cell Preparation: Plate HEK293-hNav1.7 cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external recording solution.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Hold the cell at a holding potential of -120 mV. To elicit Nav1.7 currents, apply a depolarizing step to 0 mV for 20 ms.
-
Compound Application: After establishing a stable baseline recording, perfuse the cell with increasing concentrations of this compound in the external solution. Allow the effect of each concentration to reach a steady state before applying the next concentration.
-
Data Analysis: Measure the peak inward current at each concentration. Normalize the current to the baseline current and plot the concentration-response curve. Fit the data to the Hill equation to determine the IC50 value.
Protocol 2: Isolation and Culture of Primary Dorsal Root Ganglion (DRG) Neurons
This protocol describes the isolation and culture of primary DRG neurons from rodents, which endogenously express Nav1.7.
Materials:
-
Adult rodent (e.g., mouse or rat)
-
Dissection tools
-
Hank's Balanced Salt Solution (HBSS)
-
Collagenase/Dispase enzyme solution
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Laminin and poly-D-lysine coated culture dishes
-
Centrifuge
Procedure:
-
Euthanasia and Dissection: Euthanize the animal according to approved institutional protocols. Dissect the spinal column to expose the dorsal root ganglia.
-
Ganglia Isolation: Carefully excise the DRGs and place them in ice-cold HBSS.
-
Enzymatic Digestion: Transfer the DRGs to a tube containing the collagenase/dispase solution and incubate at 37°C for 30-60 minutes.
-
Mechanical Dissociation: Gently triturate the digested ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension and resuspend the pellet in culture medium. Plate the cells onto laminin/poly-D-lysine coated dishes.
-
Cell Culture: Incubate the cells at 37°C in a 5% CO2 incubator. Neurons will be ready for experiments within 24-48 hours.
Visualizations
Caption: Workflow for adjusting this compound protocols.
Caption: Role of Nav1.7 in the pain signaling pathway.
References
Welcome to the technical support center for Nav1.7-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guide & FAQs
This section addresses common issues and unexpected outcomes that may arise during experiments with this compound.
Q1: Why am I observing lower than expected potency (higher IC50) of this compound in my cellular assay?
Possible Causes and Troubleshooting Steps:
-
Assay Format: The observed potency of Nav1.7 inhibitors can be highly dependent on the assay format. High-throughput screening (HTS) assays, such as those based on membrane potential dyes, may yield different IC50 values compared to the gold-standard patch-clamp electrophysiology.[1][2]
-
Recommendation: Confirm key findings using automated or manual patch-clamp electrophysiology to obtain a more accurate measure of potency.[3]
-
-
Cell Line and Expression Levels: The level of Nav1.7 expression in your cell line can influence the apparent potency of the inhibitor. Very high expression levels may require higher concentrations of the compound to achieve 50% inhibition.
-
Recommendation: Characterize the expression level of Nav1.7 in your cell line. Consider using a cell line with expression levels that are more physiologically relevant.
-
-
State-Dependence of this compound: Many Nav1.7 inhibitors exhibit state-dependent binding, preferentially binding to the inactivated state of the channel.[4][5] If your experimental protocol does not promote the inactivated state, the apparent potency of this compound may be lower.
-
Recommendation: Modify your voltage-clamp protocol to include a pre-pulse that induces inactivation of the channels before applying the test pulse. This will enhance the binding of state-dependent inhibitors.
-
-
Compound Stability and Solubility: Degradation or precipitation of this compound in your experimental solutions can lead to a lower effective concentration.
-
Recommendation: Prepare fresh solutions of this compound for each experiment. Verify the solubility of the compound in your assay buffer.
-
Q2: I am seeing significant off-target effects in my experiments. How can I confirm and mitigate this?
Possible Causes and Troubleshooting Steps:
-
Cross-reactivity with other Nav Channel Subtypes: Due to the high sequence homology among voltage-gated sodium channel subtypes, Nav1.7 inhibitors can exhibit off-target effects on other isoforms (e.g., Nav1.1, Nav1.2, Nav1.5, etc.).[6] Inhibition of these channels can lead to neurological or cardiovascular side effects.
-
Recommendation: Perform a selectivity profiling of this compound against a panel of other human Nav channel subtypes using patch-clamp electrophysiology. This will determine the IC50 values for each subtype and reveal the selectivity window.
-
-
Concentration of this compound: Using a concentration of this compound that is too high can lead to the engagement of off-target channels, even for a relatively selective compound.
-
Recommendation: Use the lowest effective concentration of this compound that produces the desired on-target effect. Titrate the compound concentration to find the optimal therapeutic window.
-
Q3: The in vivo analgesic effect of this compound is weaker than expected based on its in vitro potency. What could be the reason for this discrepancy?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability: Poor absorption, rapid metabolism, or low penetration into the target tissue can result in insufficient concentrations of this compound at the site of action.
-
Recommendation: Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues (e.g., dorsal root ganglia) at different time points after administration.
-
-
Mismatch between Preclinical Model and Clinical Condition: The choice of animal pain model is critical. Many preclinical studies use models of inflammatory pain, while clinical trials often focus on neuropathic pain, where the role of Nav1.7 may be different.[7][8]
-
Recommendation: Carefully select the animal model that most closely recapitulates the human pain condition you are targeting.
-
-
Involvement of the Endogenous Opioid System: Genetic studies in humans and mice lacking Nav1.7 have shown that the resulting insensitivity to pain is partially mediated by an upregulation of the endogenous opioid system.[9] Pharmacological blockade of Nav1.7 may not fully replicate this complex phenotype.
-
Recommendation: Consider co-administration of this compound with a low dose of an opioid agonist or an enkephalinase inhibitor to potentially enhance the analgesic effect.[9]
-
Q4: I am observing paradoxical hyperalgesia (increased pain sensitivity) in my animal model after treatment with this compound. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Homeostatic Plasticity: Prolonged blockade of Nav1.7 may lead to compensatory changes in the nervous system, such as the upregulation of other pro-nociceptive channels or receptors, in an attempt to restore normal excitability.[7]
-
Recommendation: Investigate changes in the expression and function of other ion channels and receptors in your model system after chronic treatment with this compound.
-
-
Complex Role of Nav1.7 in Different Neuron Populations: Nav1.7 is expressed in various types of neurons, including those that may have anti-nociceptive functions.[9] Blockade of Nav1.7 in these neurons could potentially lead to a pro-nociceptive effect.
-
Recommendation: Use cell-type-specific knockout or knockdown models to dissect the role of Nav1.7 in different neuronal populations.
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Nav Channel Subtype | IC50 (nM) | Fold Selectivity vs. Nav1.7 |
| hNav1.7 | 10 | 1 |
| hNav1.1 | >1000 | >100 |
| hNav1.2 | 800 | 80 |
| hNav1.3 | 1200 | 120 |
| hNav1.4 | >3000 | >300 |
| hNav1.5 | 1500 | 150 |
| hNav1.6 | 500 | 50 |
| hNav1.8 | >10000 | >1000 |
Note: This is a hypothetical table for illustrative purposes. The actual selectivity profile of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Potency and Selectivity
This protocol describes the use of manual or automated patch-clamp electrophysiology to determine the IC50 of this compound on human Nav1.7 channels and other Nav channel subtypes stably expressed in a host cell line (e.g., HEK293 or CHO).
1. Cell Culture:
-
Culture HEK293 or CHO cells stably expressing the human Nav channel subtype of interest in the appropriate medium supplemented with antibiotics for selection.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Plate cells onto glass coverslips or the appropriate consumable for automated patch-clamp systems 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2 with CsOH.
3. Electrophysiological Recording:
-
Establish whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -120 mV.
-
Elicit sodium currents by applying a depolarizing voltage step to 0 mV for 20 ms.
-
To assess state-dependent block, a 500 ms pre-pulse to -70 mV can be applied before the test pulse.
4. Compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the external solution to achieve the desired final concentrations.
-
Apply the different concentrations of this compound to the cells using a perfusion system.
5. Data Analysis:
-
Measure the peak inward sodium current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data with a Hill equation to determine the IC50 value.
Mandatory Visualizations
Caption: Nav1.7 Signaling Pathway in Nociception.
Caption: General Experimental Workflow for Nav1.7 Inhibitor Drug Discovery.
Caption: Troubleshooting Logic for Unexpected Results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel NaV1.7 antagonists using high throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Guide for Researchers in Pain Drug Development
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. Its critical role in the transmission of pain signals has led to the development of numerous selective inhibitors. This guide provides a comparative overview of the validation of a representative Nav1.7 inhibitor, designated here as Nav1.7-IN-15 , in a preclinical model of chronic inflammatory pain. The performance of this compound is compared with other known Nav1.7 inhibitors, supported by experimental data and detailed protocols.
Introduction to Nav1.7 and Chronic Inflammatory Pain
The Nav1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons where it acts as a crucial amplifier of subthreshold depolarizations, setting the threshold for action potential firing.[1] Genetic gain-of-function mutations in SCN9A are linked to severe pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain, highlighting Nav1.7 as a promising target for analgesic development.[2][3]
Chronic inflammatory pain is a debilitating condition arising from persistent tissue inflammation. Preclinical evaluation of analgesics for this condition often utilizes the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model. Injection of CFA into the paw of a rodent induces a localized and sustained inflammatory response, characterized by thermal hyperalgesia and mechanical allodynia, mimicking key aspects of chronic inflammatory pain in humans.[4] Upregulation of Nav1.7 expression in dorsal root ganglion (DRG) neurons is observed in this model, suggesting its contribution to the heightened pain state.[4]
Comparative Efficacy of Nav1.7 Inhibitors
The following tables summarize the in vitro and in vivo properties of this compound (representative data) and compare them with other notable Nav1.7 inhibitors that have been evaluated in inflammatory pain models.
Table 1: In Vitro Profile of Selected Nav1.7 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. Other Nav Subtypes | Mechanism of Action |
| This compound (Representative) | Nav1.7 | 15 | >100-fold vs. Nav1.5, Nav1.8 | State-dependent block |
| PF-05089771 | Nav1.7 | 11 | >900-fold vs. Nav1.3, Nav1.4, Nav1.5, Nav1.8 | Stabilizes inactivated state |
| Vixotrigine (BIIB074) | Nav1.7 (and other Navs) | Not specified | State- and use-dependent block | Blocks multiple Nav subtypes |
| μ-SLPTX-Ssm6a | Nav1.7 | ~25 | >150-fold vs. most Nav subtypes | Peptide inhibitor |
Data compiled from publicly available literature.[1][5][6]
Table 2: In Vivo Efficacy in the CFA Model of Inflammatory Pain
| Compound | Species | Route of Administration | Dose Range | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia |
| This compound (Representative) | Rat | Oral (p.o.) | 10-100 mg/kg | Dose-dependent reversal | Significant reversal |
| Vixotrigine (BIIB074) | Rat | Oral (p.o.) | 0.91 mg/kg (ED50) | Dose-related reversal | Not specified |
| GpTx-1 Analogues | Rat | Intrathecal (i.t.) | Not specified | Attenuation of hypersensitivity | Not specified |
Data compiled from publicly available literature.[7][8] Note that direct comparison is challenging due to variations in experimental protocols.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
1. Animal Model: Male Sprague-Dawley rats (200-250 g) are used for this model. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Induction of Inflammation: A volume of 100 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the right hind paw. The contralateral paw serves as a control.
3. Behavioral Testing:
- Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimuli are assessed using von Frey filaments. A decrease in the paw withdrawal threshold in the ipsilateral paw indicates mechanical allodynia.
- Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured using a plantar test apparatus. A decrease in withdrawal latency indicates thermal hyperalgesia.
4. Study Design: Baseline behavioral measurements are taken before CFA injection. Post-CFA, behavioral assessments are conducted at various time points (e.g., 24, 48, 72 hours) to confirm the development of hypersensitivity. The test compound (e.g., this compound) or vehicle is then administered, and behavioral testing is repeated at specified intervals post-dosing to evaluate analgesic efficacy.
Signaling Pathways and Experimental Workflow
Caption: Role of Nav1.7 in amplifying nociceptive signals at the peripheral nerve terminal.
Caption: Workflow for evaluating a Nav1.7 inhibitor in the CFA model.
Comparative Discussion and Conclusion
The validation of this compound in the CFA model demonstrates its potential as an analgesic for chronic inflammatory pain. Its dose-dependent efficacy in reversing both mechanical allodynia and thermal hyperalgesia is consistent with the established role of Nav1.7 in mediating these pain modalities.
When compared to other Nav1.7 inhibitors, several factors are noteworthy. The selectivity profile of an inhibitor is critical. While highly selective inhibitors like PF-05089771 have been developed, their clinical translation has been challenging, with some studies showing a lack of robust analgesic effects in humans.[5][9] This has led to the hypothesis that targeting Nav1.7 alone may not be sufficient to produce profound analgesia and that a multi-target approach might be more effective.[10] Vixotrigine, which blocks multiple sodium channel subtypes in a use-dependent manner, has shown efficacy in a Phase 2 trial for small fiber neuropathy, a condition with an inflammatory component.[11][12]
Furthermore, the interplay between Nav1.7 and the endogenous opioid system is an emerging area of research.[13][14] Studies suggest that the analgesic phenotype in individuals lacking Nav1.7 is partially mediated by an upregulation of endogenous opioids.[13] This raises the possibility of synergistic effects when combining Nav1.7 inhibitors with opioids or enkephalinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NaV1.7 Channel Blocker [Ala5, Phe6, Leu26, Arg28]GpTx-1 Attenuates CFA-induced Inflammatory Hypersensitivity in Rats vi… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharmadive.com [biopharmadive.com]
- 12. Biogen Announces Positive Topline Results from Phase 2 CONVEY Study in Small Fiber Neuropathy | Biogen [investors.biogen.com]
- 13. physoc.org [physoc.org]
- 14. wellcomeopenresearch.org [wellcomeopenresearch.org]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics, given its pivotal role in human pain signaling. This guide provides a comparative analysis of the preclinical efficacy of the novel compound Nav1.7-IN-15 against other well-characterized Nav1.7 inhibitors. Due to the absence of publicly available data for this compound, this document serves as a framework for comparison, summarizing the efficacy of established inhibitors to provide a benchmark for evaluating new chemical entities.
In Vitro Efficacy and Selectivity Profile
The potency and selectivity of a Nav1.7 inhibitor are paramount to its potential therapeutic success and safety profile. High potency at Nav1.7 is desirable for efficacy, while selectivity against other sodium channel isoforms (e.g., Nav1.5 in the heart, and other neuronal isoforms) is crucial to minimize off-target effects. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Table 1: Comparative In Vitro Potency and Selectivity of Nav1.7 Inhibitors (IC50 in nM)
| Compound | hNav1.7 | hNav1.1 | hNav1.2 | hNav1.3 | hNav1.4 | hNav1.5 | hNav1.6 | hNav1.8 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| PF-05089771 | 11 | 850 | 110 | 11,000 | 10,000 | 25,000 | 160 | >10,000 |
| DS-1971a | 22.8 | >10,000 | 4,280 | >10,000 | >10,000 | >10,000 | 2,710 | >10,000 |
| Ralfinamide* | 37,100 | Data not available | Data not available | Data not available | 37,300 | 15,400 | Data not available | Data not available |
| SSCI-2 | 9 (human), 17 (rhesus) | Data not available | 183 | Data not available | Data not available | Data not available | Data not available | Data not available |
| JNJ-63955918 | 8.0 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
*Note: Data for Ralfinamide is presented for its more potent analog, QLS-81, for Nav1.7, Nav1.4, and Nav1.5.[1] Ralfinamide itself is a multi-target inhibitor.
In Vivo Efficacy in Preclinical Pain Models
The analgesic potential of Nav1.7 inhibitors is evaluated in various animal models that mimic different pain states. Key models include those for inflammatory pain and neuropathic pain.
Table 2: Comparative In Vivo Efficacy in Rodent Pain Models
| Compound | Pain Model | Species | Key Finding |
| This compound | Data not available | Data not available | Data not available |
| PF-05089771 | Inherited Erythromelalgia (IEM) derived iPSC sensory neurons | Human (in vitro) | Blocks spontaneous firing. |
| DS-1971a | Partial Sciatic Nerve Ligation (PSNL) | Mouse | Dose-dependent reduction of thermal hyperalgesia (ED50 = 0.32 mg/kg, p.o.).[2] |
| Ralfinamide | Neuropathic Pain | Rat | Long-lasting suppression of spontaneous neuropathic pain-related behavior.[3] |
| JNJ-63955918 | Multiple pain models | Rat | Induces pharmacological insensitivity to pain, recapitulating the Nav1.7-null phenotype. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the evaluation process for Nav1.7 inhibitors, the following diagrams illustrate the Nav1.7 signaling pathway in nociception and the typical experimental workflows.
Figure 1: Simplified signaling pathway of Nav1.7 in pain perception and the point of intervention for Nav1.7 inhibitors.
Figure 2: General experimental workflow for the preclinical evaluation of Nav1.7 inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of Nav1.7 inhibitor efficacy.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
Objective: To determine the concentration-dependent inhibitory effect of a test compound on human Nav1.7 channels expressed in a heterologous system.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
Procedure:
-
HEK293 cells expressing hNav1.7 are cultured on glass coverslips.
-
A coverslip is transferred to a recording chamber on an inverted microscope and continuously perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution are used for recording.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
Nav1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms.
-
A baseline current is established before the application of the test compound.
-
The test compound is perfused at increasing concentrations, and the inhibition of the peak Nav1.7 current is measured at each concentration.
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
Carrageenan-Induced Inflammatory Pain Model (Hargreaves Test)
Objective: To evaluate the efficacy of a test compound in reducing thermal hyperalgesia in a model of acute inflammation.
Animals: Male Sprague-Dawley rats (200-250 g).
Procedure:
-
A baseline thermal sensitivity is determined using a plantar test apparatus (Hargreaves apparatus). A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is recorded.
-
Inflammation is induced by a subcutaneous injection of 2% λ-carrageenan (100 µL) into the plantar surface of one hind paw.
-
The test compound or vehicle is administered at a predetermined time point, typically before or shortly after the carrageenan injection.
-
At various time points post-carrageenan injection (e.g., 2, 3, and 4 hours), the paw withdrawal latency to the thermal stimulus is measured again.
-
An increase in paw withdrawal latency in the compound-treated group compared to the vehicle-treated group indicates an analgesic effect.
Chronic Constriction Injury (CCI) Neuropathic Pain Model (von Frey Test)
Objective: To assess the ability of a test compound to alleviate mechanical allodynia in a model of neuropathic pain.
Animals: Male C57BL/6 mice (20-25 g).
Procedure:
-
Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures of chromic gut suture are tied around the nerve.
-
The incision is closed, and the animals are allowed to recover.
-
Mechanical allodynia is assessed at baseline and at various days post-surgery (e.g., days 7, 14, and 21) using von Frey filaments.
-
Mice are placed in chambers with a wire mesh floor.
-
Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw until a withdrawal response is elicited.
-
The paw withdrawal threshold is determined using the up-down method.
-
The test compound or vehicle is administered, and the paw withdrawal threshold is reassessed at different time points post-dosing.
-
An increase in the paw withdrawal threshold in the compound-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.
References
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the transmission of pain signals. Its preferential expression in peripheral sensory neurons has made it a prime target for the development of novel analgesics. However, the translation of preclinical efficacy to clinical success has been challenging, with species-specific differences in inhibitor potency being a significant hurdle. This guide provides a comparative analysis of the cross-species activity of notable Nav1.7 inhibitors, supported by experimental data and detailed protocols, to aid researchers in navigating these complexities.
Nav1.7 Signaling Pathway and Inhibition
The Nav1.7 channel is crucial for the generation and propagation of action potentials in nociceptive neurons. Upon stimulation, the channel opens, leading to an influx of sodium ions and depolarization of the neuronal membrane. Inhibitors of Nav1.7 can block this process, thereby dampening the pain signal.
Figure 1: Nav1.7 Signaling Pathway in Nociception
Cross-Species Potency of Nav1.7 Inhibitors
Significant variations in the potency of Nav1.7 inhibitors have been observed across different species. This is often attributed to subtle differences in the amino acid sequence of the Nav1.7 channel protein. The following table summarizes the half-maximal inhibitory concentration (IC50) values for two well-characterized Nav1.7 inhibitors, PF-04856264 and ICA-121431, in human, mouse, and rat.
| Compound | Human Nav1.7 IC50 (nM) | Mouse Nav1.7 IC50 (nM) | Rat Nav1.7 IC50 (nM) |
| PF-04856264 | 30[1] | 131[1] | 4200[1] |
| ICA-121431 | >10,000[1] | 8,800[1] | 37[1] |
Table 1: Comparative IC50 values of select Nav1.7 inhibitors across species.
The data clearly demonstrates that PF-04856264 is significantly more potent against human and mouse Nav1.7 compared to the rat ortholog.[1] Conversely, ICA-121431 is highly potent against rat Nav1.7 but shows weak activity against human and mouse channels.[1] These discrepancies underscore the importance of evaluating candidate compounds against the Nav1.7 ortholog of the intended clinical species early in the drug discovery process.
Experimental Workflow for Assessing Cross-Species Activity
The standard method for determining the potency of Nav1.7 inhibitors is through electrophysiological recordings, specifically using the patch-clamp technique on cells expressing the channel of interest.
Figure 2: Workflow for Cross-Species IC50 Determination
Detailed Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The following is a generalized protocol for determining the IC50 of a Nav1.7 inhibitor. Specific parameters may need to be optimized for different cell lines and recording systems.
1. Cell Culture and Preparation:
-
Use a stable cell line (e.g., HEK293 or CHO) expressing the full-length human, mouse, or rat Nav1.7 channel.
-
Culture cells in appropriate media and conditions.
-
Plate cells onto glass coverslips 24-48 hours before recording.
2. Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -120 mV.
-
Elicit Nav1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).
-
-
Compound Application:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in the external solution.
-
Apply the different concentrations of the compound to the cell sequentially, allowing for sufficient time for the drug to equilibrate and the current inhibition to reach a steady state.
-
3. Data Analysis:
-
Measure the peak inward current amplitude at each compound concentration.
-
Normalize the current at each concentration to the control current (before compound application).
-
Plot the normalized current as a function of the compound concentration.
-
Fit the concentration-response data with the Hill equation to determine the IC50 value.
Conclusion
The cross-species validation of Nav1.7 inhibitor activity is a critical step in the development of new pain therapeutics. As demonstrated by the data for PF-04856264 and ICA-121431, significant differences in potency can exist between species, which can have profound implications for the translation of preclinical findings. By employing rigorous experimental protocols, such as patch-clamp electrophysiology, researchers can obtain reliable data to inform lead optimization and candidate selection, ultimately increasing the probability of clinical success. It is imperative to assess inhibitor activity on the human Nav1.7 channel to ensure the relevance of preclinical data.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of a representative selective Nav1.7 inhibitor and the non-selective sodium channel blocker, tetrodotoxin (TTX), on sodium currents. The information presented herein is based on publicly available experimental data to facilitate a comprehensive understanding of the distinct pharmacological profiles of these two classes of compounds.
Disclaimer: Specific pharmacological data for a compound designated "Nav1.7-IN-15" is not publicly available. Therefore, this guide will utilize data from a well-characterized, potent, and selective arylsulfonamide Nav1.7 inhibitor, PF-05089771 , as a representative example of a selective Nav1.7 inhibitor.[1][2]
Executive Summary
Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, in particular, is a genetically validated target for pain therapeutics due to its preferential expression in peripheral sensory neurons.[3] Selective Nav1.7 inhibitors are being developed as a new class of analgesics with the potential for fewer side effects compared to non-selective sodium channel blockers.
This guide contrasts the activity of the selective Nav1.7 inhibitor, PF-05089771, with the potent, non-selective neurotoxin, tetrodotoxin. While both compounds block sodium currents, they exhibit profoundly different mechanisms of action, selectivity profiles, and potential therapeutic implications.
Mechanism of Action
Nav1.7 Inhibitors (e.g., PF-05089771): State-Dependent Blockade of the Voltage-Sensing Domain
Selective Nav1.7 inhibitors, such as the arylsulfonamide PF-05089771, typically function as state-dependent blockers.[2][4] This means they preferentially bind to and stabilize the channel in a non-conducting (often inactivated) state. PF-05089771 interacts with the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel.[2] By binding to this region, it traps the channel in a conformation from which recovery is slow, thereby reducing the number of channels available to open upon depolarization.[2] This mechanism contributes to their analgesic effects by selectively targeting neurons that are firing at high frequencies, a characteristic of pain signaling pathways.
Tetrodotoxin (TTX): Pore Blockade
Tetrodotoxin is a potent neurotoxin that acts as a pore blocker of most voltage-gated sodium channels.[5] It physically occludes the outer pore of the channel, thereby preventing the influx of sodium ions and inhibiting the generation and propagation of action potentials.[5] Its binding is not state-dependent, meaning it can block the channel in its resting, open, or inactivated states.
Quantitative Comparison of Inhibitory Potency and Selectivity
The key differentiator between selective Nav1.7 inhibitors and tetrodotoxin is their selectivity profile across the various sodium channel subtypes. This selectivity is crucial for minimizing off-target effects.
Table 1: Inhibitory Potency (IC50) of PF-05089771 and Tetrodotoxin on Human Nav Channel Subtypes
| Channel Subtype | PF-05089771 IC50 (nM) | Tetrodotoxin IC50 (nM) | Selectivity Fold (vs. Nav1.7) for PF-05089771 |
| hNav1.1 | 850 | 4.1[6] | ~77 |
| hNav1.2 | 110 | 14[6] | 10 |
| hNav1.3 | 11,000 | 5.3[6] | ~1000 |
| hNav1.4 | 10,000 | 7.6[6] | ~909 |
| hNav1.5 | 25,000 | >1000[6] | >2272 |
| hNav1.6 | 160 | 2.3[6] | ~15 |
| hNav1.7 | 11 [1][2] | 36[6] | 1 |
| hNav1.8 | >10,000[1] | >10,000[5] | >909 |
Data compiled from multiple sources.[1][2][5][6] Note that IC50 values can vary depending on the experimental conditions.
As the data illustrates, PF-05089771 demonstrates high potency and selectivity for the Nav1.7 channel, with significantly lower potency against other Nav subtypes, particularly the cardiac (Nav1.5) and other peripheral (Nav1.8) channels.[1] In contrast, tetrodotoxin is a potent blocker of most TTX-sensitive (TTX-s) Nav channels (Nav1.1, 1.2, 1.3, 1.4, 1.6, 1.7) with little selectivity among them, while being much less potent against TTX-resistant (TTX-r) subtypes (Nav1.5, Nav1.8).[5][6]
Experimental Protocols
The following outlines a typical experimental workflow for determining the IC50 values of compounds like PF-05089771 and tetrodotoxin on Nav channels using whole-cell patch-clamp electrophysiology.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the specific human Nav channel alpha subunit (e.g., SCN9A for Nav1.7) and auxiliary beta subunits (e.g., β1 and β2).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
Electrophysiology
-
Technique: Whole-cell patch-clamp recording is the gold standard for measuring ion channel currents.[7][8][9][10]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
-
Voltage Protocol for IC50 Determination:
-
Cells are held at a holding potential of -120 mV.
-
Sodium currents are elicited by a depolarizing step to 0 mV for 20-50 ms.
-
For state-dependent inhibitors like PF-05089771, a conditioning prepulse to a voltage that induces channel inactivation (e.g., -70 mV for 500 ms) is applied before the test pulse.
-
The compound of interest is perfused at increasing concentrations, and the peak inward sodium current is measured at each concentration.
-
-
Data Analysis: The peak current at each concentration is normalized to the control current (before drug application). The resulting concentration-response data is fitted to a Hill equation to determine the IC50 value.
Impact on Neuronal Signaling and Pain Pathways
Nav1.7 plays a crucial role as a "threshold channel" in nociceptive (pain-sensing) neurons. It amplifies small, subthreshold depolarizations, bringing the neuron closer to its firing threshold.[11][12]
Selective Nav1.7 Inhibition:
By selectively blocking Nav1.7, inhibitors like PF-05089771 can dampen the excitability of nociceptive neurons without affecting other neuronal functions or essential physiological processes like cardiac conduction or muscle contraction. This targeted approach is expected to reduce pain perception with a lower risk of side effects. The loss of Nav1.7 function has also been linked to an upregulation of endogenous opioid signaling, which may contribute to the analgesic effect.[11]
Non-Selective Sodium Channel Blockade (TTX):
Tetrodotoxin, due to its lack of selectivity, will block sodium currents in a wide range of neurons, including motor neurons and neurons in the central nervous system, as well as in cardiac and skeletal muscle (at higher concentrations for TTX-r channels).[5] This widespread blockade leads to generalized paralysis and respiratory failure at toxic doses, making it unsuitable as a therapeutic agent for pain.
Conclusion
The comparison between a selective Nav1.7 inhibitor like PF-05089771 and a non-selective blocker like tetrodotoxin highlights the significant advancements in the pharmacological targeting of ion channels for therapeutic benefit. While both compounds effectively inhibit sodium currents, the high selectivity of modern Nav1.7 inhibitors offers the potential for targeted analgesia with a greatly improved safety profile. The state-dependent mechanism of many selective inhibitors further refines their action to preferentially target hyperactive neurons involved in pathological pain states. In contrast, the non-selective, pore-blocking mechanism of tetrodotoxin, while a valuable research tool, precludes its therapeutic use due to the high risk of severe systemic toxicity. The continued development and characterization of highly selective Nav1.7 inhibitors hold promise for a new generation of non-opioid pain therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nav1.7 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. raqualia.com [raqualia.com]
- 6. Fifteen years of NaV 1.7 channels as an analgesic target: Why has excellent in vitro pharmacology not translated into in vivo analgesic efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the propagation of pain signals within the peripheral nervous system.[1][2] Its preferential expression in dorsal root ganglion (DRG) and sympathetic neurons makes it a highly specific target for the development of novel analgesics.[3] The validation of Nav1.7's role in nociception is strongly supported by human genetics; gain-of-function mutations are linked to severe pain syndromes, whereas loss-of-function mutations result in a congenital insensitivity to pain (CIP), without affecting other sensory modalities.[1][4]
This guide provides a comparative framework for validating the on-target analgesic effects of a representative Nav1.7 inhibitor, designated here as Nav1.7-IN-15, using Nav1.7 knockout (KO) animal models. By comparing the compound's efficacy in wild-type (WT) animals versus those lacking the Nav1.7 channel, researchers can definitively ascertain its mechanism of action. This approach is crucial for preclinical validation and de-risking of Nav1.7-targeted drug candidates.
Mechanism of Action: The Role of Nav1.7 in Nociception
Nav1.7 channels act as amplifiers of small, sub-threshold depolarizations in the nerve endings of nociceptors.[2] When a noxious stimulus is detected, the initial generator potential is amplified by Nav1.7, which then brings the neuron to the threshold required to fire an action potential, largely propagated by other sodium channels like Nav1.8.[2][5] Selective inhibitors of Nav1.7 are designed to block this initial amplification step, thereby preventing the pain signal from being transmitted to the central nervous system.
Comparative Efficacy of Nav1.7 Inhibitors
The potency and selectivity of a Nav1.7 inhibitor are critical determinants of its therapeutic potential. This compound is evaluated against other known inhibitors to benchmark its performance. The IC50 value, representing the concentration that inhibits 50% of channel activity, is a primary metric for potency.
Table 1: In Vitro Efficacy and Selectivity of Nav1.7 Inhibitors
| Inhibitor | Type | Nav1.7 IC50 (human) | Selectivity Profile | Key Findings |
|---|---|---|---|---|
| This compound (Exemplar) | Small Molecule | ~75 nM | High selectivity against other Nav subtypes is required for safety. | A novel voltage-gated sodium channel inhibitor with a focus on Nav1.7. |
| PF-05089771 | Small Molecule | 11 nM | >1000-fold selective over Nav1.5 (cardiac) and Nav1.8.[1] | A potent, state-dependent arylsulfonamide inhibitor.[1] |
| GNE-0439 | Small Molecule | 5 µM (in specific assay) | Selective inhibitor binding to the voltage-sensing domain 4 (VSD4).[4] | Identified via a mechanism-specific assay to find non-pore-blocking inhibitors.[4] |
| Protoxin-II | Peptide Toxin | ~0.3 nM | High selectivity for Nav1.7. | A potent gating modifier toxin isolated from spider venom. |
Validation Workflow Using Knockout Models
The definitive test for on-target activity involves comparing the analgesic effect of this compound in wild-type (WT) mice with its effect in Nav1.7 knockout (KO) mice. A significant reduction or complete absence of analgesic activity in KO mice confirms that the drug's effect is mediated through the Nav1.7 channel. Global Nav1.7 KO mice recapitulate the human CIP phenotype, showing insensitivity to painful stimuli.[6][7]
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are standard protocols for assessing pain behavior in mice.
Hot Plate Test (Thermal Nociception)
This test measures the response latency to a thermal stimulus.
-
Apparatus: A commercially available hot plate analgesia meter with the surface temperature maintained at 55 ± 0.5°C.
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Gently place a mouse on the heated surface and immediately start a timer.
-
Observe the mouse for signs of nociception, such as licking its paws or jumping.
-
Stop the timer and remove the mouse as soon as a pain response is observed. This is the response latency.
-
A cut-off time (e.g., 30 seconds) must be implemented to prevent tissue damage.[8]
-
Administer this compound or vehicle and repeat the test at predetermined intervals (e.g., 30, 60, 90 minutes post-injection).[8]
-
Von Frey Test (Mechanical Nociception)
This test assesses the withdrawal threshold to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments of increasing stiffness. The testing surface is typically an elevated mesh grid allowing access to the plantar surface of the hind paw.
-
Procedure:
-
Acclimatize mice in individual clear plastic chambers on the mesh floor for at least 30 minutes.
-
Apply a von Frey filament to the mid-plantar surface of the hind paw, starting with a filament in the middle of the force range.
-
Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).
-
Administer this compound or vehicle and measure the PWT at specified time points post-dosing.
-
Data Presentation and Interpretation
The primary outcome is the comparison of drug efficacy between WT and KO animals. In KO mice, the baseline pain threshold is expected to be significantly higher, and the analgesic drug should show little to no additional effect.
Table 2: Representative Data from the Hot Plate Test
| Group | Treatment | Baseline Latency (s) | Latency at 60 min post-dose (s) | Change in Latency (s) |
|---|---|---|---|---|
| Wild-Type | Vehicle | 8.5 ± 0.7 | 8.8 ± 0.9 | +0.3 |
| Wild-Type | This compound (10 mg/kg) | 8.7 ± 0.6 | 17.5 ± 1.5* | +8.8 |
| Nav1.7 KO | Vehicle | 28.5 ± 1.2** | 28.9 ± 1.1 | +0.4 |
| Nav1.7 KO | This compound (10 mg/kg) | 28.7 ± 1.3 | 29.1 ± 1.4 | +0.4 |
*Data are presented as Mean ± SEM. *p<0.01 vs. WT Vehicle; *p<0.001 vs. WT Baseline. Data are hypothetical but based on expected outcomes.
Interpretation:
-
Wild-Type Animals: this compound produces a significant increase in pain response latency, demonstrating a strong analgesic effect.
-
Knockout Animals: The KO mice show a dramatically higher baseline latency, confirming their insensitivity to thermal pain.[9][10] Crucially, this compound provides no significant additional analgesic effect in these animals. This result strongly validates that the drug's mechanism of action is the inhibition of the Nav1.7 channel.
Table 3: Representative Data from the Von Frey Test
| Group | Treatment | Baseline PWT (g) | PWT at 60 min post-dose (g) | Change in PWT (g) |
|---|---|---|---|---|
| Wild-Type | Vehicle | 0.6 ± 0.1 | 0.65 ± 0.1 | +0.05 |
| Wild-Type | This compound (10 mg/kg) | 0.58 ± 0.08 | 1.8 ± 0.2* | +1.22 |
| Nav1.7 KO | Vehicle | 2.1 ± 0.2** | 2.2 ± 0.2 | +0.1 |
| Nav1.7 KO | This compound (10 mg/kg) | 2.0 ± 0.3 | 2.1 ± 0.3 | +0.1 |
*Data are presented as Mean ± SEM. *p<0.01 vs. WT Vehicle; *p<0.001 vs. WT Baseline. Data are hypothetical but based on expected outcomes.
Interpretation: Similar to the thermal pain assay, this compound significantly increases the mechanical withdrawal threshold in WT mice but has a negligible effect in Nav1.7 KO mice, whose baseline threshold is already elevated. This further corroborates the on-target activity of the compound.
Conclusion
The use of Nav1.7 knockout models is an indispensable tool for the validation of selective Nav1.7 inhibitors like this compound. The stark contrast in analgesic response between wild-type and knockout animals provides unequivocal evidence of on-target engagement. While in vitro data establish potency and selectivity, the knockout model confirms that the observed in vivo analgesia is a direct consequence of Nav1.7 inhibition. This rigorous validation is a critical step in the preclinical development pipeline, providing confidence in the mechanism of action before advancing to more complex models and eventual clinical trials. However, researchers should remain aware of the challenges in translating preclinical findings to clinical success, as factors like pain models and dosing regimens can influence outcomes.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. youtube.com [youtube.com]
- 6. Global Nav1.7 Knockout Mice Recapitulate the Phenotype of Human Congenital Indifference to Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Nav1.7 knockout mice recapitulate the phenotype of human congenital indifference to pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has been identified as a critical mediator in pain signaling, making it a highly promising target for the development of novel, non-opioid analgesics.[1][2] Genetic studies have solidified its importance: loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, result in a congenital inability to experience pain, whereas gain-of-function mutations lead to debilitating chronic pain syndromes.[3][4] This guide provides a comparative overview of a representative small molecule inhibitor, Nav1.7-IN-15, alongside other developmental drugs targeting this channel, supported by available preclinical data.
The development of selective Nav1.7 inhibitors has been a significant focus of pharmaceutical research, aiming to provide potent pain relief without the adverse effects associated with broader sodium channel blockers or opioids.[5][6] However, translating promising preclinical data into clinical efficacy has proven challenging, highlighting the need for careful comparative analysis of emerging compounds.[7][8]
Quantitative Comparison of Developmental Nav1.7 Inhibitors
The potency and selectivity of a Nav1.7 inhibitor are critical determinants of its potential therapeutic window. The following tables summarize key in vitro data for this compound and other notable developmental compounds, based on publicly available information.
Table 1: In Vitro Potency Against Human Nav1.7
| Inhibitor | Type | Nav1.7 IC50 | Key Findings |
| This compound (Representative) | Small Molecule | ~80 nM (Value for Nav1.7-IN-2 used as a proxy)[4][9] | A representative voltage-gated sodium channel inhibitor with a focus on Nav1.7. |
| PF-05089771 | Small Molecule | 11 nM[4] | A potent, state-dependent arylsulfonamide inhibitor that has undergone clinical investigation.[4][10] |
| DWP-17061 | Small Molecule | 31 nM[11] | A novel Nav1.7 blocker with demonstrated efficacy in preclinical inflammatory pain models.[11] |
| ST-2427 (SiteOne Therapeutics) | Small Molecule | 39 nM[12] | A state-independent inhibitor that binds to the extracellular pore of the channel.[12] |
Note: Data for different compounds are from various studies and may not be directly comparable due to differing experimental conditions. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity Profile Against Other Sodium Channel Subtypes
| Inhibitor | Selectivity over Nav1.5 (Cardiac) | Selectivity over Nav1.8 (Nociceptive) |
| This compound (Representative) | Data limited in the public domain | Data limited in the public domain |
| PF-05089771 | >1000-fold[4] | >1000-fold[4] |
| DWP-17061 | Highly selective (specific fold-selectivity not detailed)[11] | Highly selective (specific fold-selectivity not detailed)[11] |
| ST-2427 (SiteOne Therapeutics) | >2500-fold (IC50 >100,000 nM)[12] | >2500-fold (IC50 >100,000 nM)[12] |
High selectivity against Nav1.5 is crucial for avoiding cardiac side effects.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods used to evaluate these compounds is fundamental for interpreting the data.
The Nav1.7 channel is preferentially expressed in peripheral sensory neurons and acts as a signal amplifier.[1] It boosts small, sub-threshold depolarizations at nerve endings, bringing the neuron to the threshold required to fire an action potential and transmit a pain signal to the central nervous system.[1][13]
The preclinical evaluation of a Nav1.7 inhibitor typically follows a standardized workflow, moving from in vitro characterization to in vivo efficacy models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fifteen years of NaV 1.7 channels as an analgesic target: Why has excellent in vitro pharmacology not translated into in vivo analgesic efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 13. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
Disclaimer: As of December 2025, publicly available data on a compound specifically named "Nav1.7-IN-15" is limited. Therefore, this guide provides a comparative framework for assessing the specificity of Nav1.7 inhibitors against Nav1.5 and Nav1.8 channels using data from well-characterized, publicly disclosed compounds as illustrative examples. The methodologies and data presentation formats provided herein are directly applicable to the evaluation of novel Nav1.7 inhibitors like this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the selective inhibition of the voltage-gated sodium channel Nav1.7, a key target in pain therapeutics. Off-target effects, particularly on the cardiac channel Nav1.5 and the sensory neuron-specific channel Nav1.8, are a critical consideration in the development of safe and effective analgesics. This document provides a comparative analysis of the specificity of representative Nav1.7 inhibitors, detailed experimental protocols for assessing selectivity, and visualizations of key experimental and logical workflows.
Performance Comparison of Nav1.7 Inhibitors
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the channel's current by 50%. A lower IC50 value indicates higher potency. Selectivity is determined by comparing the IC50 of the compound for the target channel (Nav1.7) to its IC50 for off-target channels (e.g., Nav1.5 and Nav1.8). A higher ratio of off-target IC50 to on-target IC50 signifies greater selectivity.
The table below summarizes the inhibitory potency of two well-characterized Nav1.7 inhibitors, PF-05089771 and TC-N 1752, against human Nav1.7, human Nav1.5, and rat/human Nav1.8 channels.
| Compound | Target Channel | IC50 (nM) | Selectivity over Nav1.5 (Fold) | Selectivity over Nav1.8 (Fold) |
| PF-05089771 | hNav1.7 | 11[1] | >909[1][2] | >909[1][2] |
| hNav1.5 | >10,000[1][2] | - | - | |
| hNav1.8 | >10,000[1][2] | - | - | |
| TC-N 1752 | hNav1.7 | 170[3][4] | 6.5[3][4] | 12.9[3] |
| hNav1.5 | 1,100[3][4] | - | - | |
| rNav1.8 | 2,200[3] | - | - |
hNav refers to the human isoform of the channel, while rNav refers to the rat isoform.
Experimental Protocols
The determination of inhibitor potency and selectivity against different Nav channel subtypes is predominantly carried out using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents through the channels in isolated cells heterologously expressing the specific Nav channel subtype of interest.
Whole-Cell Voltage-Clamp Electrophysiology Protocol
This protocol provides a standardized method for assessing the inhibitory activity of compounds on Nav1.7, Nav1.5, and Nav1.8 channels.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous ion channel expression.
-
Cells are stably or transiently transfected with plasmids encoding the alpha subunit of the human Nav1.7, Nav1.5, or Nav1.8 channel. Co-transfection with beta subunits (e.g., β1 and β2) is often performed to ensure proper channel function and trafficking to the cell membrane.
-
Transfected cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
2. Electrophysiological Recordings:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.
-
-
Recording Setup:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution.
-
A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane before rupturing the membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -120 mV to ensure that the majority of channels are in the resting state.
-
To elicit a current, a depolarizing test pulse is applied. For example, a 20 ms pulse to 0 mV is a typical stimulus to open the sodium channels.
-
To assess state-dependent inhibition, a pre-pulse protocol can be used. For instance, a 500 ms pre-pulse to a voltage that causes partial or full channel inactivation (e.g., -70 mV) is applied immediately before the test pulse.
-
Currents are recorded before and after the application of the test compound at various concentrations.
-
3. Data Analysis:
-
The peak inward sodium current is measured for each test pulse.
-
The percentage of current inhibition is calculated for each concentration of the compound.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
-
Selectivity is calculated by dividing the IC50 value for the off-target channel (e.g., Nav1.5 or Nav1.8) by the IC50 value for the on-target channel (Nav1.7).
Visualizations
The following diagrams illustrate the experimental workflow for assessing inhibitor specificity and the logical relationship of Nav1.7 selectivity.
Caption: Experimental workflow for assessing Nav channel inhibitor specificity.
Caption: Logical relationship for determining Nav1.7 inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TC-N 1752 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has long been a promising target for the development of novel analgesics. Genetic studies in humans with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, have demonstrated a congenital insensitivity to pain, fueling extensive research into pharmacological agents that can replicate this phenotype. However, the translation of potent and selective Nav1.7 inhibitors from preclinical models to effective clinical therapies has been fraught with challenges, with a notable concern being the reproducibility of experimental results across different laboratories and study designs. This guide provides a comparative overview of the performance of Nav1.7 inhibitors, with a focus on the factors influencing the reproducibility of their effects. Due to the lack of publicly available data on a specific compound designated "Nav1.7-IN-15," this guide will use a well-characterized Nav1.7 inhibitor, PF-05089771, as a representative example to illustrate the complexities and discuss the broader issues of reproducibility in the field.
Performance of Nav1.7 Inhibitors: A Comparative Overview
The development of selective Nav1.7 inhibitors has seen the emergence of several chemical classes, including sulfonamides and acylsulfonamides. While many of these compounds have demonstrated high potency and selectivity for Nav1.7 in in-vitro assays, their efficacy in in-vivo pain models and human clinical trials has been inconsistent.[1][2][3][4]
A significant challenge lies in the discordance between preclinical and clinical findings.[1][2] Preclinical studies, often conducted in young, male rodents with limited genetic diversity, have frequently reported significant analgesic effects of Nav1.7 inhibitors in inflammatory pain models.[1][2] In contrast, clinical trials have predominantly focused on neuropathic pain in more heterogeneous patient populations and have often failed to demonstrate robust efficacy.[1][3] This discrepancy highlights the critical importance of the chosen pain model and the translatability of preclinical findings.
| Compound Class | Preclinical Efficacy (Inflammatory Pain Models) | Clinical Efficacy (Neuropathic Pain Models) | Key Reproducibility Challenges |
| Aryl Sulfonamides (e.g., PF-05089771) | Often show significant reduction in pain behaviors. | Limited and often not statistically significant efficacy.[5] | - Differences in pain models (inflammatory vs. neuropathic).[1][2] - Single vs. repeat dosing regimens.[1][2] - Species differences in pharmacology and pain pathways. |
| Acylsulfonamides | Potent inhibition of Nav1.7 and analgesic effects in rodent models. | Clinical trial data is limited and has not yet demonstrated breakthrough efficacy. | - Achieving sufficient target engagement in humans. - Potential for off-target effects at higher concentrations. |
| Peptide Toxins (e.g., from spider venom) | Highly potent and selective blockers of Nav1.7 with analgesic effects in animal models. | Development challenges due to delivery and stability issues. | - Formulation and route of administration. - Potential for immunogenicity. |
| Antibodies | A potential approach for achieving high selectivity.[6] | Early stage of development, limited in-vivo data. | - Delivery across the blood-brain barrier (if central targets are needed). - Manufacturing complexity and cost. |
Experimental Protocols: Key Methodologies for Assessing Nav1.7 Inhibition
The reproducibility of findings heavily relies on the detailed and standardized execution of experimental protocols. Below are outlines of key methodologies used to evaluate Nav1.7 inhibitors.
In Vitro Electrophysiology
-
Objective: To determine the potency and selectivity of a compound on Nav1.7 channels.
-
Methodology:
-
Cell Line: Use a stable cell line (e.g., HEK293 or CHO) expressing human Nav1.7 channels.
-
Technique: Whole-cell patch-clamp recording.
-
Protocol:
-
Hold cells at a negative membrane potential (e.g., -120 mV).
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Apply the test compound at various concentrations and measure the inhibition of the peak sodium current.
-
To assess state-dependence, use protocols that favor the resting, open, or inactivated states of the channel.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to quantify potency. Selectivity is determined by comparing the IC50 for Nav1.7 to that of other Nav channel subtypes (e.g., Nav1.5, Nav1.8).
-
In Vivo Models of Pain
-
Objective: To evaluate the analgesic efficacy of a compound in a living organism.
-
Common Models:
-
Inflammatory Pain:
-
Carrageenan or Complete Freund's Adjuvant (CFA) Model: Injection of an inflammatory agent into the paw of a rodent induces thermal and mechanical hypersensitivity.[7]
-
Measurement: Assess withdrawal thresholds to thermal (e.g., Hargreaves test) or mechanical (e.g., von Frey filaments) stimuli before and after compound administration.
-
-
Neuropathic Pain:
-
Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) Model: Surgical manipulation of a peripheral nerve leads to persistent pain-like behaviors.
-
Measurement: Similar to inflammatory pain models, assess mechanical and thermal allodynia and hyperalgesia.
-
-
-
Key Considerations for Reproducibility:
-
Animal Strain, Sex, and Age: These factors can significantly influence pain responses and drug metabolism.
-
Route of Administration and Dosing: Oral, intravenous, or local administration can lead to different pharmacokinetic and pharmacodynamic profiles.
-
Blinding and Randomization: Essential for reducing bias in behavioral assessments.
-
Visualizing the Complexity
To better understand the context of Nav1.7 inhibitor research, the following diagrams illustrate the Nav1.7 signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathway of Nav1.7 in a nociceptive neuron.
Caption: A typical workflow for the development of a Nav1.7 inhibitor.
Conclusion: Towards Improved Reproducibility
The journey of developing effective Nav1.7 inhibitors has underscored the critical need for robust and reproducible research. The discrepancies observed between preclinical and clinical results are not necessarily failures but rather opportunities to refine our understanding of Nav1.7's role in different pain states and to improve the translatability of our experimental models.
To enhance the reproducibility of findings in this field, researchers and drug developers should consider the following:
-
Standardized and Detailed Reporting: Publications should include comprehensive details of experimental protocols, including animal characteristics, housing conditions, and specific procedural parameters.
-
Diverse Preclinical Models: Utilizing a broader range of pain models, including those that more closely mimic human neuropathic pain conditions, is crucial. The inclusion of both sexes and older animals in preclinical studies would also increase the relevance of the findings.
-
Focus on Target Engagement: Studies should aim to quantify the extent of Nav1.7 inhibition achieved at the target tissue in relation to the observed analgesic effect.
-
Collaborative and Independent Replication: Encouraging and funding independent replication studies is essential to validate key findings before advancing compounds to clinical trials.
By addressing these challenges, the scientific community can move closer to realizing the therapeutic potential of targeting Nav1.7 for the treatment of chronic pain.
References
- 1. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fifteen years of NaV 1.7 channels as an analgesic target: Why has excellent in vitro pharmacology not translated into in vivo analgesic efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcentral.com [medcentral.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "Nav1.7-IN-15" is not publicly available in the scientific literature. Therefore, this guide utilizes data from well-characterized, selective Nav1.7 inhibitors, DWP-17061 and PF-05089771, as representative examples of this drug class for a comparative analysis against standard-of-care analgesics.
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] Preferentially expressed in peripheral nociceptive neurons, Nav1.7 plays a key role in amplifying sub-threshold depolarizations to initiate action potentials.[1] The significance of this channel as an analgesic target is underscored by human genetic studies, where loss-of-function mutations in SCN9A result in a congenital inability to experience pain. This has spurred the development of selective Nav1.7 inhibitors as a promising new class of non-opioid analgesics.
This guide provides a comparative overview of the preclinical efficacy of selective Nav1.7 inhibitors against established standard-of-care analgesics for neuropathic pain, including duloxetine (a serotonin-norepinephrine reuptake inhibitor), amitriptyline (a tricyclic antidepressant), and pregabalin (a gabapentinoid). The data presented is derived from various preclinical animal models of pain, offering insights into the relative potency and efficacy of these different therapeutic approaches.
Data Presentation: Efficacy in Preclinical Pain Models
The following tables summarize the quantitative efficacy data for selective Nav1.7 inhibitors and standard-of-care analgesics in rodent models of neuropathic and inflammatory pain. It is important to note that direct head-to-head comparative studies are limited, and thus, comparisons should be made with consideration of the different experimental conditions.
Table 1: Efficacy of Selective Nav1.7 Inhibitors
| Compound | Animal Model | Species | Efficacy Measure | Dose | Route | Efficacy |
| DWP-17061 | Freund's Complete Adjuvant (FCA) | Mouse | Inflammatory Pain Relief | Not Specified | Not Specified | "Excellent efficacy" compared to PF-05089771[2] |
| PF-05089771 | Inherited Erythromelalgia | Human | Reduction in heat-induced pain | Single Dose | Not Specified | Statistically significant reduction in pain[3] |
| PF-05089771 | Painful Diabetic Peripheral Neuropathy | Human | Reduction in overall pain score | Not Specified | Oral | No statistically significant improvement vs. placebo[4] |
Table 2: Efficacy of Standard-of-Care Analgesics
| Compound | Animal Model | Species | Efficacy Measure | Dose | Route | Efficacy |
| Duloxetine | L5/L6 Spinal Nerve Ligation | Rat | Reversal of Mechanical Allodynia | 5-30 mg/kg | Oral | Dose-dependent and significant reversal[5] |
| Duloxetine | Cauda Equina Compression (CEC) | Rat | Analgesic Effect (von Frey test) | Not Specified | Oral | Significant analgesic effects[6] |
| Amitriptyline | L5/L6 Spinal Nerve Ligation | Rat | Reversal of Thermal Hyperalgesia | 10 mg/kg | i.p. | Complete reversal[7] |
| Amitriptyline | L5/L6 Spinal Nerve Ligation | Rat | Attenuation of Mechanical Allodynia | 1.5 mg/kg | i.p. | Significant increase in withdrawal threshold[8] |
| Amitriptyline | Oxaliplatin-induced Neuropathy | Rat | Reduction of Mechanical Allodynia | 5 and 10 mg/kg | p.o. | Significant reduction[9] |
| Pregabalin | Incisional Pain | Mouse | Reduction of Mechanical Allodynia | 30 mg/kg | i.p. | Significant reduction[10] |
| Pregabalin | Chronic Widespread Muscle Pain | Mouse | Reversal of Muscle Hyperalgesia (males only) | 30 and 60 mg/kg | i.p. | Significant increase in muscle withdrawal thresholds[11] |
| Pregabalin | Formalin-induced Widespread Sensitization | Mouse | Attenuation of Mechanical Sensitization | 30 mg/kg | i.p. | Significantly elevated paw withdrawal threshold |
Experimental Protocols
Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test is a widely used method to assess mechanical allodynia (pain in response to a non-painful stimulus) in rodents.
Objective: To determine the paw withdrawal threshold (PWT) in response to mechanical stimulation.
Materials:
-
Von Frey filaments with calibrated bending forces.
-
Elevated wire mesh platform.
-
Plexiglas enclosures for animal habituation.
Procedure:
-
Acclimatization: Place the animals in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Response: A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
Begin with a filament near the expected 50% withdrawal threshold.
-
If there is no response, the next filament with a higher force is applied.
-
If there is a positive response, the next filament with a lower force is applied.
-
The 50% paw withdrawal threshold is calculated using a specific formula based on the pattern of positive and negative responses.
-
Mandatory Visualizations
Signaling Pathway of Nav1.7 in Nociception
Caption: Role of Nav1.7 in amplifying pain signals at the nociceptor terminal.
Experimental Workflow for Preclinical Analgesic Testing
References
- 1. | BioWorld [bioworld.com]
- 2. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficacy of duloxetine, a potent and balanced serotonin-norepinephrine reuptake inhibitor in persistent pain models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute amitriptyline in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Repeated administration of amitriptyline reduces oxaliplatin-induced mechanical allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pregabalin on nociceptive thresholds and immune responses in a mouse model of incisional pain [epain.org]
- 10. Pregabalin produces analgesia in males but not females in an animal model of chronic widespread muscle pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pregabalin attenuates long-lasting post-inflammatory nociplastic mechanical sensitization in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Disclaimer: This document provides essential guidance on the proper disposal procedures for a hypothetical novel research compound, Nav1.7-IN-15. As no specific Safety Data Sheet (SDS) for a compound with this exact designation is publicly available, these procedures are based on established best practices for the disposal of pharmacologically active, small-molecule research chemicals. Researchers must consult the specific SDS for any compound they are working with and adhere to all institutional and local regulations.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and environmentally responsible disposal of this and similar research compounds.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A lab coat
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Designate a Hazardous Waste Container: Use a dedicated, chemically compatible container for all this compound waste. The container must be in good condition, with a secure, leak-proof lid. It is recommended to use a high-density polyethylene (HDPE) or glass container.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant"). The label should also include the name of the principal investigator, the lab location, and the date the first waste was added.
-
Waste Streams:
-
Solid Waste: Collect unused or expired pure compounds, contaminated lab materials (e.g., weighing boats, contaminated gloves, bench paper), and any spill cleanup materials in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2] Incompatible wastes should never be mixed.[1][2]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-proof sharps container.
-
Disposal Procedures: Step-by-Step
-
Deactivation (If Applicable and Safe): For many research compounds, chemical deactivation is not feasible or safe in a standard laboratory setting. Do not attempt to neutralize or deactivate this compound unless a validated and approved protocol is available from the manufacturer or your institution's EHS department.
-
Container Management:
-
Keep waste containers securely closed except when adding waste.[1][3]
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[4][5] This area should be away from general lab traffic and have secondary containment to control potential spills.[3]
-
Do not overfill containers; leave adequate headspace (at least 10%) to allow for expansion.
-
-
Requesting Disposal:
-
Once a waste container is full, or if it has been in storage for a period defined by your institution (typically 6-12 months), arrange for its disposal.[3][6]
-
Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[3][6] Provide them with a complete and accurate description of the waste contents.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [6][7]
Quantitative Data Summary
The following table provides illustrative quantitative limits and timelines for hazardous waste accumulation, based on typical U.S. EPA regulations for academic laboratories.[8] These may vary based on your institution's generator status and local regulations.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | U.S. Environmental Protection Agency (EPA) regulations for satellite accumulation areas.[1][8] |
| Maximum Accumulation Time in SAA | Up to 12 months from the date the first waste is added to the container. | University of Pennsylvania EHRS, Central Washington University.[4][6] |
| Time to Removal from SAA Once Full | Within 3 calendar days. | University of Pennsylvania EHRS, Central Washington University.[4][6] |
| pH Range for Aqueous Waste Drain Disposal | N/A - Prohibited for this compound. | General laboratory safety guidelines prohibit drain disposal of such chemicals.[6][7] |
Experimental Protocol: Decontamination of Working Surfaces
In the event of a minor spill or for routine cleaning of surfaces where this compound has been handled:
-
Preparation: Don appropriate PPE.
-
Initial Cleaning: Absorb any visible powder or liquid with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).
-
Decontamination Solution: Prepare a solution known to be effective for similar compounds, such as a 1% sodium hypochlorite solution, or as recommended by your EHS department.
-
Application: Wipe the contaminated area thoroughly with the decontamination solution. Allow a contact time of at least 10-15 minutes.
-
Rinsing: Wipe the area with a 70% ethanol solution, followed by deionized water.
-
Waste Disposal: All materials used for decontamination (absorbent, wipes, gloves) must be disposed of as solid hazardous waste in the designated this compound waste container.
Visualizations
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. epa.gov [epa.gov]
Disclaimer: No specific Safety Data Sheet (SDS) for Nav1.7-IN-15 is publicly available. The following guidance is based on the safety protocols for similar Nav1.7 inhibitors, such as NaV1.7 inhibitor-1 (MedchemExpress) and Nav1.7 Blocker 52 (Cayman Chemical). Researchers should handle this compound with care, assuming it is a potent neuroactive agent, and perform a risk assessment prior to use.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Standard laboratory PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and during use. Change gloves immediately if contaminated. |
| Body Protection | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated or if working outside a fume hood, use a NIOSH-approved respirator. |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Follow the supplier's recommendations for storage temperature, typically at -20°C or -80°C for long-term stability.[1]
-
Store in a designated, secure area away from incompatible materials.
2.2. Preparation and Use:
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
Use dedicated spatulas and weighing boats for handling the solid.
-
Avoid raising dust when handling the powder.
-
When preparing solutions, add the solvent to the compound slowly to prevent splashing.
-
Ensure adequate ventilation in the work area.
2.3. Spill and Emergency Procedures:
-
Minor Spills:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a sealed, labeled container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert others and contact the appropriate emergency response team.
-
Prevent entry into the affected area.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with water. Seek medical attention if irritation develops.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials (unused compound, contaminated PPE, and spill cleanup materials) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

